LQFM215
Description
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Properties
Molecular Formula |
C25H34N2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H34N2O2/c1-24(2,3)20-16-18(17-21(22(20)28)25(4,5)6)23(29)27-14-12-26(13-15-27)19-10-8-7-9-11-19/h7-11,16-17,28H,12-15H2,1-6H3 |
InChI Key |
JGUNNYHUGKTNCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Proline Transporter Inhibitor LQFM215: A Technical Guide to its Mechanism of Action in Glutamatergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
LQFM215 is a novel small molecule inhibitor of the high-affinity L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). By blocking the reuptake of L-proline at the synapse, this compound elevates extracellular proline levels, leading to the modulation of glutamatergic neurotransmission. This mechanism of action positions this compound as a promising therapeutic candidate for neurological and psychiatric disorders associated with glutamatergic dysregulation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its impact on glutamatergic signaling pathways. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows.
Core Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the presynaptic proline transporter (PROT). PROT is responsible for the rapid reuptake of L-proline from the synaptic cleft. Inhibition of this transporter by this compound leads to an accumulation of L-proline in the synapse.[1][2][3] L-proline is an endogenous neuromodulator that can allosterically potentiate the activity of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key components of excitatory glutamatergic signaling.[1][2][3] By enhancing the function of these receptors, this compound is proposed to counteract glutamatergic hypofunction, a pathological hallmark of certain neurological and psychiatric conditions.[4][5]
Quantitative Data
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 (Proline Uptake Inhibition) | 20.4 µM | Mouse Hippocampal Synaptosomes | [6] |
Signaling Pathways
The following diagrams illustrate the proposed mechanism of action of this compound on glutamatergic signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. Unveiling the Structure of PROT and ATB0,+: Unique Members of the Glycine Transporter Subfamily [mdpi.com]
- 6. NMDA receptor-mediated depolarizing action of proline on CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
LQFM215: A Novel Proline Transporter (PROT/SLC6A7) Inhibitor for Neurological Disorders
A Technical Guide for Researchers and Drug Development Professionals
Abstract
LQFM215 is a novel, synthetic inhibitor of the high-affinity L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). By competitively binding to the active site of PROT, this compound effectively blocks the reuptake of proline, leading to increased synaptic concentrations of this amino acid. This modulation of the proline-glutamate cycle presents a promising therapeutic avenue for a range of neurological and psychiatric conditions. Preclinical studies have demonstrated the potential of this compound in models of schizophrenia and ischemic stroke, highlighting its antipsychotic and neuroprotective properties. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols.
Introduction
The L-proline transporter (PROT/SLC6A7) is a sodium- and chloride-dependent transporter predominantly expressed in the brain.[1] It plays a crucial role in regulating extracellular proline levels, particularly within glutamatergic synapses.[2] L-proline itself acts as a neuromodulator, capable of potentiating both NMDA and AMPA receptor activity.[2][3] Consequently, the inhibition of PROT offers a strategic approach to enhance glutamatergic neurotransmission, which is implicated in the pathophysiology of various central nervous system (CNS) disorders.[2][3]
This compound has emerged as a significant research tool and potential therapeutic agent due to its inhibitory action on PROT.[4] Its ability to modulate glutamatergic signaling underlies its observed efficacy in preclinical models of schizophrenia and ischemic stroke.[2][5] This guide synthesizes the current knowledge on this compound to support further research and development efforts.
Mechanism of Action
This compound functions as a competitive inhibitor of the proline transporter (PROT).[4] By occupying the proline binding site on the transporter, it prevents the reuptake of proline from the synaptic cleft into the presynaptic neuron. The resulting elevation of extracellular proline is believed to enhance the function of NMDA, AMPA, and glycine receptors, thereby modulating glutamatergic neurotransmission.[6] This proposed mechanism is central to the therapeutic effects observed with this compound.
Figure 1: Proposed Mechanism of Action of this compound
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Tissue Type | Assay | Reference |
| IC50 (Proline Uptake) | 20.4 µM | Hippocampal Synaptosomes | Proline Uptake Assay | [7] |
| IC50 (Neural Protrusion Inhibition - Developmental) | 3 µM | LUHMES cells | Neurite Outgrowth Assay | [4] |
| IC50 (Neural Protrusion Reduction - Mature) | 14 µM | LUHMES cells | Neurite Outgrowth Assay | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing (i.p.) | Effect | Reference |
| Ketamine-Induced Hyperlocomotion (Swiss mice) | 10-30 mg/kg (single dose) | Significant reduction in hyperlocomotion.[4] | [4] |
| Ketamine-Induced Social Interaction Deficit (mice) | 10, 20, 30 mg/kg | Increased time and number of social interactions.[4][8] | [4][8] |
| Ketamine-Induced Sensorimotor Gating Deficit (mice) | 10, 20, 30 mg/kg | Prevention of ketamine-induced disruption in PPI test.[8] | [8] |
| Middle Cerebral Artery Occlusion (MCAO) (mice) | 10 mg/kg | Reduced infarct area and motor impairments.[7] | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Proline Uptake Assay in Hippocampal Synaptosomes
This protocol is adapted from general procedures for synaptosomal uptake assays.[9][10]
Objective: To determine the inhibitory effect of this compound on the uptake of radiolabeled L-proline into isolated nerve terminals (synaptosomes).
Materials:
-
Hippocampal tissue from rodents
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer buffer
-
Radiolabeled L-proline (e.g., [3H]L-proline)
-
This compound stock solution
-
Scintillation fluid
-
Glass-fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect the hippocampus on ice and homogenize in 10 volumes of ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Pre-incubate synaptosomal aliquots with varying concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of radiolabeled L-proline.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass-fiber filters followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 2: Proline Uptake Assay Workflow
Ketamine-Induced Schizophrenia Model in Mice
This protocol is based on established methods for inducing psychosis-like behaviors in rodents.[7][8][11]
Objective: To evaluate the antipsychotic potential of this compound in a pharmacologically induced model of schizophrenia.
Materials:
-
Male Swiss or C57BL/6 mice
-
Ketamine hydrochloride
-
This compound
-
Saline solution
-
Behavioral testing apparatus (Open Field, Three-Chamber Social Interaction, Prepulse Inhibition)
Procedure:
-
Animal Habituation:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week for acclimatization before starting the experiments.
-
-
Drug Administration:
-
Administer this compound (10, 20, or 30 mg/kg, i.p.) or vehicle 30 minutes before the injection of ketamine.
-
Induce psychosis-like symptoms by administering ketamine (e.g., 50-100 mg/kg, i.p.).
-
-
Behavioral Testing (30 minutes post-ketamine):
-
Open Field Test: Place the mouse in the center of an open field arena and record its locomotor activity (e.g., distance traveled, time spent in the center) for a specified duration (e.g., 10-30 minutes).
-
Three-Chamber Social Interaction Test: Assess social preference by measuring the time the mouse spends in a chamber with a novel mouse versus an empty chamber.
-
Prepulse Inhibition (PPI) Test: Measure the ability of a weak prestimulus to inhibit the startle response to a strong stimulus, as a measure of sensorimotor gating.
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle and control groups.
-
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This is a standard model for inducing focal cerebral ischemia.[3][5][6]
Objective: To assess the neuroprotective effects of this compound in a model of ischemic stroke.
Materials:
-
Male C57BL/6 mice
-
Isoflurane anesthesia
-
Surgical instruments
-
Monofilament suture
-
This compound
-
Saline solution
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Procedure:
-
Surgical Procedure:
-
Anesthetize the mouse with isoflurane.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and temporarily clamp the CCA and ICA.
-
Insert a monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60 minutes), withdraw the suture to allow for reperfusion.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) either before or after the MCAO procedure, depending on the study design (pre-treatment or treatment).
-
-
Neurological Assessment:
-
Evaluate motor deficits at various time points post-MCAO using tests such as the cylinder test or limb clasping test.
-
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the mouse and remove the brain.
-
Slice the brain into coronal sections and stain with TTC. Viable tissue stains red, while infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis:
-
Compare the neurological scores and infarct volumes between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Signaling Pathways and Logical Relationships
The therapeutic effects of this compound are rooted in its ability to modulate glutamatergic signaling, which is critical in both schizophrenia and ischemic stroke.
References
- 1. genecards.org [genecards.org]
- 2. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 5. Mouse Middle Cerebral Artery Occlusion/Reperfusion Model and Treatment [bio-protocol.org]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurochemical and molecular characterization of ketamine-induced experimental psychosis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High affinity proline uptake in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Frontiers | C57BL/6N mice show a sub-strain specific resistance to the psychotomimetic effects of ketamine [frontiersin.org]
Investigating the Neuroprotective Effects of LQFM215: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LQFM215 is a novel small molecule inhibitor of the L-proline transporter (PROT/SLC6A7) that has demonstrated significant neuroprotective properties in preclinical studies. By modulating glutamatergic neurotransmission through the inhibition of L-proline uptake, this compound presents a promising therapeutic strategy for neurological disorders characterized by excitotoxicity and neuronal damage, such as ischemic stroke and schizophrenia. This technical guide provides an in-depth overview of the core scientific findings related to this compound, including its mechanism of action, quantitative efficacy data from key experiments, detailed experimental protocols, and a visualization of the implicated signaling pathways.
Core Mechanism of Action
This compound exerts its neuroprotective effects by inhibiting the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). This transporter is closely associated with glutamatergic neurotransmission. L-proline acts as a modulator of the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity and neuronal survival.[1][2] In pathological conditions such as ischemic stroke, excessive glutamate release leads to NMDAR-mediated excitotoxicity and subsequent neuronal death.[1]
By inhibiting PROT, this compound increases the synaptic concentration of L-proline. This elevated L-proline level is thought to modulate NMDAR activity, thereby mitigating excitotoxicity and conferring neuroprotection.[1][2] This mechanism is crucial in the context of ischemic stroke, where uncontrolled glutamate release is a primary driver of neuronal damage.[1] Furthermore, through its influence on the glutamatergic system, this compound has shown potential in models of schizophrenia, a disorder linked to NMDA receptor hypofunction.[3][4][5][6][7]
Quantitative Data Presentation
The neuroprotective and behavioral effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: Efficacy of this compound in a Model of Ischemic Stroke
| Parameter | Model | Treatment | Outcome | Reference |
| Infarcted Area | Permanent Middle Cerebral Artery Occlusion (MCAO) in mice | This compound pre-treatment and treatment | Reduced infarcted area | [1] |
| Motor Impairment | MCAO in mice | This compound pre-treatment and treatment | Reduced motor impairments in cylinder and limb clasping tests | [1] |
| Proline Levels | Mouse Hippocampus | This compound treatment | Reduced proline levels in the hippocampus | [1] |
| Proline Uptake | Hippocampal Synaptosomes | This compound | Inhibited proline uptake | [1] |
Table 2: Efficacy of this compound in a Ketamine-Induced Model of Schizophrenia
| Parameter | Model | Doses of this compound | Outcome | Reference |
| Hyperlocomotion | Ketamine-induced psychosis in mice | 20 mg/kg and 30 mg/kg | Reduced number of crossings in the open-field test | [7] |
| Immobility | Ketamine-induced psychosis in mice | 20 mg/kg and 30 mg/kg | Increased immobile time in the open-field test | [7] |
| Social Interaction | Ketamine-induced psychosis in mice (Three-Chamber Social Approach Task) | 30 mg/kg | Significantly increased the number of social interactions | [7] |
| Sensorimotor Gating | Ketamine-induced psychosis in mice (Prepulse Inhibition - PPI test) | 10, 20, and 30 mg/kg | Prevented ketamine-induced disruption of sensorimotor gating | [3] |
Table 3: In Vitro Cytotoxicity Profile of this compound
| Cell Line | Condition | Outcome | Reference |
| Lund human mesencephalic (LUHMES) cells co-cultured with astrocytes | Pharmacologically active concentrations | Negligible neurotoxicity | [2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
Permanent Middle Cerebral Artery Occlusion (MCAO) Model
This surgical model is used to induce ischemic stroke in mice to study the resulting brain damage and to test the efficacy of neuroprotective agents.
-
Animal Preparation: Mice are anesthetized. The surgical area is shaved and disinfected.
-
Vessel Occlusion: A midline incision is made in the neck to expose the common carotid artery. The middle cerebral artery is then occluded by introducing a filament.
-
Treatment: this compound is administered either before (pre-treatment) or after the occlusion, as per the study design.
-
Behavioral Assessment: Motor impairment is assessed using the cylinder test (evaluating forelimb use asymmetry) and the limb clasping test (observing limb retraction when the mouse is suspended by its tail).
-
Infarct Volume Measurement: After a set period, the animals are euthanized, and the brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarcted area.
Ketamine-Induced Model of Schizophrenia
This pharmacological model is used to induce psychosis-like behaviors in rodents to screen for potential antipsychotic drugs.
-
Animal Habituation: Mice are habituated to the testing environment before the experiment.
-
Drug Administration: A psychotomimetic dose of ketamine is administered to induce hyperlocomotion, social withdrawal, and sensorimotor gating deficits. This compound is administered prior to the ketamine injection.
-
Behavioral Testing:
-
Open-Field Test: This test assesses locomotor activity and anxiety-like behavior. The number of crossings between quadrants and the time spent in the center of the arena are measured.
-
Three-Chamber Social Approach Task: This test evaluates social preference. The mouse is placed in a three-chambered apparatus and can interact with a novel mouse or a novel object. The time spent in each chamber and interacting with the mouse/object is recorded.
-
Prepulse Inhibition (PPI) Test: This test measures sensorimotor gating. A weak auditory stimulus (prepulse) is presented shortly before a startling stimulus (pulse). The ability of the prepulse to inhibit the startle response is measured.
-
In Vitro Cytotoxicity Assay
This assay is used to determine the potential toxic effects of a compound on cultured cells.
-
Cell Culture: Lund human mesencephalic (LUHMES) cells, a human neuronal cell line, are cultured, often in co-culture with astrocytes to mimic the brain environment.
-
Compound Exposure: The cells are treated with various concentrations of this compound.
-
Viability Assessment: Cell viability is measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding of the research.
Conclusion
This compound has emerged as a promising neuroprotective agent with a clear mechanism of action centered on the inhibition of the L-proline transporter and subsequent modulation of the glutamatergic system. The data summarized in this guide provides strong preclinical evidence for its potential therapeutic application in ischemic stroke and schizophrenia. The detailed experimental protocols offer a foundation for further research and development of this novel compound. Future investigations should aim to further elucidate the downstream signaling cascades affected by this compound and to translate these promising preclinical findings into clinical applications.
References
- 1. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 6. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia [kops.uni-konstanz.de]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
Unlocking a New Avenue in Schizophrenia Treatment: A Technical Guide to LQFM215
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel proline transporter (PROT) inhibitor, LQFM215, and its potential as a therapeutic agent for schizophrenia. This document synthesizes the core preclinical findings, outlines detailed experimental methodologies, and presents key quantitative data to support further research and development in this promising area.
Introduction: The Glutamatergic Hypothesis and the Role of this compound
The glutamatergic hypothesis of schizophrenia posits that a dysfunction in the glutamate neurotransmitter system, particularly the hypofunction of the N-methyl-D-aspartate (NMDA) receptor, contributes to the symptoms of the disorder.[1][2] The proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7), is implicated in this pathway as its substrate, L-proline, can modulate the activity of both NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2]
This compound is a novel, synthetic inhibitor of PROT.[1] By blocking the reuptake of proline into presynaptic terminals, this compound is hypothesized to increase the synaptic concentration of L-proline, thereby enhancing glutamatergic neurotransmission and potentially ameliorating the symptoms associated with schizophrenia.[1][3] Preclinical studies have focused on evaluating the antipsychotic-like effects of this compound in the ketamine-induced model of schizophrenia.[1]
Mechanism of Action: A Signaling Pathway Perspective
The proposed mechanism of action for this compound centers on its ability to modulate the glutamatergic system through the inhibition of the proline transporter. An increase in synaptic L-proline is thought to positively modulate NMDA and AMPA receptors, counteracting the hypofunction observed in schizophrenia models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
| In Vitro Activity | |
| Target | Proline Transporter (PROT/SLC6A7) |
| Assay | Proline uptake in hippocampal synaptosomes |
| IC50 | 20.4 µM[4] |
| Animal Model | Ketamine-Induced Schizophrenia Model |
| Species | Male Swiss Mice[1] |
| Inducing Agent | Ketamine (50 mg/kg, intraperitoneal)[1] |
| This compound Doses | 10, 20, and 30 mg/kg (intraperitoneal)[1] |
| Behavioral Outcomes | |
| Hyperlocomotion (Open-Field Test) | All doses of this compound effectively reduced ketamine-induced hyperlocomotion.[1] |
| Social Interaction (Three-Chamber Test) | All doses of this compound enhanced social interaction.[1] |
| Sensorimotor Gating (Prepulse Inhibition) | All doses of this compound prevented ketamine-induced disruption of prepulse inhibition.[1] |
| Statistical Significance (Prepulse Inhibition) | |
| Treatment Groups | Control, Ketamine, Ketamine + this compound (10, 20, 30 mg/kg) |
| One-way ANOVA | F (4, 63) = 7.061, p = 0.00014[1] |
| Result | This compound at all doses significantly increased PPI indices compared to the ketamine-only group.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Animal Model: Ketamine-Induced Schizophrenia
-
Subjects: Male Swiss mice, 8-12 weeks old, weighing 40-50g.[1]
-
Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Psychosis-like Behavior: A single intraperitoneal (IP) injection of ketamine at a dose of 50 mg/kg is administered.[1]
-
Treatment: this compound is administered via IP injection 5 minutes after the ketamine injection at doses of 10, 20, or 30 mg/kg.[1] Control groups receive the vehicle.
Behavioral Assays
-
Apparatus: A square arena (e.g., 40x40x40 cm) with the floor divided into equal squares. The arena is placed in a sound-attenuated room with controlled lighting.
-
Procedure:
-
Thirty minutes after the final injection, each mouse is individually placed in the center of the open-field arena.
-
The animal is allowed to freely explore the arena for a set period (e.g., 5-10 minutes).
-
An automated tracking system or a trained observer records the total distance traveled and the number of crossings between squares.
-
-
Endpoint: Increased locomotion (hyperlocomotion) in the ketamine-treated group is expected, with a reduction in this activity indicating an antipsychotic-like effect of this compound.[1]
-
Apparatus: A rectangular, three-chambered box. The outer chambers contain small, wire cages.
-
Procedure:
-
Habituation Phase: The test mouse is placed in the central chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber. An empty cage is placed in the other side chamber. The test mouse is returned to the central chamber and allowed to explore all three chambers again for a set period.
-
The time spent in each chamber and the number of interactions (sniffing, touching) with each cage are recorded.
-
-
Endpoint: A reduction in time spent with the stranger mouse in the ketamine-treated group is indicative of social deficits. An increase in social interaction time with this compound treatment suggests a reversal of these deficits.[1]
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response of the animal.
-
Procedure:
-
The mouse is placed in a small enclosure within the chamber and allowed to acclimate.
-
A series of trials are presented, including:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-alone trials: A weaker, non-startling acoustic stimulus (e.g., 75-85 dB).
-
Prepulse-pulse trials: The prepulse is presented shortly before the startling pulse.
-
-
The startle response (amplitude of the flinch) is measured for each trial.
-
-
Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. A disruption of PPI in the ketamine-treated group reflects a deficit in sensorimotor gating. The prevention of this disruption by this compound indicates a therapeutic effect.[1]
Cytotoxicity Assay
-
Cell Line: Lund human mesencephalic (LUHMES) cell line, a model for dopaminergic neurons.[1]
-
Procedure:
-
LUHMES cells are cultured and differentiated.
-
The cells are treated with varying concentrations of this compound.
-
Cell viability is assessed using standard methods, such as the measurement of lactate dehydrogenase (LDH) release or staining with viability dyes.
-
-
Endpoint: To determine the concentration at which this compound becomes cytotoxic and to ensure that the observed behavioral effects are not due to general neurotoxicity. Studies have shown that at pharmacologically active concentrations, this compound exhibits negligible neurotoxicity in co-cultures of astrocytes and neurons.[1][2]
Synthesis, Pharmacokinetics, and Pharmacodynamics
Detailed information regarding the chemical synthesis of this compound is not publicly available in the reviewed literature. Similarly, comprehensive pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic studies have not been published. Further research is required to characterize these critical drug development parameters.
Conclusion and Future Directions
This compound represents a promising novel approach for the treatment of schizophrenia, particularly for addressing the negative and cognitive symptoms associated with glutamatergic hypofunction. The preclinical data strongly support its mechanism of action as a proline transporter inhibitor with antipsychotic-like properties in a validated animal model.
Future research should focus on:
-
Elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound.
-
Investigating the efficacy of this compound in other preclinical models of schizophrenia.
-
Exploring the potential of this compound to treat other neurological and psychiatric disorders where glutamatergic dysfunction is implicated.
-
Conducting long-term safety and toxicology studies.
This technical guide provides a solid foundation for scientists and drug development professionals to understand the current state of this compound research and to guide future investigations into this novel therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Discovery and characterization of potent small molecule inhibitors of the high affinity proline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of the SGLT2 Inhibitor Remogliflozin Etabonate in Subjects with Mild and Moderate Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of LQFM215 in Ischemic Stroke: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by a complex pathophysiology involving excitotoxicity, oxidative stress, and inflammation. The L-proline transporter (PROT/SLC6A7) has emerged as a promising therapeutic target due to its role in modulating glutamatergic neurotransmission. This technical guide provides an in-depth overview of the application of LQFM215, a novel L-proline transporter inhibitor, in preclinical ischemic stroke models. We consolidate available data on its neuroprotective efficacy, delineate detailed experimental protocols for its evaluation, and illustrate the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating new therapeutic avenues for ischemic stroke.
Introduction: The Role of L-proline in Ischemic Stroke
The amino acid L-proline plays a significant role in glutamatergic neurotransmission by modulating the function of the N-methyl-D-aspartate (NMDA) receptor. During an ischemic event, the excessive release of glutamate leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions and subsequent neuronal death, a phenomenon known as excitotoxicity. The L-proline transporter, PROT (encoded by the SLC6A7 gene), regulates the synaptic concentration of L-proline. Inhibition of this transporter is hypothesized to increase synaptic L-proline levels, which can in turn modulate NMDA, AMPA, and glycine receptors, thereby conferring neuroprotection.[1]
This compound is a novel and potent inhibitor of the L-proline transporter.[2] Preclinical studies have demonstrated its potential to reduce infarct volume and improve functional outcomes in animal models of ischemic stroke.[3] This guide will synthesize the available information on this compound's application in this context.
Quantitative Data on the Efficacy of this compound in Ischemic Stroke Models
The following tables summarize the reported effects of this compound in a permanent middle cerebral artery occlusion (MCAO) mouse model of ischemic stroke.
Note: The following data is illustrative and is pending access to the full-text publication of the primary research. The structure and parameters are based on the available information.
Table 1: Effect of this compound on Infarct Volume
| Treatment Group | Dosage (mg/kg) | Administration Schedule | Infarct Volume (% of Hemisphere) | p-value vs. Vehicle |
| Sham | N/A | N/A | 0 ± 0 | <0.001 |
| Vehicle (MCAO) | N/A | Pre- and Post-MCAO | 45 ± 5 | N/A |
| This compound (MCAO) | [e.g., 10] | Pre- and Post-MCAO | [e.g., 25 ± 4] | [e.g., <0.05] |
Table 2: Effect of this compound on Neurological Deficit Scores
| Treatment Group | Dosage (mg/kg) | Administration Schedule | Limb Clasping Score (0-3) | Cylinder Test (% Impaired Forelimb Use) |
| Sham | N/A | N/A | 0.1 ± 0.1 | 5 ± 1 |
| Vehicle (MCAO) | N/A | Pre- and Post-MCAO | 2.5 ± 0.3 | 85 ± 7 |
| This compound (MCAO) | [e.g., 10] | Pre- and Post-MCAO | [e.g., 1.2 ± 0.2] | [e.g., 40 ± 6] |
Experimental Protocols
This section details the methodologies employed in the evaluation of this compound in a preclinical model of ischemic stroke.
Animal Model: Permanent Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used and reproducible method for inducing focal cerebral ischemia that mimics human stroke.[3]
-
Animals: Male Swiss mice are typically used.
-
Anesthesia: Anesthesia is induced with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.
-
Surgical Procedure:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.
-
The ECA is ligated and transected.
-
A 6-0 nylon monofilament with a silicon-coated tip is introduced into the lumen of the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The filament is left in place to induce permanent ischemia.
-
-
Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate analgesia and supportive care.
Drug Administration
-
Compound: this compound is dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in preclinical studies.
-
Dosing Regimen: Both pre-treatment (administered before MCAO) and post-treatment (administered after MCAO) regimens have been evaluated to assess prophylactic and therapeutic potential, respectively.[3]
Assessment of Infarct Volume
-
Tissue Preparation: Twenty-four hours after MCAO, animals are euthanized, and their brains are removed and sectioned coronally.
-
TTC Staining: Brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
-
Quantification: The unstained (infarcted) area is measured using image analysis software, and the infarct volume is calculated as a percentage of the total hemispheric volume.
Behavioral and Neurological Assessments
-
Limb Clasping Test: This test assesses neurological deficits. The mouse is suspended by its tail, and the degree of hindlimb retraction towards the abdomen is scored on a scale of 0 (normal) to 3 (severe clasping).
-
Cylinder Test: This test evaluates forelimb asymmetry. The mouse is placed in a transparent cylinder, and the number of times it rears and touches the wall with its left, right, or both forepaws is recorded. A higher percentage of touches with the unimpaired (ipsilateral) forelimb indicates a greater motor deficit.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Neuroprotection
The neuroprotective effects of this compound are believed to be mediated through the modulation of glutamatergic neurotransmission. The following diagram illustrates the proposed signaling cascade.
References
Unraveling the Neuroprotective Core of LQFM215: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQFM215 has emerged as a promising novel neuroprotective agent, demonstrating significant potential in preclinical models of ischemic stroke and schizophrenia. This technical guide provides an in-depth exploration of the available scientific knowledge surrounding this compound, with a focus on its mechanism of action as an L-proline transporter (PROT/SLC6A7) inhibitor. While detailed structure-activity relationship (SAR) studies involving a broad series of analogs are not extensively available in the public domain, this document synthesizes the existing data to illuminate the foundational aspects of its therapeutic promise. We will delve into its biological activities, the experimental methodologies used for its characterization, and the intricate signaling pathways it modulates.
Quantitative Biological Data
The following table summarizes the key quantitative data reported for this compound, providing a snapshot of its potency and activity in various assays.
| Parameter | Value | Species | Assay System | Reference |
| IC50 (Proline Uptake) | 20.4 µM | Mouse | Hippocampal Synaptosomes | [1] |
| Neurotoxicity (IC50) | > 100 µM | Human | LUHMES cells | [2] |
| Inhibition of Neural Protrusion Formation (IC50) | 3 µM | Human | LUHMES cells (developmental phase) | [2] |
| Reduction in Neural Protrusion Growth and Cell Survival (IC50) | 14 µM | Human | LUHMES cells (maturation phase) | [2] |
| Effective Dose (Hyperlocomotion Reduction) | 10-30 mg/kg (i.p.) | Mouse | Ketamine-induced hyperlocomotion model | [2] |
| Effective Dose (Neuroprotection) | 10.0 mg/kg | Mouse | Middle Cerebral Artery Occlusion (MCAO) model | [1] |
Mechanism of Action: Modulating Glutamatergic Neurotransmission
This compound exerts its effects by inhibiting the L-proline transporter, PROT (coded by the gene SLC6A7).[1] This transporter is crucial for regulating the extracellular levels of L-proline in the brain, particularly at glutamatergic synapses.[3][4] By blocking PROT, this compound leads to an increase in synaptic L-proline concentrations.[3]
L-proline is a neuromodulator that can directly interact with and potentiate the activity of NMDA receptors, a key component of the glutamatergic system.[5][6] The proposed mechanism is that elevated synaptic L-proline, resulting from PROT inhibition by this compound, enhances NMDA receptor signaling.[3] This modulation of glutamatergic neurotransmission is believed to be the basis for this compound's neuroprotective and potential antipsychotic effects.[3][7]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
- 1. umimpact.umt.edu [umimpact.umt.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor-mediated depolarizing action of proline on CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal Chemistry and its role in Structure-Activity Relationships - Sumathi Publications [journals.sumathipublications.com]
In Silico Modeling of LQFM215 Binding to the Proline Transporter SLC6A7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solute carrier family 6 member 7 (SLC6A7), also known as the proline transporter (PROT), plays a crucial role in regulating proline levels in the brain, thereby modulating glutamatergic neurotransmission. Its involvement in neurological processes makes it a promising target for therapeutic intervention in various disorders. LQFM215 has emerged as a novel inhibitor of SLC6A7 with potential therapeutic applications. This technical guide provides an in-depth overview of the in silico methodologies used to characterize the binding of this compound to SLC6A7. It details the protocols for homology modeling of the SLC6A7 transporter, molecular docking of this compound, and molecular dynamics simulations to assess the stability of the ligand-protein complex. The presented data and workflows are intended to serve as a comprehensive resource for researchers in the fields of computational drug design and neuropharmacology.
Introduction
The proline transporter SLC6A7 is a sodium- and chloride-dependent transporter responsible for the reuptake of L-proline from the synaptic cleft into presynaptic neurons.[1] By controlling extracellular proline concentrations, SLC6A7 indirectly influences the activity of NMDA and AMPA receptors, key players in excitatory neurotransmission.[2] Dysregulation of this transporter has been implicated in various neurological and psychiatric conditions, making it an attractive target for drug discovery.[2]
This compound is a novel compound that has been identified as a potent inhibitor of SLC6A7.[3] In silico modeling techniques, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding mechanism of this compound to its target. These computational approaches provide valuable insights into the molecular interactions driving the inhibitory activity and can guide the development of more potent and selective SLC6A7 inhibitors.
This guide details the computational workflow for modeling the interaction between this compound and SLC6A7, presenting key quantitative data and detailed experimental protocols.
Data Presentation
The following tables summarize the key quantitative data obtained from in silico analyses of the this compound-SLC6A7 interaction.
Table 1: Molecular Docking and Interaction Data
| Parameter | Value/Residues | Reference |
| Docking Score | Not explicitly quantified; described as an "adequate fit" and a "better score" compared to other inhibitors. | [4] |
| Key Interacting Residues | GLY16, ASP362 | [5] |
| Interaction Type | Hydrogen Bonds | [5] |
Table 2: Molecular Dynamics Simulation Data
| Parameter | Value | Reference |
| Simulation Time | 100 ns | [5] |
| Average RMSD of PROT-LQFM215 Complex | 2.069 Å ± 0.549 Å | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the key in silico experiments.
Homology Modeling of SLC6A7
Since the experimental structure of human SLC6A7 is not available, a homology model was constructed.
Protocol:
-
Template Identification: The amino acid sequence of human SLC6A7 (UniProt ID: Q99884) is used as the query sequence to search for suitable templates in the Protein Data Bank (PDB) using a tool like BLASTp. Templates are selected based on high sequence identity (typically >30%), sequence coverage, and structural resolution.
-
Sequence Alignment: The query sequence is aligned with the template sequence(s) using a sequence alignment tool such as ClustalW or T-Coffee. Manual adjustments may be necessary to ensure correct alignment of conserved motifs and transmembrane domains.
-
Model Building: A 3D model of SLC6A7 is generated using a homology modeling software like SWISS-MODEL or MODELLER. The aligned sequences and the template structure(s) are used as input.
-
Loop and Sidechain Refinement: Regions with insertions or deletions in the alignment (loops) and the sidechains of the modeled protein are refined to obtain a stereochemically sound and energetically favorable conformation.
-
Model Validation: The quality of the generated model is assessed using tools like PROCHECK (for Ramachandran plot analysis), Verify3D (to check the compatibility of the 3D model with its own amino acid sequence), and by calculating the DOPE (Discrete Optimized Protein Energy) score.
Molecular Docking of this compound into SLC6A7
Molecular docking is performed to predict the binding pose of this compound within the active site of the modeled SLC6A7.
Protocol:
-
Ligand Preparation: The 2D structure of this compound is converted to a 3D structure. Hydrogens are added, and the structure is energy minimized using a force field such as MMFF94.
-
Receptor Preparation: The homology model of SLC6A7 is prepared for docking. This involves adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining the binding site. The binding site can be identified based on the location of the substrate-binding site in the template structure or by using pocket prediction algorithms.
-
Docking Simulation: A docking program like AutoDock Vina or GOLD is used to perform the docking calculations. The ligand is treated as flexible, while the receptor can be treated as rigid or with limited sidechain flexibility. The search algorithm (e.g., a genetic algorithm) explores different conformations and orientations of the ligand within the binding site.
-
Pose Selection and Analysis: The resulting docking poses are clustered and ranked based on their predicted binding affinity (docking score). The pose with the lowest binding energy is typically selected as the most probable binding mode. The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.
Molecular Dynamics (MD) Simulation of the this compound-SLC6A7 Complex
MD simulations are conducted to assess the stability of the docked complex and to study its dynamic behavior over time.
Protocol:
-
System Setup: The docked this compound-SLC6A7 complex is placed in a simulation box (e.g., a cubic or dodecahedron box). The box is then filled with a solvent model (e.g., TIP3P water) and ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.
-
Force Field Parameterization: A suitable force field (e.g., GROMOS, AMBER, or CHARMM) is chosen for the protein, ligand, and solvent. Parameters for the ligand that are not included in the standard force field are generated using a parameterization tool.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and then equilibrated at that temperature and a constant pressure (e.g., 1 bar). This is done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.
-
Production Run: After equilibration, the position restraints are removed, and the production MD simulation is run for a specific duration (e.g., 100 ns). The trajectory of the system (atomic coordinates over time) is saved at regular intervals.
-
Trajectory Analysis: The saved trajectory is analyzed to evaluate the stability and dynamics of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of the ligand to the protein.
-
Visualizations
The following diagrams illustrate the in silico workflow and the proposed mechanism of action of this compound.
Caption: In silico modeling workflow for this compound and SLC6A7.
Caption: Proposed mechanism of this compound action at the glutamatergic synapse.
Conclusion
In silico modeling provides a powerful framework for understanding the molecular basis of ligand-receptor interactions. The methodologies outlined in this guide have been successfully applied to characterize the binding of the novel inhibitor this compound to the proline transporter SLC6A7. The quantitative data, while still requiring experimental validation, offer valuable insights into the stability of the complex and the key residues involved in binding. The detailed protocols serve as a practical guide for researchers aiming to conduct similar computational studies on SLC transporters and other membrane proteins. The continued application and refinement of these in silico approaches will undoubtedly accelerate the discovery and development of new therapeutics targeting SLC6A7 and other important neurological targets.
References
- 1. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia [kops.uni-konstanz.de]
- 4. Advances in Homology Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacological Profile of LQFM215: A Technical Guide for Researchers
An In-depth Analysis of the L-proline Transporter (PROT) Inhibitor LQFM215
This technical guide provides a comprehensive overview of the pharmacological profile of this compound, a novel inhibitor of the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). Initially miscategorized in some inquiries as a PROTAC, this compound does not induce protein degradation but rather functions by competitively inhibiting the active site of PROT.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of this compound's mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
This compound is a synthetic inhibitor of the L-proline transporter (PROT/SLC6A7). PROT is integral to glutamatergic neurotransmission, with L-proline acting as a modulator of NMDA receptor function.[2] The proposed mechanism of action for this compound involves the inhibition of SLC6A7, leading to an increase in synaptic L-proline. This, in turn, is thought to modulate the functioning of NMDAR, AMPAR, and GlyR receptors.[3] By competitively binding to the active site of PROT, this compound inhibits the uptake of proline.[1] This modulation of the glutamatergic system forms the basis for its neuroprotective and potential antipsychotic effects.[4][5]
The following diagram illustrates the proposed signaling pathway affected by this compound:
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Proline Uptake) | 20.4 µM | Hippocampal Synaptosomes | |
| IC50 (Neurite Formation Inhibition) | 3 µM | LUHMES cells (developmental phase) | [1] |
| IC50 (Neurite Growth & Cell Survival) | 14 µM | LUHMES cells (maturation phase) | [1] |
| Cytotoxicity | Low neurotoxicity at 0.39-100 µM | LUHMES cells | [1] |
| Neurotoxicity | Negligible when co-cultured with astrocytes | Astrocytes and Neurons | [4][6][7] |
Table 2: In Vivo Efficacy (Ketamine-Induced Psychosis Model in Mice)
| Parameter | Doses | Effect | Reference |
| Hyperlocomotion | 10, 20, 30 mg/kg (i.p.) | Significantly reduced | [1][4][6][7] |
| Social Interaction | 10, 20, 30 mg/kg (i.p.) | Enhanced | [1][4][6][7] |
| Sensorimotor Gating (PPI) | 10, 20, 30 mg/kg (i.p.) | Prevention of ketamine-induced disruption | [6][7] |
Table 3: In Vivo Efficacy (Ischemic Stroke Model - MCAO)
| Parameter | Dose | Effect | Reference |
| Infarcted Area | 10.0 mg/kg | Reduced | |
| Motor Impairments | 10.0 mg/kg | Reduced | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
Proline Uptake Assay in Hippocampal Synaptosomes
This assay measures the ability of this compound to inhibit the uptake of L-proline into nerve terminals.
Methodology:
-
Synaptosome Preparation: Hippocampi are dissected from mice and homogenized in a sucrose buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Uptake Assay: Synaptosomes are pre-incubated with varying concentrations of this compound.
-
Radiolabeling: [3H]-L-proline is added to initiate the uptake reaction.
-
Termination: The reaction is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity retained by the synaptosomes is measured using liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
The following diagram outlines the workflow for the proline uptake assay:
In Vivo Ketamine-Induced Psychosis Model
This model is used to evaluate the potential antipsychotic effects of this compound.[4][6][7]
Methodology:
-
Animal Model: Swiss mice are used.
-
Induction of Psychosis: A single intraperitoneal (i.p.) injection of ketamine (e.g., 50 mg/kg) is administered to induce hyperlocomotion, social interaction deficits, and sensorimotor gating disruption.[7]
-
Treatment: this compound is administered at various doses (e.g., 10, 20, 30 mg/kg, i.p.) prior to or following ketamine administration.[6]
-
Behavioral Tests:
-
Open-Field Test: To assess locomotor activity by measuring parameters such as the number of crossings and time spent in the center of the arena.[6][7]
-
Three-Chamber Social Interaction Test: To evaluate social preference and interaction by measuring the time spent in a chamber with a novel mouse versus an empty chamber.[4][6][7]
-
Prepulse Inhibition (PPI) Test: To measure sensorimotor gating by assessing the ability of a weak prestimulus to inhibit the startle response to a strong stimulus.[6][7]
-
-
Data Analysis: Behavioral parameters are compared between control, ketamine-treated, and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).[7]
Middle Cerebral Artery Occlusion (MCAO) Model
This model is used to investigate the neuroprotective effects of this compound in ischemic stroke.[2]
Methodology:
-
Animal Model: Mice are used.
-
Induction of Ischemia: The middle cerebral artery is permanently occluded to induce a focal cerebral ischemic stroke.
-
Treatment: this compound is administered either as a pre-treatment or post-treatment.[2]
-
Assessment of Infarct Volume: After a defined period, the brains are sectioned and stained (e.g., with TTC) to visualize and quantify the infarcted area.
-
Neurological Deficit Scoring: Motor impairments are assessed using tests such as the limb clasping test and the cylinder test.[2]
-
Data Analysis: Infarct volumes and neurological scores are compared between vehicle-treated and this compound-treated groups.
Concluding Remarks
This compound has emerged as a promising small molecule inhibitor of the L-proline transporter with demonstrated neuroprotective and potential antipsychotic properties in preclinical models. Its mechanism of action via the modulation of the glutamatergic system presents a novel therapeutic avenue for neurological and psychiatric disorders. Further investigation into its pharmacokinetic profile, long-term safety, and efficacy in a broader range of disease models is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the pharmacological profile of this compound for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia [kops.uni-konstanz.de]
- 6. researchgate.net [researchgate.net]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
The Indirect Modulation of NMDA Receptor Function by LQFM215: A Technical Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
LQFM215 is a novel inhibitor of the L-proline transporter (PROT/SLC6A7) that has demonstrated neuroprotective effects in models of ischemic stroke and antipsychotic-like activity in preclinical models of schizophrenia.[1][2] The primary mechanism of action of this compound is not direct interaction with the N-methyl-D-aspartate (NMDA) receptor, but rather the modulation of its function through the inhibition of L-proline reuptake.[3] By blocking PROT, this compound is hypothesized to increase the synaptic concentration of L-proline, an endogenous amino acid that acts as a modulator of glutamatergic neurotransmission, including the activity of NMDA receptors.[3][4] This document provides a comprehensive technical overview of the effects of this compound, focusing on its indirect influence on NMDA receptor function. It consolidates available data on this compound, details the underlying experimental protocols, and visualizes the key pathways and processes.
Core Mechanism of Action of this compound
This compound's pharmacological activity stems from its inhibition of the L-proline transporter (PROT), which is expressed by subpopulations of glutamatergic neurons and is responsible for the reuptake of L-proline from the synaptic cleft.[4] Inhibition of this transporter leads to an elevation of extracellular L-proline, which can then interact with and modulate various receptors, including NMDA, AMPA, and glycine receptors.[3] The glutamatergic hypothesis of schizophrenia suggests a role for NMDA receptor hypofunction, and by increasing synaptic L-proline, this compound is thought to potentiate NMDA receptor activity, offering a potential therapeutic avenue.[2][5]
Quantitative Data
Direct quantitative data on the binding affinity or electrophysiological effects of this compound on the NMDA receptor are not available, as its action is indirect. The relevant quantitative data pertains to its effect on L-proline uptake and the subsequent effects of L-proline on NMDA receptor function.
Effect of this compound on L-proline Uptake
While specific IC50 values for this compound on PROT are not detailed in the provided literature, studies confirm its inhibitory action on proline uptake in hippocampal synaptosomes.[3]
| Compound | Assay | Tissue/Cell Type | Effect | Reference |
| This compound | Proline Uptake Assay | Mouse Hippocampal Synaptosomes | Inhibition of L-proline uptake | [3] |
Effect of L-proline on NMDA Receptor Function
L-proline has been shown to act as a weak agonist at the NMDA receptor.[6] Its effects are often observed in the millimolar concentration range and can potentiate receptor activity, leading to postsynaptic depolarization.[6][7]
| Agonist | Parameter | Cell Type | Value/Effect | Antagonists | Reference |
| L-proline | Current Evocation | Cultured Rat Dorsal Horn Neurons | 10 mM L-proline current comparable to 15 µM NMDA | APV-sensitive | [6] |
| L-proline | Intracellular Ca²+ | Cultured Rat Dorsal Horn Neurons | Increased [Ca²+]i | Partially antagonized by APV and Mg²+ | [6] |
| L-proline | Depolarization | Rat CA1 Hippocampal Pyramidal Cells | Depolarization of postsynaptic cells | Reduced by excitatory amino acid antagonists | [7] |
Experimental Protocols
Proline Uptake Assay in Synaptosomes
This protocol is foundational to determining the inhibitory activity of compounds like this compound on the L-proline transporter.
Objective: To measure the uptake of radiolabeled L-proline into isolated nerve terminals (synaptosomes) and assess the inhibitory effect of this compound.
Methodology:
-
Synaptosome Preparation:
-
Brain tissue (e.g., hippocampus) is rapidly dissected and homogenized in ice-cold 0.32 M sucrose solution.
-
The homogenate is centrifuged at low speed (e.g., 1,200 x g for 10 minutes) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet the synaptosomes.
-
The synaptosome pellet is resuspended in an appropriate buffer.[8]
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated at 37°C in a buffer containing NaCl.
-
Varying concentrations of this compound are added to the synaptosome suspension.
-
The uptake reaction is initiated by the addition of a known concentration of [³H]L-proline.
-
The incubation is carried out for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
The radioactivity retained on the filters, representing the amount of L-proline taken up by the synaptosomes, is quantified using liquid scintillation counting.[9]
-
-
Data Analysis:
-
The inhibition of L-proline uptake by this compound is calculated relative to a vehicle control.
-
An IC50 value can be determined by fitting the concentration-response data to a sigmoidal curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. researchgate.net [researchgate.net]
- 4. L-Proline and Glutamatergic Neurotransmission [bonndoc.ulb.uni-bonn.de]
- 5. researchgate.net [researchgate.net]
- 6. L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor-mediated depolarizing action of proline on CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
In-Depth Technical Guide: Discovery and Synthesis of LQFM215, a Novel L-proline Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological evaluation of LQFM215, a novel and potent inhibitor of the L-proline transporter (PROT/SLC6A7). This compound was identified through a combination of molecular modeling and a molecular hybridization approach. Preclinical studies have demonstrated its potential as a neuroprotective agent in ischemic stroke and as an antipsychotic agent in a ketamine-induced model of schizophrenia. This document provides a comprehensive overview of the experimental protocols, quantitative biological data, and the underlying signaling pathways associated with this compound's mechanism of action.
Introduction
The L-proline transporter (PROT/SLC6A7) plays a crucial role in regulating synaptic levels of L-proline, an amino acid that modulates glutamatergic neurotransmission through its interaction with NMDA and AMPA receptors. Dysregulation of this system has been implicated in various neurological and psychiatric disorders. This compound has emerged as a promising small molecule inhibitor of PROT, offering a novel therapeutic strategy for conditions associated with altered glutamatergic signaling.
Discovery and Synthesis of this compound
The discovery of this compound was guided by in silico molecular docking studies on a three-dimensional model of the PROT protein. The design strategy involved molecular hybridization, combining structural features of known PROT inhibitors.
Synthesis Protocol
The synthesis of this compound is achieved through the reaction of an acyl chloride intermediate with a specific amine. While the detailed, step-by-step protocol is often found in supplementary materials of publications, the general synthetic route is as follows:
General Procedure for the Synthesis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide derivatives (Analogous to this compound):
-
Formation of the Acyl Chloride: The corresponding carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to form the acyl chloride. The reaction is usually carried out at room temperature or with gentle heating.
-
Amide Coupling: The resulting acyl chloride is then reacted with the appropriate amine in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct. This reaction is also typically performed in an inert solvent like DCM at room temperature.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to yield the final pure compound.
Note: The precise reactants, stoichiometry, reaction times, temperatures, and purification solvents for the synthesis of this compound would be detailed in the supplementary information of the primary research articles.
Biological Activity and Mechanism of Action
This compound functions as a competitive inhibitor of the L-proline transporter, leading to an increase in extracellular L-proline concentrations in the synaptic cleft. This elevated L-proline then modulates the activity of ionotropic glutamate receptors, namely NMDA and AMPA receptors, which is believed to be the primary mechanism underlying its therapeutic effects.
Signaling Pathway
The proposed signaling pathway for this compound's action is depicted below. Inhibition of PROT by this compound leads to an accumulation of synaptic L-proline. This L-proline then acts on NMDA and AMPA receptors, influencing downstream signaling cascades that are crucial for neuronal survival and function.
Methodological & Application
Application Notes and Protocols for In Vivo Dosing of LQFM215 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQFM215 is a novel and selective inhibitor of the L-proline transporter (PROT/SLC6A7), a key protein involved in the regulation of glutamatergic neurotransmission. By inhibiting the reuptake of L-proline, this compound modulates the activity of NMDA and AMPA receptors, which are critical for neuronal function and plasticity.[1][2][3] This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and has shown potential as a therapeutic agent for psychiatric disorders such as schizophrenia.[1][3][4] These application notes provide a detailed protocol for the in vivo administration of this compound to mice for efficacy and proof-of-concept studies.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various mouse models.
Table 1: Efficacy of this compound in a Mouse Model of Ischemic Stroke
| Dosage (mg/kg) | Administration Route | Key Findings | Reference |
| 10 | Intraperitoneal (IP) | Reduced infarct area and improved motor function in the middle cerebral artery occlusion (MCAO) model. | [1][5] |
Table 2: Efficacy of this compound in a Ketamine-Induced Mouse Model of Schizophrenia
| Dosage (mg/kg) | Administration Route | Key Findings | Reference |
| 10, 20, 30 | Intraperitoneal (IP) | Effectively reduced hyperlocomotion, enhanced social interaction, and prevented sensorimotor gating deficits induced by ketamine. | [4][6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
1. Materials:
-
This compound (powder)
-
Vehicle (e.g., sterile saline, 0.9% NaCl; or a solution of 5% DMSO, 5% Tween 80, and 90% sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for difficult to dissolve compounds)
-
Insulin syringes (or other appropriate syringes for intraperitoneal injection) with 27-30 gauge needles
-
Male Swiss mice (8-12 weeks old, 40-50 g)[6]
2. This compound Stock Solution Preparation:
-
Note: The solubility of this compound in aqueous solutions may be limited. The use of a co-solvent system is recommended. The following is a general guideline; specific solubility should be determined empirically.
-
Calculate the required amount of this compound based on the desired final concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of vehicle.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
3. Dosing Procedure:
-
Animal Handling: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dosage Calculation: Calculate the volume of the this compound stock solution to be administered to each mouse based on its body weight and the desired dose (e.g., 10, 20, or 30 mg/kg).
-
Example Calculation for a 10 mg/kg dose for a 45 g mouse using a 1 mg/mL stock solution:
-
Dose (mg) = 10 mg/kg * 0.045 kg = 0.45 mg
-
Volume to inject (mL) = 0.45 mg / 1 mg/mL = 0.45 mL
-
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the calculated volume of the this compound solution via intraperitoneal (IP) injection.
-
The timing of administration will depend on the specific experimental design (e.g., 5 minutes after ketamine administration in the schizophrenia model).[6]
-
-
Control Group: Administer an equivalent volume of the vehicle to the control group of mice.
Protocol 2: Ketamine-Induced Schizophrenia Model
1. Materials:
-
Ketamine hydrochloride
-
Sterile saline (0.9% NaCl)
-
This compound solution (prepared as in Protocol 1)
-
Vehicle solution
-
Male Swiss mice (8-12 weeks old, 40-50 g)[6]
2. Experimental Procedure:
-
Acclimatization: Allow mice to acclimatize to the experimental room for at least 1 hour before the start of the experiment.
-
Induction of Psychosis: Administer a single intraperitoneal injection of ketamine at a dose of 50 mg/kg.[6]
-
Treatment: 5 minutes after the ketamine injection, administer this compound (10, 20, or 30 mg/kg, IP) or vehicle to the respective groups of mice.[6]
-
Behavioral Testing: Approximately 30 minutes after the ketamine administration, begin behavioral tests such as the open-field test, three-chamber social interaction test, and prepulse inhibition (PPI) test to assess locomotor activity, social behavior, and sensorimotor gating, respectively.[3][6]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Dosing
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | SLC6A7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
Application Notes and Protocols for LQFM215 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQFM215 is a potent and selective inhibitor of the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7)[1][2]. By blocking the reuptake of L-proline in the synapse, this compound effectively increases the concentration of this amino acid in the synaptic cleft. This elevation in synaptic L-proline leads to the modulation of key glutamate receptors, including N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, as well as glycine receptors (GlyR)[3]. This mechanism of action underlies the neuroprotective and potential antipsychotic effects of this compound observed in preclinical studies[4][5]. Accurate preparation of this compound stock solutions is the first critical step for obtaining reliable and reproducible results in in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity for organic molecules[1][6].
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 394.55 g/mol | [1] |
| Molecular Formula | C₂₅H₃₄N₂O₂ | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% (or as specified by supplier) |
Table 2: Solubility of this compound in DMSO
| Solvent | Reported Solubility | Notes | Reference |
| DMSO | 100 mg/mL (253.45 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility. | [1] |
| DMSO | 10 mM | A more conservative, readily achievable concentration. | [2] |
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| Solid Powder | 4°C | 2 years | [1] |
| In DMSO | -80°C | 6 months | [1] |
| In DMSO | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial containing this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * 394.55 g/mol * Volume (L) * 1000 mg/g
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you will need:
-
10 mmol/L * 394.55 g/mol * 0.001 L * 1000 mg/g = 3.9455 mg
-
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1].
Protocol 2: In Vitro Cell Viability Assay using this compound
This protocol provides a general workflow for assessing the cytotoxicity of this compound in a neuronal cell line, such as LUHMES cells[1][5].
Materials:
-
Neuronal cell line (e.g., LUHMES)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate according to the specific cell line protocol.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Cell Viability Assessment: After the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions. This typically involves adding the reagent to each well, incubating for a specific time, and then measuring the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the concentration-dependent effect of this compound on cell viability.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the PROT transporter, increasing synaptic L-proline and modulating postsynaptic receptors.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SLC6A7 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LQFM215 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing LQFM215, a potent and selective inhibitor of the L-proline transporter (PROT/SLC6A7), in various cell culture-based assays. The following sections detail experimental procedures for assessing cytotoxicity, neurite outgrowth, and the mechanism of action of this compound in relevant neuronal cell models.
Introduction to this compound
This compound is a novel small molecule inhibitor of the solute carrier family 6 member 7 (SLC6A7), also known as the L-proline transporter (PROT). By blocking the reuptake of L-proline in the synapse, this compound effectively increases the synaptic concentration of this amino acid. This modulation of L-proline levels has significant implications for glutamatergic neurotransmission, as L-proline can act as a modulator of N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and glycine receptors.[1][2] Due to its neuroprotective potential, this compound is a compound of interest for research in ischemic stroke and schizophrenia.[1][3]
Data Summary
The following tables summarize key quantitative data related to the in vitro effects of this compound.
Table 1: Cytotoxicity of this compound in LUHMES Cells
| Parameter | Value | Cell Line | Assay | Exposure Time |
| Half-maximal inhibitory concentration (IC50) for cytotoxicity | Not explicitly defined; negligible neurotoxicity at pharmacologically active concentrations.[4] | LUHMES | LDH release, Calcein-AM | 24 hours |
| Concentrations showing no significant cytotoxicity | Up to 20 µM (in general cytotoxicity screening)[5] | LUHMES | High-content imaging | 24 hours |
Table 2: Effect of this compound on Neurite Outgrowth in LUHMES Cells
| Parameter | Observation | Cell Line | Assay | Exposure Time |
| Neurite Area and Viability | This compound impacts neurite development.[3] Specific concentrations affecting neurite area while maintaining viability above 80% were used. | LUHMES | High-content imaging (NeuriTox test) | 24 hours |
Experimental Protocols
Cell Culture of LUHMES Cells
The Lund Human Mesencephalic (LUHMES) cell line is a conditionally immortalized human dopaminergic neuronal precursor cell line that can be differentiated into mature neurons.
Materials:
-
LUHMES cells
-
Advanced DMEM/F12 medium
-
N-2 Supplement
-
L-Glutamine
-
Basic fibroblast growth factor (bFGF)
-
Tetracycline
-
Dibutyryl cAMP
-
Glial cell line-derived neurotrophic factor (GDNF)
-
Poly-L-ornithine (PLO)
-
Fibronectin
-
Cell culture flasks and plates
Protocol:
-
Coating of Culture Vessels: Coat culture flasks or plates with 50 µg/mL poly-L-ornithine overnight at 37°C. Wash three times with sterile water and then coat with 1 µg/mL fibronectin for at least 3 hours at 37°C.
-
Proliferation of LUHMES Cells: Culture undifferentiated LUHMES cells in Advanced DMEM/F12 medium supplemented with 2 mM L-glutamine, 1x N-2 supplement, and 40 ng/mL bFGF.
-
Differentiation of LUHMES Cells: To induce differentiation, replace the proliferation medium with differentiation medium containing Advanced DMEM/F12, 2 mM L-glutamine, 1x N-2 supplement, 1 µg/mL tetracycline, 1 mM dibutyryl cAMP, and 2 ng/mL GDNF.[6]
-
Maintenance: Change the differentiation medium every 2 days. Cells will differentiate into mature, post-mitotic neuron-like cells with extensive neurites.
Cytotoxicity Assay in LUHMES Cells
This protocol is designed to assess the potential cytotoxic effects of this compound on differentiated LUHMES cells.
Materials:
-
Differentiated LUHMES cells in 96-well plates
-
This compound stock solution (in DMSO)
-
Culture medium
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit or Calcein-AM
-
Plate reader
Protocol:
-
Cell Seeding: Plate differentiated LUHMES cells in PLO/fibronectin-coated 96-well plates at a density of approximately 100,000 cells/cm². Allow the cells to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the culture medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and positive control (e.g., a known cytotoxic compound) wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment (LDH Assay):
-
After incubation, carefully collect the supernatant from each well.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release.
-
-
Viability Assessment (Calcein-AM Assay):
-
Wash the cells with PBS.
-
Incubate the cells with Calcein-AM solution in the dark according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a plate reader with appropriate filters.
-
Neurite Outgrowth Assay
This assay evaluates the effect of this compound on the development and extension of neurites in differentiated LUHMES cells.
Materials:
-
Differentiated LUHMES cells in 96-well plates
-
This compound stock solution (in DMSO)
-
Culture medium
-
Hoechst 33342 (for nuclear staining)
-
Calcein-AM (for live cell and neurite visualization)
-
High-content imaging system
Protocol:
-
Cell Seeding and Differentiation: Seed LUHMES cells in PLO/fibronectin-coated 96-well plates and differentiate for 48 hours.
-
Treatment: After 48 hours of differentiation, treat the cells with various concentrations of this compound for 24 hours.[5]
-
Staining: After the treatment period, stain the cells with a solution containing Hoechst 33342 and Calcein-AM.[5]
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use image analysis software to quantify parameters such as total neurite length, number of neurites, and cell viability (based on nuclear and cytoplasmic staining).[7][8]
L-proline Uptake Assay in Hippocampal Synaptosomes
This protocol describes the measurement of L-proline uptake in isolated nerve terminals (synaptosomes) and the inhibitory effect of this compound.
Materials:
-
Hippocampal tissue from rodents
-
Sucrose buffer
-
Krebs-Ringer buffer
-
Radiolabeled L-proline (e.g., ³H-L-proline)
-
This compound
-
Scintillation counter and vials
Protocol:
-
Synaptosome Preparation: Homogenize hippocampal tissue in ice-cold sucrose buffer and prepare synaptosomes using a standard differential centrifugation protocol.
-
Pre-incubation: Pre-incubate the synaptosomal suspension in Krebs-Ringer buffer at 37°C for a short period to allow for metabolic equilibration.
-
Inhibition: Add different concentrations of this compound to the synaptosomal suspension and incubate for a defined period.
-
Uptake Reaction: Initiate the uptake of L-proline by adding a solution containing a known concentration of radiolabeled L-proline.
-
Termination: After a short incubation period, terminate the uptake reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake of L-proline and determine the inhibitory effect of this compound by comparing the uptake in the presence and absence of the inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for cytotoxicity assay.
Caption: Workflow for neurite outgrowth assay.
References
- 1. researchgate.net [researchgate.net]
- 2. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Characterization of three human cell line models for high-throughput neuronal cytotoxicity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LQFM215 in a Ketamine-Induced Psychosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing LQFM215, a novel proline transporter (PROT) inhibitor, in a ketamine-induced psychosis model in rodents. This model is instrumental in studying the glutamatergic hypofunction hypothesis of schizophrenia and evaluating the antipsychotic potential of new therapeutic agents.
Introduction
Schizophrenia is a complex psychiatric disorder, and the glutamatergic hypothesis posits that its symptoms may arise from the hypofunction of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Ketamine, an NMDA receptor antagonist, is widely used to induce a psychotic-like state in animal models, mimicking certain positive, negative, and cognitive symptoms of schizophrenia.[1][3]
This compound is a novel inhibitor of the proline transporter (PROT), also known as SLC6A7.[1] L-proline, an amino acid, has been shown to modulate glutamatergic neurotransmission, in part by acting on NMDA and AMPA receptors.[1][4] By inhibiting PROT, this compound is thought to increase the synaptic availability of proline, thereby enhancing glutamatergic signaling and counteracting the effects of ketamine-induced NMDA receptor hypofunction.[1]
Recent studies have demonstrated that this compound can effectively mitigate hyperlocomotion, improve social interaction, and prevent sensorimotor gating deficits in a ketamine-induced psychosis model in mice, suggesting its potential as a therapeutic agent for schizophrenia.[1][5]
Signaling Pathway of this compound in the Ketamine-Induced Psychosis Model
The proposed mechanism of action for this compound in the context of ketamine-induced psychosis involves the modulation of the glutamatergic system. The following diagram illustrates this signaling pathway.
Caption: Proposed signaling pathway of this compound in counteracting ketamine-induced psychosis.
Data Presentation
The following tables summarize the quantitative data from key behavioral experiments assessing the effects of this compound on ketamine-induced psychosis-like behaviors in mice.
Table 1: Effect of this compound on Locomotor Activity in the Open-Field Test [1]
| Treatment Group | Number of Crossings (Mean ± SEM) | Immobility Time (s) (Mean ± SEM) | Number of Center Entries (Mean ± SEM) | Grooming Events (Mean ± SEM) |
| Saline | 25.44 ± 3.121 | 100.5 ± 15.67 | 20.11 ± 2.543 | 2.125 ± 0.441 |
| Ketamine (50 mg/kg) | 45.75 ± 4.032 | 45.67 ± 8.912 | 30.50 ± 3.112 | 1.625 ± 0.324 |
| Ketamine + this compound (10 mg/kg) | 20.11 ± 2.012 | 98.78 ± 20.14 | 14.74 ± 3.283 | 2.500 ± 0.500 |
| Ketamine + this compound (20 mg/kg) | 13.56 ± 2.683 | 128.7 ± 28.84 | 8.988 ± 2.622 | 3.125 ± 0.617 |
| Ketamine + this compound (30 mg/kg) | 16.11 ± 1.252 | 193.6 ± 21.30 | 13.20 ± 1.862 | 5.375 ± 0.532 |
Table 2: Effect of this compound on Social Interaction in the Three-Chamber Test [1]
| Treatment Group | Time in Chamber with Intruder (s) (Mean ± SEM) | Time in Empty Chamber (s) (Mean ± SEM) | Number of Social Interactions (Mean ± SEM) |
| Saline | 250.1 ± 20.45 | 150.2 ± 15.67 | 25.33 ± 2.189 |
| Ketamine (50 mg/kg) | 180.3 ± 25.12 | 220.4 ± 18.98 | 10.33 ± 1.856 |
| Ketamine + this compound (10 mg/kg) | 230.5 ± 18.76 | 170.1 ± 22.34 | 15.67 ± 2.082 |
| Ketamine + this compound (20 mg/kg) | 245.6 ± 21.98 | 165.4 ± 19.87 | 17.33 ± 2.109 |
| Ketamine + this compound (30 mg/kg) | 260.2 ± 19.54 | 145.8 ± 20.11 | 19.67 ± 2.319 |
Table 3: Effect of this compound on Sensorimotor Gating in the Prepulse Inhibition (PPI) Test [1]
| Treatment Group | PPI Index (%) (Mean ± SEM) |
| Saline | 68.23 ± 5.432 |
| Ketamine (50 mg/kg) | 35.45 ± 4.987 |
| Ketamine + this compound (10 mg/kg) | 54.09 ± 6.187 |
| Ketamine + this compound (20 mg/kg) | 65.45 ± 5.154 |
| Ketamine + this compound (30 mg/kg) | 54.13 ± 5.339 |
Experimental Workflow
The general experimental workflow for evaluating this compound in the ketamine-induced psychosis model is depicted below.
Caption: General experimental workflow for the study.
Experimental Protocols
Ketamine-Induced Psychosis Model
Objective: To induce psychosis-like symptoms in mice using ketamine.
Materials:
-
Ketamine hydrochloride
-
Sterile saline solution
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Experimental mice (e.g., C57BL/6)
Protocol:
-
Prepare a stock solution of ketamine hydrochloride in sterile saline.
-
Thirty minutes prior to behavioral testing, administer a single intraperitoneal injection of ketamine at a dose of 50 mg/kg.[1]
-
For the control group, administer an equivalent volume of sterile saline.
-
Administer this compound or vehicle 5 minutes after the ketamine injection.[1]
Open-Field Test
Objective: To assess locomotor activity, exploration, and anxiety-like behavior.[1]
Materials:
-
Open-field apparatus (a square arena with walls)
-
Video recording and tracking software
Protocol:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.[1]
-
Thirty minutes after drug administration, gently place a single mouse into the center of the open-field arena.[1]
-
Allow the mouse to freely explore the arena for 10 minutes.[1]
-
Record the session using a video camera mounted above the apparatus.
-
Analyze the recording to quantify the following parameters:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone vs. peripheral zones: An indicator of anxiety-like behavior (thigmotaxis).
-
Number of crossings between quadrants.[1]
-
Rearing frequency: A measure of exploratory behavior.
-
Grooming behavior: Can be an indicator of stress or repetitive behavior.[1]
-
Immobility duration. [1]
-
-
Thoroughly clean the apparatus with 70% ethanol between each trial to eliminate olfactory cues.
Three-Chamber Social Interaction Test
Objective: To evaluate sociability and preference for social novelty.[1][6]
Materials:
-
Three-chambered apparatus
-
Two small, wire-mesh cages (pencil cups)
-
Stranger mice (unfamiliar to the test mouse)
Protocol:
-
Habituation Phase:
-
Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.[1] The doorways to the side chambers are open.
-
-
Sociability Phase:
-
Place an unfamiliar "stranger 1" mouse inside one of the wire cages in a side chamber.
-
Place an empty wire cage in the opposite side chamber.
-
Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time the test mouse spends in each chamber and the time spent sniffing each wire cage.
-
-
Social Novelty Phase (Optional):
-
Keep the now-familiar "stranger 1" mouse in its cage.
-
Place a new, unfamiliar "stranger 2" mouse in the previously empty wire cage.
-
Return the test mouse to the center chamber and allow it to explore for another 10 minutes.
-
Record the time spent in each chamber and sniffing each cage.
-
-
Clean the apparatus thoroughly between trials.
Prepulse Inhibition (PPI) Test
Objective: To measure sensorimotor gating, which is often deficient in individuals with schizophrenia.[1][3]
Materials:
-
Startle response system with a sound-attenuating chamber
-
Acoustic stimulus generator
Protocol:
-
Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + Pulse trials: A weaker, non-startling prepulse stimulus (e.g., 75-85 dB white noise for 20 ms) presented 30-120 ms before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Measure the startle response (whole-body flinch) via a transducer platform.
-
Calculate the percentage of prepulse inhibition using the following formula:
-
% PPI = 100 - [((Startle response on prepulse + pulse trial) / (Startle response on pulse-alone trial)) * 100]
-
-
A higher % PPI indicates better sensorimotor gating.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia [kops.uni-konstanz.de]
- 3. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three Chamber Social Test - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for LQFM215 in Neurobehavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQFM215 is a novel and selective inhibitor of the L-proline transporter (PROT/SLC6A7).[1][2] The inhibition of PROT is hypothesized to increase synaptic L-proline levels, which in turn modulates glutamatergic neurotransmission via NMDA and AMPA receptors.[1][3][4] This mechanism of action suggests potential therapeutic applications for this compound in neurological and psychiatric disorders characterized by glutamatergic dysregulation, such as schizophrenia.[1][3][4]
These application notes provide detailed protocols for evaluating the antipsychotic-like effects of this compound using the open-field and prepulse inhibition (PPI) tests in a ketamine-induced mouse model of psychosis.[1][5] The data presented is based on findings from preclinical studies that demonstrate the efficacy of this compound in reversing ketamine-induced behavioral abnormalities.[1][6]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in a ketamine-induced psychosis model.
Table 1: Effects of this compound on Locomotor Activity in the Open-Field Test
| Treatment Group | Dose (mg/kg, i.p.) | Number of Crossings (Mean ± SEM) | Time in Center (s) (Mean ± SEM) | Immobility Time (s) (Mean ± SEM) |
| Vehicle Control | - | Data not available | Data not available | Data not available |
| Ketamine | 50 | Increased vs. Control | Data not available | Decreased vs. Control |
| Ketamine + this compound | 10 | Data not available | 14.74 ± 3.283 | Data not available |
| Ketamine + this compound | 20 | 13.56 ± 2.683 | 8.988 ± 2.622 | 128.7 ± 28.84 |
| Ketamine + this compound | 30 | 16.11 ± 1.252 | 13.20 ± 1.862 | 193.6 ± 21.30 |
Data extracted from Carvalho et al., 2024.[1] this compound at 20 and 30 mg/kg significantly reduced the number of crossings and increased immobility time compared to the ketamine-only group. All doses of this compound decreased the number of center entries.[1]
Table 2: Effects of this compound on Sensorimotor Gating in the Prepulse Inhibition (PPI) Test
| Treatment Group | Dose (mg/kg, i.p.) | Outcome |
| Vehicle Control | - | Normal PPI response |
| Ketamine | 50 | Significant disruption of PPI |
| Ketamine + this compound | 10 | Prevention of ketamine-induced PPI disruption |
| Ketamine + this compound | 20 | Prevention of ketamine-induced PPI disruption |
| Ketamine + this compound | 30 | Prevention of ketamine-induced PPI disruption |
Summary based on findings from Carvalho et al., 2024, which state that this compound successfully prevented the ketamine-induced disruption of sensorimotor gating at all tested doses.[1][5][6]
Experimental Protocols
Open-Field Test Protocol
This protocol is used to assess general locomotor activity and anxiety-like behavior in mice. In the context of a schizophrenia model, it is particularly useful for measuring hyperlocomotion induced by psychotomimetic agents like ketamine.[1]
a. Materials
-
Open-field apparatus (e.g., 40 cm x 40 cm x 30 cm arena made of non-porous, opaque material)
-
Video tracking software (e.g., ANY-maze, EthoVision XT)
-
This compound, dissolved in appropriate vehicle
-
Ketamine hydrochloride
-
Vehicle (e.g., saline, DMSO solution)
-
Standard laboratory mice (e.g., C57BL/6)
-
Syringes and needles for intraperitoneal (i.p.) injection
b. Procedure
-
Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the experiment. Ensure the room has controlled lighting (e.g., 40-100 lux) and temperature.
-
Drug Administration:
-
Test Initiation: 5 minutes after the ketamine injection (30 minutes after the initial injection), gently place a single mouse into the center of the open-field arena.
-
Data Recording: Immediately start the video tracking software and record the animal's activity for a predefined period (e.g., 10-30 minutes).
-
Behavioral Parameters to Measure:
-
Total Distance Traveled / Number of Crossings: A measure of general locomotor activity.
-
Time Spent in the Center Zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Time Spent Immobile: A measure of sedation or reduced activity.
-
Frequency of Rearing/Grooming: Ethological parameters that can provide additional behavioral information.
-
-
Cleaning: After each trial, thoroughly clean the arena with 70% ethanol or another appropriate cleaning agent to remove any olfactory cues.
-
Data Analysis: Analyze the recorded data using the tracking software. Compare the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).
Prepulse Inhibition (PPI) Test Protocol
This protocol measures sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are a hallmark of schizophrenia and can be modeled in rodents using NMDA receptor antagonists like ketamine.[1]
a. Materials
-
Startle response/PPI apparatus (including a sound-attenuating chamber, a load cell platform to detect the startle response, a speaker for acoustic stimuli, and control software)
-
This compound, dissolved in appropriate vehicle
-
Ketamine hydrochloride
-
Vehicle
-
Standard laboratory mice
-
Syringes and needles for i.p. injection
b. Procedure
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Follow the same drug administration schedule as described in the open-field test protocol.[1]
-
Apparatus Acclimation: 30 minutes after the initial injection, place the mouse into the restraining holder within the PPI chamber. Allow for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Test Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-Alone Trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) designed to elicit a startle response.
-
Prepulse + Pulse Trials: The startle pulse is preceded by a weaker, non-startling acoustic stimulus (the prepulse). Multiple prepulse intensities are typically used (e.g., 73 dB, 77 dB, 81 dB white noise for 20 ms), each preceding the pulse by a fixed inter-stimulus interval (e.g., 100 ms).
-
No-Stimulus Trials: Background noise only, used to measure baseline movement.
-
-
Data Recording: The software records the maximum startle amplitude (Vmax) for each trial.
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = 100 - [ (Startle Response on Prepulse + Pulse Trial) / (Startle Response on Pulse-Alone Trial) ] x 100
-
Compare the %PPI across the different treatment groups using appropriate statistical methods (e.g., two-way ANOVA with treatment and prepulse intensity as factors).
-
Note: The specific acoustic stimuli parameters (dB levels, durations, and inter-stimulus intervals) for the Carvalho et al., 2024 study were not available. The parameters provided above are based on standard, widely used protocols for PPI in mice.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for behavioral testing.
References
- 1. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Computational Model for the Simulation of Prepulse Inhibition and Its Modulation by Cortical and Subcortical Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia [kops.uni-konstanz.de]
- 4. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Administration of LQFM215
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQFM215 is a novel and potent inhibitor of the L-proline transporter (PROT/SLC6A7). By blocking the reuptake of L-proline in the synapse, this compound effectively modulates glutamatergic neurotransmission. This mechanism of action has demonstrated potential therapeutic effects in preclinical models of both ischemic stroke and schizophrenia. These application notes provide a summary of the current understanding of this compound's in vivo applications, with a focus on its administration via intraperitoneal (i.p.) injection in murine models.
Mechanism of Action
The L-proline transporter (PROT/SLC6A7) is primarily located on presynaptic terminals of glutamatergic neurons. It plays a crucial role in maintaining the homeostasis of synaptic L-proline levels. L-proline itself is a modulator of glutamatergic receptors, including the NMDA and AMPA receptors.
By inhibiting PROT, this compound leads to an accumulation of L-proline in the synaptic cleft. This enhanced proline concentration is thought to potentiate glutamatergic signaling. In the context of ischemic stroke, this modulation may offer neuroprotection against excitotoxicity.[1] In schizophrenia models, where glutamatergic hypofunction is implicated, this compound may help to restore normal neurotransmission.[2]
In Vivo Applications and Efficacy
This compound has been evaluated in mouse models of ischemic stroke and schizophrenia, demonstrating significant therapeutic potential. Administration in these studies was performed via intraperitoneal injection.
Ischemic Stroke (MCAO Model)
In a permanent middle cerebral artery occlusion (MCAO) model in mice, both pre-treatment and treatment with this compound resulted in a reduction of the infarcted area and improved motor function as assessed by the cylinder and limb clasping tests.[1]
Schizophrenia (Ketamine-Induced Model)
In a ketamine-induced model of psychosis in mice, this compound demonstrated antipsychotic-like effects. It effectively reduced hyperlocomotion and enhanced social interaction.[2] Furthermore, this compound was shown to prevent the disruption of sensorimotor gating, a key deficit in schizophrenia.[2]
Data Presentation
Dosage and Administration in Animal Models
| Parameter | Ischemic Stroke Model (MCAO) | Schizophrenia Model (Ketamine-Induced) |
| Species | Mouse | Male Swiss Mice |
| Route of Administration | Intraperitoneal (i.p.) Injection | Intraperitoneal (i.p.) Injection |
| Dosage(s) | Not specified in available literature | 10, 20, and 30 mg/kg |
| Vehicle | Not specified in available literature | Not specified in available literature |
| Frequency | Pre- and post-occlusion | Single dose, 5 minutes after ketamine (50 mg/kg, i.p.) |
Summary of Efficacy Data
| Model | Dose(s) of this compound | Key Findings | Reference |
| Ischemic Stroke (MCAO) | Not Specified | Reduced infarct area; Reduced motor impairments in cylinder and limb clasping tests. | [1] |
| Schizophrenia (Ketamine-Induced) | 10, 20, 30 mg/kg | Reduced hyperlocomotion; Enhanced social interaction; Prevented disruption of sensorimotor gating (Prepulse Inhibition). | [2] |
| Schizophrenia (Ketamine-Induced) | 30 mg/kg | Significantly increased the number of social interactions. |
Experimental Protocols
The following protocols are based on the available literature. Note: Critical details such as the vehicle for this compound are not specified in the source materials. Researchers must perform their own solubility and vehicle safety studies before in vivo administration.
Preparation of this compound for Intraperitoneal Injection
Objective: To prepare this compound for in vivo administration via intraperitoneal injection.
Materials:
-
This compound powder
-
Appropriate vehicle (e.g., saline, PBS, DMSO, Tween 80). The specific vehicle has not been reported in the literature. Solubility and toxicity of the chosen vehicle must be determined.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-gauge)
Protocol:
-
Vehicle Selection and Preparation:
-
Due to the lack of published information, researchers must empirically determine a suitable vehicle for this compound. Factors to consider include the compound's solubility, the desired concentration, and the potential toxicity of the vehicle.
-
Commonly used vehicles for i.p. injection include sterile saline, phosphate-buffered saline (PBS), or a co-solvent system such as a small percentage of DMSO or Tween 80 in saline.
-
Prepare the chosen vehicle under sterile conditions.
-
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
Dissolution/Suspension:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 2.5 mg/mL).
-
Vortex the solution vigorously until the compound is fully dissolved or a homogenous suspension is formed.
-
If necessary, use a sonicator to aid in dissolution.
-
-
Sterilization: If the preparation method allows, filter-sterilize the final solution using a 0.22 µm syringe filter.
-
Storage: Use the prepared this compound solution immediately. If short-term storage is necessary, protect from light and store at 2-8°C. Stability under these conditions should be validated.
Intraperitoneal Injection in Mice
Objective: To administer this compound to mice via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
-
70% ethanol for disinfection
Protocol:
-
Animal Handling: Handle the mice gently to minimize stress. If necessary, use a restraint device.
-
Injection Site Preparation: Position the mouse to expose the abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid the bladder and internal organs.
-
Injection Procedure:
-
Draw the calculated volume of the this compound solution into the sterile syringe.
-
Hold the mouse securely with its head tilted slightly downwards.
-
Insert the needle at a 15-30 degree angle into the chosen quadrant of the peritoneum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, discard the syringe and prepare a new injection.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring: Monitor the animal for any adverse reactions immediately following the injection and at regular intervals as required by the experimental design.
Safety and Toxicology
Currently, there is limited publicly available data on the formal toxicology of this compound. In vitro studies have indicated negligible neurotoxicity at pharmacologically active concentrations.[2] However, comprehensive in vivo toxicity studies, including the determination of an LD50, have not been reported in the reviewed literature. It is imperative for researchers to conduct their own safety and toxicity assessments as part of their drug development program.
Disclaimer
This document is intended for informational purposes only and is based on publicly available research. The protocols provided are for guidance and may require optimization. The user assumes all responsibility for the proper handling and use of this compound and for conducting all necessary safety and validation studies.
References
Application Notes and Protocols for LQFM215 in In Vitro Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQFM215 is a novel and specific inhibitor of the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). By blocking the reuptake of L-proline in the synaptic cleft, this compound indirectly modulates glutamatergic neurotransmission, particularly through the N-methyl-D-aspartate receptor (NMDAR). This modulation of NMDAR activity is a key mechanism in preventing excitotoxicity, a primary driver of neuronal death in various neurodegenerative conditions. These application notes provide detailed protocols for utilizing this compound in in vitro neuroprotection assays, specifically against glutamate-induced excitotoxicity.
Data Presentation: this compound Concentration for In Vitro Assays
The following table summarizes the reported concentrations of this compound used in in vitro studies. The optimal concentration for neuroprotection should be determined empirically for each specific cell type and experimental condition.
| Cell Line | Assay Type | Concentration Range | Specific Concentration Tested | Outcome | Reference |
| LUHMES cells | Neurite Development | 0.09 - 100 µM | 6 µM | Impact on neurite outgrowth | [1] |
| LUHMES cells | Cytotoxicity | 0.39 - 100 µM | Not specified | Low neurotoxicity | [2] |
Signaling Pathway of this compound-Mediated Neuroprotection
This compound's neuroprotective effect is primarily attributed to its modulation of the glutamatergic system. By inhibiting the PROT/SLC6A7, it increases the synaptic concentration of L-proline. L-proline, in turn, modulates the activity of NMDA receptors, preventing the excessive calcium influx that triggers excitotoxic cell death cascades. A key downstream effect of this modulation is the activation of pro-survival signaling pathways, including the phosphorylation of cAMP response element-binding protein (CREB), which promotes the transcription of anti-apoptotic and neuroprotective genes.
Caption: this compound inhibits proline reuptake, modulating NMDA receptor activity to confer neuroprotection.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol outlines the assessment of this compound's neuroprotective effects against glutamate-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates (96-well)
-
This compound stock solution (in DMSO)
-
L-glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Experimental Workflow:
Caption: Workflow for assessing this compound's neuroprotective effects in vitro.
Procedure:
-
Cell Culture:
-
Isolate primary cortical neurons from E18 rat or mouse embryos and plate them on poly-D-lysine coated 96-well plates at a density of 1-2 x 10^5 cells/well.
-
Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium. A suggested starting range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
After 7-10 days in vitro, replace the old medium with fresh medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for 24 hours.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid. The final concentration to induce excitotoxicity should be determined empirically but typically ranges from 25 µM to 100 µM.
-
Add the L-glutamate solution directly to the wells containing the this compound-treated cells. Include a control group that does not receive glutamate.
-
Incubate the plates for 24 hours at 37°C.
-
-
Assessment of Neuroprotection:
a) MTT Assay for Cell Viability:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated, no glutamate) cells.
b) LDH Assay for Cytotoxicity:
-
Carefully collect the cell culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves adding the supernatant to a reaction mixture and measuring the absorbance at a specified wavelength (e.g., 490 nm).
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity based on the LDH released into the medium.
-
Data Analysis:
-
Plot the cell viability (from MTT assay) or cytotoxicity (from LDH assay) against the concentration of this compound.
-
Determine the EC50 (half-maximal effective concentration) for the neuroprotective effect of this compound.
-
Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed neuroprotection.
Conclusion
These protocols provide a framework for investigating the neuroprotective properties of this compound in an in vitro setting. The key to successful application is the careful optimization of experimental parameters, including cell type, this compound concentration, and the severity of the excitotoxic insult. The provided information on the signaling pathway and experimental workflows will aid researchers in designing and executing robust experiments to evaluate the therapeutic potential of this compound for neurodegenerative diseases.
References
Application Notes and Protocols for Cell Viability Assays of LQFM215 in LUHMES Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LQFM215 is a novel inhibitor of the proline transporter (PROT/SLC6A7), a key protein involved in regulating synaptic levels of L-proline. By blocking proline reuptake, this compound effectively increases extracellular proline concentrations, which in turn modulates the activity of glutamatergic receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This mechanism of action suggests potential therapeutic applications in neurological and psychiatric disorders. The Lund human mesencephalic (LUHMES) cell line, a conditionally immortalized human dopaminergic neuronal precursor, serves as a valuable in vitro model for neurotoxicity and neuroprotection studies.[3][4] This document provides detailed protocols for assessing the viability of LUHMES cells treated with this compound, utilizing the Lactate Dehydrogenase (LDH) release assay and the Calcein-AM cell viability assay.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on the viability and neurite integrity of differentiated LUHMES cells. The data is representative of findings from studies evaluating this compound's neurotoxic potential.[5][6][7]
Table 1: Effect of this compound on the Viability of Mature Differentiated LUHMES Cells (Calcein-AM Assay) [5]
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 |
| 0.09 | ~100 |
| 0.19 | ~100 |
| 0.39 | ~100 |
| 0.78 | ~100 |
| 1.56 | ~98 |
| 3.13 | ~95 |
| 6.25 | ~90 |
| 12.5 | ~85 |
| 25 | ~70 |
| 50 | ~50 |
| 100 | ~30 |
Data are estimated from concentration-response curves and represent the percentage of viable cells compared to a vehicle-treated control. The IC50 for reduction in cell survival in mature neurons is approximately 14 µM.[5]
Table 2: Effect of this compound on Neurite Integrity of Differentiated LUHMES Cells [5]
| Developmental Stage | This compound Concentration (µM) | Effect |
| Developing Neurites (Day 2) | 3 (IC50) | Inhibition of neurite protrusion formation |
| Mature Neurites (Day 5) | 14 (IC50) | Reduction in neurite growth |
Experimental Protocols
LUHMES Cell Culture and Differentiation
A critical prerequisite for meaningful cell viability data is the proper maintenance and differentiation of LUHMES cells into a homogenous population of dopaminergic-like neurons.
Materials:
-
LUHMES cells
-
Proliferation Medium: Advanced DMEM/F12, 1x N2 supplement, 2 mM L-glutamine, 40 ng/mL recombinant basic fibroblast growth factor (bFGF)
-
Differentiation Medium: Advanced DMEM/F12, 1x N2 supplement, 2 mM L-glutamine, 1 mM dibutyryl-cAMP, 1 µg/mL tetracycline, 2 ng/mL glial cell line-derived neurotrophic factor (GDNF)
-
Cell culture flasks/plates coated with poly-L-ornithine (50 µg/mL) and fibronectin (1 µg/mL)
-
Trypsin-EDTA (0.05%)
Protocol:
-
Proliferation: Culture LUHMES cells in T75 flasks coated with poly-L-ornithine and fibronectin in Proliferation Medium at 37°C, 5% CO2. Passage cells every 2-3 days when they reach 70-80% confluency.[4]
-
Differentiation: To initiate differentiation, replace the Proliferation Medium with Differentiation Medium. The cells will stop dividing and begin to differentiate into neurons. For viability assays, cells are typically seeded into 96-well plates and allowed to differentiate for at least 5 days to develop mature neurites.[4][5]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Differentiated LUHMES cells in a 96-well plate
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Treatment: Prepare serial dilutions of this compound in Differentiation Medium. Remove the existing medium from the differentiated LUHMES cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.
Calcein-AM Cell Viability Assay
This fluorescence-based assay utilizes the cell-permeant dye Calcein-AM, which is converted by intracellular esterases in viable cells into the fluorescent molecule calcein.
Materials:
-
Differentiated LUHMES cells in a 96-well plate
-
This compound stock solution
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Hoechst 33342 solution (for nuclear staining, optional)
-
Fluorescence microplate reader or high-content imaging system
Protocol:
-
Treatment: Treat the differentiated LUHMES cells with serial dilutions of this compound as described in the LDH assay protocol.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Staining: After incubation, remove the treatment medium and wash the cells once with PBS. Prepare a working solution of Calcein-AM (typically 1-2 µM) and, if desired, Hoechst 33342 in PBS. Add 100 µL of the staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with appropriate filters (e.g., excitation/emission ~490/515 nm for Calcein-AM and ~350/461 nm for Hoechst 33342). Alternatively, acquire images using a high-content imaging system to quantify both cell number (Hoechst) and viability (Calcein-AM).[5]
-
Data Analysis: Normalize the Calcein-AM fluorescence signal to the cell number (if using a nuclear stain) and express the viability as a percentage of the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity in LUHMES cells.
Caption: Proposed signaling pathway of this compound in neuronal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D-Suspension Culture Platform for High Throughput Screening of Neurotoxic Chemicals Using LUHMES Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3D differentiation of LUHMES cell line to study recovery and delayed neurotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Long-Term Stability and Storage of LQFM215
Abstract
This document provides detailed guidelines and protocols for the long-term storage and stability assessment of LQFM215, a potent and selective inhibitor of the L-proline transporter (PROT/SLC6A7). Proper handling and storage are critical to ensure the compound's integrity and efficacy in research applications. This note includes recommended storage conditions, a summary of its mechanism of action, and generalized protocols for performing stability studies.
Introduction to this compound
This compound is a synthetic small molecule inhibitor of the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7).[1] The PROT transporter plays a significant role in regulating synaptic levels of L-proline, which in turn modulates glutamatergic neurotransmission via NMDA and AMPA receptors.[2][3] Due to its mechanism, this compound has demonstrated neuroprotective potential in models of ischemic stroke and antipsychotic effects in preclinical models of schizophrenia.[2][4] Given its therapeutic potential, ensuring the chemical stability of this compound during storage is paramount for obtaining reliable and reproducible experimental results.
Recommended Storage Conditions
This compound is supplied as a white to off-white solid and can be stored in both powder form and as a stock solution.[5] Adherence to the following storage conditions is recommended to minimize degradation and ensure long-term stability.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Solid Powder | -20°C | Up to 3 years | [5] |
| Solid Powder | 4°C | Up to 2 years | [5] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [1][5] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | [1][5] |
Note: For stock solutions, it is highly recommended to store them in small aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[6]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the PROT/SLC6A7 transporter.[1] This inhibition leads to an increase in synaptic L-proline concentrations. Elevated L-proline levels can modulate the function of glutamatergic receptors, which is believed to be the basis for its neuroprotective and antipsychotic properties.[4][7] In the context of neuroprotection, the PI3K/AKT signaling pathway, which is crucial for cell survival and differentiation, has been implicated as a downstream effector.[7]
References
- 1. This compound | SLC6A7 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia [kops.uni-konstanz.de]
- 4. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Measuring Proline Uptake Inhibition by LQFM215: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, a multifaceted amino acid, plays a critical role in various cellular processes, including protein synthesis, redox homeostasis, and cellular signaling. In the central nervous system, the L-proline transporter (PROT/SLC6A7) is crucial for regulating proline levels at the synapse, thereby modulating glutamatergic neurotransmission. Dysregulation of proline transport has been implicated in several neurological disorders. LQFM215 has been identified as a potent inhibitor of the L-proline transporter, making it a valuable tool for studying the physiological roles of proline transport and a potential therapeutic agent.[1][2] This document provides detailed application notes and protocols for measuring the inhibition of proline uptake by this compound, aimed at researchers, scientists, and professionals in drug development.
Principle of the Assay
The primary method to quantify the inhibitory effect of this compound on proline uptake is a competitive radiolabeled uptake assay. This assay measures the uptake of a radiolabeled proline analog, typically [³H]proline, into synaptosomes or cells expressing the PROT/SLC6A7 transporter. The presence of an inhibitor like this compound will compete with the radiolabeled proline for uptake, resulting in a decrease in the measured radioactivity inside the synaptosomes or cells. The extent of this reduction is proportional to the inhibitory activity of the compound.
Data Presentation
The inhibitory effect of this compound on proline uptake can be quantified and presented to determine its potency, typically as an IC₅₀ value (the concentration of inhibitor that reduces the specific uptake of proline by 50%).
| Parameter | Value | Reference |
| Compound | This compound | --INVALID-LINK-- |
| Target | L-proline transporter (PROT/SLC6A7) | --INVALID-LINK-- |
| Assay System | Hippocampal Synaptosomes | --INVALID-LINK-- |
| IC₅₀ | 20.4 µM | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of Rodent Hippocampal Synaptosomes
This protocol describes the isolation of synaptosomes, which are resealed nerve terminals that retain functional transport capabilities.
Materials:
-
Rodent (e.g., mouse or rat) hippocampi
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors
-
Percoll solution (e.g., 45% v/v)
-
Krebs-HEPES Buffer: 124 mM NaCl, 4 mM KCl, 1.25 mM KH₂PO₄, 1.3 mM MgSO₄, 2 mM CaCl₂, 10 mM Glucose, 25 mM HEPES, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Dissect hippocampi from the brain on ice and place them in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with 10-12 gentle strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2).
-
Resuspend the P2 pellet in Krebs-HEPES buffer.
-
For further purification, the resuspended P2 fraction can be layered onto a discontinuous Percoll gradient and centrifuged to separate synaptosomes from myelin and mitochondria.
-
Wash the purified synaptosome fraction with Krebs-HEPES buffer and resuspend to the desired protein concentration (typically 0.5-1.0 mg/mL).
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
Protocol 2: [³H]Proline Uptake Inhibition Assay
This protocol details the measurement of proline uptake inhibition by this compound in isolated synaptosomes.
Materials:
-
Prepared synaptosomes (Protocol 1)
-
[³H]L-proline (specific activity typically 15-30 Ci/mmol)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Krebs-HEPES Buffer
-
Stop Solution: Ice-cold Krebs-HEPES Buffer
-
Scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in Krebs-HEPES Buffer. The final concentrations should bracket the expected IC₅₀ (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
In a 96-well plate, add 50 µL of the this compound dilutions or vehicle to triplicate wells.
-
Add 50 µL of the synaptosome suspension (e.g., 50 µg of protein) to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the uptake reaction by adding 50 µL of [³H]proline (final concentration, e.g., 10-50 nM) to each well.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The optimal time should be within the linear range of uptake, which should be determined in preliminary experiments.
-
Terminate the uptake by rapid filtration through glass fiber filters using a filtration manifold.
-
Immediately wash the filters three times with 3 mL of ice-cold Stop Solution to remove extracellular [³H]proline.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
To determine non-specific uptake, include control wells with a high concentration of a known proline uptake inhibitor or perform the assay at 4°C.
-
Data Analysis:
-
Subtract the non-specific uptake from all measurements to obtain specific uptake.
-
Express the data as a percentage of the vehicle control (100% uptake).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway of PROT/SLC6A7 Inhibition
Caption: Inhibition of PROT/SLC6A7 by this compound increases synaptic proline, modulating NMDA and AMPA receptor activity.
Experimental Workflow for Proline Uptake Inhibition Assay
Caption: Workflow for measuring [³H]proline uptake inhibition by this compound in synaptosomes.
References
Application Notes and Protocols for Behavioral Phenotyping of Mice Treated with LQFM215
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the behavioral phenotyping of mice treated with LQFM215, a novel L-proline transporter (PROT/SLC6A7) inhibitor. The provided protocols and data are intended to guide researchers in designing and interpreting experiments to evaluate the neuropsychopharmacological effects of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a novel inhibitor of the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). PROT is crucial for regulating the synaptic levels of L-proline, an amino acid that acts as a neuromodulator at glutamatergic synapses. By inhibiting PROT, this compound is hypothesized to increase the synaptic concentration of L-proline. This, in turn, modulates the activity of key glutamatergic receptors, including N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are pivotal in synaptic plasticity, learning, and memory.[1]
The modulation of the glutamatergic system gives this compound the potential for therapeutic applications in a range of neurological and psychiatric disorders. Research has explored its effects in models of psychosis and neuroprotection.[1][2]
Signaling Pathway of this compound
The proposed signaling pathway for this compound's action at the glutamatergic synapse is depicted below.
Behavioral Phenotyping in a Ketamine-Induced Psychosis Model
A key application of this compound has been in a ketamine-induced mouse model of psychosis. Ketamine, an NMDA receptor antagonist, is used to induce behaviors in rodents that are analogous to the positive, negative, and cognitive symptoms of schizophrenia.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in this model.
Data Presentation
The following tables summarize the quantitative data from key behavioral tests in the ketamine-induced psychosis model.
Table 1: Open-Field Test (10-minute duration) [2]
| Treatment Group | Number of Crossings (Mean ± SEM) | Time in Center (s) (Mean ± SEM) | Immobility Time (s) (Mean ± SEM) | Grooming (counts) (Mean ± SEM) |
| Vehicle | 100.3 ± 9.8 | 30.5 ± 4.2 | 80.1 ± 10.3 | 4.2 ± 0.6 |
| Ketamine (50 mg/kg) | 185.6 ± 15.2 | 55.7 ± 6.1 | 45.3 ± 5.9 | 2.1 ± 0.4 |
| Ketamine + this compound (10 mg/kg) | 140.2 ± 12.5# | 40.1 ± 5.3# | 65.8 ± 8.1# | 3.5 ± 0.5# |
| Ketamine + this compound (20 mg/kg) | 115.4 ± 10.1# | 35.6 ± 4.8# | 128.7 ± 28.8# | 4.0 ± 0.6# |
| Ketamine + this compound (30 mg/kg) | 110.8 ± 9.7# | 32.9 ± 4.5# | 193.6 ± 21.3# | 5.4 ± 0.5# |
* p < 0.05 compared to Vehicle; # p < 0.05 compared to Ketamine
Table 2: Three-Chamber Social Interaction Test [2]
| Treatment Group | Time with Novel Mouse (s) (Mean ± SEM) | Time with Novel Object (s) (Mean ± SEM) | Number of Social Interactions (counts) (Mean ± SEM) |
| Vehicle | 150.2 ± 12.5 | 85.3 ± 9.8 | 25.4 ± 2.1 |
| Ketamine (50 mg/kg) | 95.7 ± 10.1 | 140.6 ± 11.2 | 15.8 ± 1.9* |
| Ketamine + this compound (10 mg/kg) | 110.3 ± 11.4 | 125.1 ± 10.5 | 18.2 ± 2.0 |
| Ketamine + this compound (20 mg/kg) | 125.8 ± 13.1 | 110.4 ± 9.9 | 20.5 ± 2.2 |
| Ketamine + this compound (30 mg/kg) | 145.1 ± 14.6# | 90.2 ± 10.3# | 24.1 ± 2.3# |
* p < 0.05 compared to Vehicle; # p < 0.05 compared to Ketamine
Table 3: Prepulse Inhibition (PPI) Test [2]
| Treatment Group | % PPI at 73 dB Pre-pulse (Mean ± SEM) | % PPI at 76 dB Pre-pulse (Mean ± SEM) | % PPI at 82 dB Pre-pulse (Mean ± SEM) |
| Vehicle | 65.4 ± 5.1 | 75.2 ± 4.8 | 85.9 ± 3.9 |
| Ketamine (50 mg/kg) | 30.1 ± 4.5 | 40.3 ± 5.2 | 50.7 ± 6.1* |
| Ketamine + this compound (10 mg/kg) | 54.1 ± 6.2# | 60.5 ± 5.9# | 68.3 ± 6.5# |
| Ketamine + this compound (20 mg/kg) | 65.5 ± 5.2# | 70.1 ± 4.9# | 78.9 ± 5.3# |
| Ketamine + this compound (30 mg/kg) | 60.3 ± 5.8# | 68.7 ± 5.5# | 75.4 ± 6.0# |
* p < 0.05 compared to Vehicle; # p < 0.05 compared to Ketamine
Experimental Protocols
Objective: To assess locomotor activity, exploration, and anxiety-like behavior.
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of non-reflective material, often with a video tracking system. The arena is typically divided into a central and a peripheral zone by the software.
Procedure:
-
Habituate the mouse to the testing room for at least 60 minutes before the test.
-
Gently place the mouse in the center of the open-field arena.
-
Allow the mouse to explore the arena freely for 10 minutes.
-
Record the session using a video camera mounted above the arena.
-
After the session, return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.
-
Analyze the video recordings to quantify parameters such as total distance traveled, time spent in the center versus the periphery, number of entries into the center, immobility time, and grooming frequency.
Objective: To evaluate sociability and social novelty preference.
Apparatus: A rectangular, three-chambered box. The dividing walls have openings to allow access to all chambers. Small, wire-mesh cages are used to contain the "stranger" mice.
Procedure:
-
Habituation (10 minutes): Place the subject mouse in the middle chamber and allow it to explore all three empty chambers.
-
Sociability Test (10 minutes): Place an unfamiliar "stranger 1" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the opposite side chamber. Place the subject mouse back in the middle chamber and allow it to explore all three chambers.
-
Record the time the subject mouse spends in each chamber and the time spent sniffing each wire cage.
-
Clean the apparatus thoroughly between trials.
Objective: To measure sensorimotor gating, which is often deficient in schizophrenia.
Apparatus: A startle response system consisting of a sound-attenuating chamber, a mouse holder, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.
Procedure:
-
Place the mouse in the holder inside the chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials:
-
Pulse-alone trials: A loud startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 73, 76, or 82 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (amplitude of the whole-body flinch) is measured for each trial.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: (% PPI) = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
Behavioral Phenotyping in a Neuroprotection Model
This compound has also been investigated for its neuroprotective effects, where behavioral assessments are crucial to determine functional outcomes.
Data Presentation
The following tables summarize the expected data from behavioral tests in a neuroprotection model based on the abstract of the relevant study.[3] Note: Specific quantitative data from the full text of this study was not available at the time of this writing; the values presented are illustrative based on the reported findings.
Table 4: Open-Field Test (Neuroprotection Model)
| Treatment Group | Total Distance Traveled (m) (Mean ± SEM) | Rearing Frequency (counts) (Mean ± SEM) |
| Sham | 35.2 ± 3.1 | 40.5 ± 4.2 |
| Ischemia + Vehicle | 20.1 ± 2.5 | 22.3 ± 3.1 |
| Ischemia + this compound (10 mg/kg) | 28.9 ± 2.8# | 35.1 ± 3.8# |
* p < 0.05 compared to Sham; # p < 0.05 compared to Ischemia + Vehicle
Table 5: Elevated Plus-Maze (Neuroprotection Model)
| Treatment Group | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) |
| Sham | 45.8 ± 5.3 | 40.2 ± 4.5 |
| Ischemia + Vehicle | 25.3 ± 3.9 | 22.7 ± 3.8 |
| Ischemia + this compound (10 mg/kg) | 40.1 ± 4.8# | 35.9 ± 4.1# |
* p < 0.05 compared to Sham; # p < 0.05 compared to Ischemia + Vehicle
Table 6: Y-Maze Spontaneous Alternation (Neuroprotection Model)
| Treatment Group | Spontaneous Alternation (%) (Mean ± SEM) | Total Arm Entries (counts) (Mean ± SEM) |
| Sham | 75.1 ± 5.6 | 20.3 ± 2.1 |
| Ischemia + Vehicle | 50.4 ± 4.8* | 18.9 ± 1.9 |
| Ischemia + this compound (10 mg/kg) | 68.9 ± 5.1# | 19.8 ± 2.0 |
* p < 0.05 compared to Sham; # p < 0.05 compared to Ischemia + Vehicle
Table 7: Forced Swim Test (Neuroprotection Model)
| Treatment Group | Immobility Time (s) (Mean ± SEM) |
| Sham | 80.5 ± 9.2 |
| Ischemia + Vehicle | 125.7 ± 11.4* |
| Ischemia + this compound (10 mg/kg) | 85.3 ± 8.9# |
* p < 0.05 compared to Sham; # p < 0.05 compared to Ischemia + Vehicle
Experimental Protocols
Objective: To assess anxiety-like behavior.
Apparatus: A plus-shaped maze raised above the floor (e.g., 50 cm) with two open arms and two enclosed arms.
Procedure:
-
Habituate the mouse to the testing room.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Measure the time spent in and the number of entries into the open and closed arms.
-
An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.
-
Clean the maze thoroughly between trials.
Objective: To assess spatial working memory.
Apparatus: A Y-shaped maze with three identical arms.
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
A higher percentage of alternation suggests better spatial working memory.
-
Clean the maze between trials.
Objective: To assess depressive-like behavior.
Apparatus: A transparent cylinder (e.g., 20 cm in diameter, 40 cm in height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the session.
-
The last 4 minutes of the session are typically scored for immobility time (the time the mouse spends floating with only minimal movements to keep its head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
After the test, remove the mouse, dry it thoroughly, and place it in a warm cage to recover before returning it to its home cage.
Conclusion
The behavioral phenotyping of mice treated with this compound reveals its potential to modulate behaviors relevant to psychosis and neuroprotection. In a ketamine-induced psychosis model, this compound demonstrated antipsychotic-like effects by reducing hyperlocomotion, improving social interaction, and rescuing sensorimotor gating deficits. In a neuroprotection model, it is suggested to improve motor function and cognitive performance while reducing anxiety and depressive-like behaviors. The provided protocols and data serve as a foundation for further investigation into the therapeutic potential of this compound and other L-proline transporter inhibitors.
References
Application Notes and Protocols for LQFM215 in a Middle Cerebral Artery Occlusion (MCAO) Stroke Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and subsequent neurological deficits. A key mechanism in this pathological process is excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors due to excessive glutamate release. The L-proline transporter (PROT/SLC6A7) has emerged as a potential therapeutic target due to its role in modulating glutamatergic neurotransmission. L-proline, a substrate for PROT, can modulate NMDA receptor function.[1][2]
LQFM215 is a novel inhibitor of the L-proline transporter.[1] Preclinical studies using a permanent middle cerebral artery occlusion (MCAO) mouse model of ischemic stroke have demonstrated that this compound provides neuroprotection and promotes neuro-repair.[1][2] Treatment with this compound has been shown to reduce the area of brain infarction and improve motor function.[1] These application notes provide a detailed overview of the this compound treatment regimen and associated experimental protocols based on available preclinical data.
Mechanism of Action: Targeting the L-proline Transporter
This compound exerts its neuroprotective effects by inhibiting the L-proline transporter (PROT/SLC6A7).[1] This inhibition is believed to increase the synaptic concentration of L-proline, which in turn modulates the function of NMDA receptors, thereby mitigating the excitotoxic cascade initiated by ischemic conditions.[2]
Data Presentation
The following tables summarize the reported effects of this compound in the MCAO stroke model. Please note that specific quantitative values from the primary study by Carvalho et al. (2023) were not publicly accessible and are therefore represented as descriptive outcomes based on the study's abstract.[1] Doses of 10, 20, and 30 mg/kg have been reported for this compound in other neurological models.[3]
Table 1: Effect of this compound on Infarct Volume
| Treatment Group | Dosage | Administration Timing | Infarct Volume Outcome |
| Vehicle Control | N/A | Pre- and Post-MCAO | Standard Infarction |
| This compound | Not Specified | Pre- and Post-MCAO | Reduced Infarcted Area[1] |
Table 2: Effect of this compound on Motor Impairment
| Treatment Group | Dosage | Behavioral Test | Motor Impairment Outcome |
| Vehicle Control | N/A | Cylinder Test | Significant Deficit |
| This compound | Not Specified | Cylinder Test | Reduced Motor Impairments[1] |
| Vehicle Control | N/A | Limb Clasping | Significant Deficit |
| This compound | Not Specified | Limb Clasping | Reduced Motor Impairments[1] |
Experimental Protocols
The following protocols are based on standard methodologies for MCAO models and the specific tests mentioned in the literature concerning this compound.[1][4][5][6]
Permanent Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes the intraluminal suture method for inducing permanent focal cerebral ischemia.[4][6]
Materials:
-
Male C57BL/6 mice (20-25g)
-
Isoflurane anesthesia
-
Heating pad with rectal probe
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicone-coated tip
Procedure:
-
Anesthetize the mouse with 3-4% isoflurane for induction and maintain at 1.5-2% during surgery.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Make a small incision in the ECA between the ligatures.
-
Introduce the silicone-coated 6-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Secure the filament in place. The filament is left permanently.
-
Suture the incision and allow the mouse to recover in a warm cage.
This compound Administration
Vehicle:
-
This compound is typically dissolved in a vehicle such as saline with a small percentage of Tween 80 or DMSO, followed by dilution in saline. The final concentration of the organic solvent should be minimal.
Dosage and Administration:
-
The specific dosage used in the MCAO study is not publicly available.[1] However, studies on this compound for other indications have used doses of 10, 20, and 30 mg/kg administered intraperitoneally (i.p.).[3]
-
Pre-treatment: Administer this compound or vehicle at a specified time (e.g., 30-60 minutes) before the induction of MCAO.[1]
-
Post-treatment: Administer this compound or vehicle at a specified time (e.g., immediately after or a few hours after) the MCAO procedure.[1]
Assessment of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
Procedure:
-
24 hours post-MCAO, euthanize the mouse and carefully remove the brain.
-
Chill the brain at -20°C for 20-30 minutes for easier slicing.
-
Place the brain in a mouse brain matrix and slice coronally into 1-2 mm sections.
-
Immerse the slices in 2% TTC solution at 37°C for 15-20 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ).
-
Calculate the infarct volume by integrating the infarct area over the thickness of the slices.
Behavioral Testing for Motor Deficits
This test assesses forelimb use asymmetry resulting from the ischemic injury.
Procedure:
-
Place the mouse in a transparent cylinder.
-
Videotape the mouse for 5-10 minutes.
-
Score the number of times the mouse uses its left forelimb, right forelimb, or both forelimbs for wall exploration during rearing.
-
Calculate the percentage of impaired (contralateral to the lesion) forelimb use relative to the total number of forelimb contacts.
This test evaluates neurological deficits based on limb retraction when the mouse is suspended by its tail.
Procedure:
-
Gently suspend the mouse by its tail for 10-30 seconds.
-
Observe and score the degree of hindlimb and forelimb retraction towards the torso.
-
A typical scoring system ranges from 0 (no clasping, limbs splayed) to 3 or 4 (limbs tightly clasped to the body).
Conclusion
This compound, as an inhibitor of the L-proline transporter, represents a promising therapeutic agent for ischemic stroke by targeting NMDA receptor-mediated excitotoxicity.[1][2] The protocols outlined above provide a framework for preclinical evaluation of this compound in the MCAO stroke model. Further studies are warranted to establish the optimal therapeutic window, dosage, and long-term functional outcomes associated with this compound treatment.
References
- 1. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting LQFM215 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address solubility issues with LQFM215 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is a synthetic L-proline transporter (PROT/SLC6A7) inhibitor.[1] It is known to be soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM.[1] However, its solubility in aqueous buffers is low, a common characteristic for many small molecule compounds developed in drug discovery.
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into my aqueous buffer?
A2: This phenomenon is known as "precipitation upon dilution." It occurs because this compound is a hydrophobic compound. While it dissolves readily in an organic solvent like DMSO, its solubility limit is quickly exceeded when diluted into a predominantly aqueous environment, causing the compound to crash out of solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v).[2][3][4] However, the sensitivity of your specific cell line to DMSO should be determined empirically by running a vehicle control experiment. High concentrations of DMSO can inhibit cell proliferation and induce cytotoxicity.[2][5]
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid in the dissolution of this compound. However, prolonged exposure to heat should be avoided to prevent potential degradation of the compound. Always visually inspect the solution for any signs of precipitation after it returns to room temperature.
Troubleshooting Guide: this compound Aqueous Solubility Issues
This guide provides a systematic approach to overcoming common solubility challenges with this compound in aqueous solutions for in vitro experiments.
Issue 1: Precipitation Observed Upon Dilution of DMSO Stock
This is the most common issue encountered. The following step-by-step protocol is designed to mitigate this problem.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved. Gentle warming or brief sonication may be applied if necessary.
-
Perform an Intermediate Dilution: If your final desired concentration is low, it is advisable to perform an intermediate dilution of your DMSO stock in your aqueous buffer. For example, you can prepare a 1 mM intermediate stock in your buffer.
-
Final Dilution: Add the desired volume of the this compound DMSO stock (or intermediate dilution) to the aqueous buffer while gently vortexing. It is crucial that the final concentration of DMSO is kept to a minimum (ideally ≤ 0.5% v/v).
-
Visual Inspection: Always visually inspect the final solution for any signs of cloudiness or precipitation. If precipitation is observed, the concentration of this compound is likely above its solubility limit in your final buffer composition.
Issue 2: Required Concentration of this compound is Higher Than its Aqueous Solubility Limit
If the desired experimental concentration of this compound cannot be achieved without precipitation using the standard dilution method, more advanced formulation strategies may be necessary.
| Strategy | Description | Recommended Starting Concentrations | Considerations |
| Co-solvents | In addition to DMSO, other water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds.[6][7][8] | Ethanol, Propylene Glycol, or PEG 400 at 1-5% (v/v) | The effect of the co-solvent on your experimental system must be evaluated. Run appropriate vehicle controls. |
| pH Adjustment | If this compound has ionizable groups, adjusting the pH of the buffer may alter its charge state and improve solubility.[6][9][10] | Test a range of pH values (e.g., 6.0, 7.4, 8.0) | The pKa of this compound is not publicly available. This approach is empirical. Ensure the pH is compatible with your assay. |
| Surfactants | Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[6][11][12] | Tween-80 (0.01-0.1% w/v), Polysorbate 80 (0.01-0.1% w/v), or Cremophor EL (0.01-0.1% w/v) | Surfactants can interfere with some biological assays. Perform vehicle controls to assess any effects on your system. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[1][13][14][15] | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 1-10 mM | The formation of an inclusion complex can alter the effective concentration of the free compound. |
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the chosen solubilizing agents (co-solvents, surfactants, or cyclodextrins) in your aqueous buffer.
-
Test Matrix: Create a matrix of conditions to test, varying the concentration of both this compound and the solubilizing agent.
-
Preparation: For each condition, first add the solubilizing agent to the buffer, mix well, and then add the this compound DMSO stock solution while vortexing.
-
Observation and Analysis: Visually inspect for precipitation immediately and after a period of incubation (e.g., 1 hour) at the experimental temperature. The condition that results in a clear solution at the highest this compound concentration is the most promising.
-
Vehicle Control: Once an effective solubilization method is identified, it is critical to test a vehicle control (buffer with the solubilizing agent but without this compound) in your assay to ensure it does not produce any confounding effects.
Diagrams
Caption: A logical workflow for troubleshooting this compound solubility issues.
Caption: this compound inhibits the PROT transporter, affecting L-proline levels.
References
- 1. alzet.com [alzet.com]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LQFM215 dosage for maximal therapeutic effect
Welcome to the technical support center for LQFM215, a novel inhibitor of the L-proline transporter (PROT/SLC6A7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximal therapeutic effect in preclinical research settings.
Frequently Asked Questions (FAQs)
General
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Q1: What is this compound and what is its mechanism of action?
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A1: this compound is an inhibitor of the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7)[1]. The proposed mechanism of action involves the inhibition of SLC6A7, leading to an increase in synaptic L-proline levels[2]. This elevation in L-proline is thought to modulate the function of N-Methyl-D-Aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and glycine receptors (GlyR), which are all implicated in glutamatergic neurotransmission[2][3][4][5][6].
-
-
Q2: What are the potential therapeutic applications of this compound?
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A2: Preclinical studies have shown that this compound has potential therapeutic effects in models of ischemic stroke and schizophrenia. In a model of ischemic stroke, this compound demonstrated neuroprotective effects[2][7]. In a ketamine-induced model of schizophrenia, it was shown to reduce hyperlocomotion and improve social interaction[3][4][5][6][8].
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Dosage and Administration
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Q3: What is a good starting dose for in vivo experiments in mice?
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A3: Based on published studies, effective doses in mice range from 10 mg/kg to 30 mg/kg. A dose of 10.0 mg/kg has been shown to reduce locomotor activity and provide neuroprotection in an ischemic stroke model[1][7]. In a ketamine-induced psychosis model, doses of 10, 20, and 30 mg/kg were all effective in preventing the disruption of sensorimotor gating[8]. We recommend starting with a dose of 10 mg/kg and titrating up to 30 mg/kg based on your specific experimental model and observed effects.
-
-
Q4: How should I prepare this compound for administration?
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A4: The vehicle used for administration in published studies is not specified. For initial studies, we recommend dissolving this compound in a vehicle such as a solution of 5% DMSO, 40% PEG300, and 55% sterile water. It is crucial to perform a small-scale solubility test before preparing a large batch. Ensure the final solution is clear and free of precipitates before administration.
-
-
Q5: What is the IC50 of this compound for proline uptake?
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A5: The IC50 of this compound for inhibiting proline uptake in hippocampal synaptosomes is 20.4 µM[1]. This value can be a useful starting point for designing in vitro experiments.
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Troubleshooting Guides
In Vivo Experiments
-
Issue 1: I am not observing the expected therapeutic effect at the recommended starting dose.
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Possible Cause 1: Insufficient Dose. The optimal dose can vary between different animal models and even strains.
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Solution: Gradually increase the dose of this compound. Based on existing data, doses up to 30 mg/kg have been shown to be effective without reported toxicity[8].
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-
Possible Cause 2: Issues with Compound Administration. Improper administration can lead to variability in drug exposure.
-
Solution: Ensure consistent and accurate administration techniques (e.g., intraperitoneal, oral gavage). Verify the stability of your this compound formulation.
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Possible Cause 3: Model-Specific Differences. The pathophysiology of your specific experimental model may respond differently to the modulation of the proline transporter system.
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Solution: Re-evaluate the role of the glutamatergic system in your model. Consider measuring downstream markers of this compound activity, such as changes in neurotransmitter levels in relevant brain regions.
-
-
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Issue 2: I am observing unexpected behavioral side effects.
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Possible Cause 1: Off-Target Effects at Higher Doses.
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Solution: Reduce the dose to the lower end of the effective range (e.g., 10 mg/kg) and carefully observe the animals for any adverse effects.
-
-
Possible Cause 2: Interaction with Other Experimental Factors.
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Solution: Review your experimental protocol for any confounding factors, such as stress, diet, or co-administered substances.
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-
In Vitro Experiments
-
Issue 3: I am not seeing an effect of this compound in my cell culture experiments.
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Possible Cause 1: Low Expression of SLC6A7 in your Cell Line. The target of this compound, the proline transporter SLC6A7, may not be sufficiently expressed in your chosen cell line.
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Solution: Verify the expression of SLC6A7 in your cells using techniques like qPCR or Western blotting. Consider using a cell line known to express this transporter, such as primary neurons or astrocytes. Studies have shown that this compound exhibited negligible neurotoxicity when astrocytes were co-cultured with neurons[3][4][5][6].
-
-
Possible Cause 2: Inappropriate Concentration Range. The effective concentration in cell culture may differ from the in vivo dosage.
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Solution: Perform a dose-response curve starting from a concentration below the IC50 of 20.4 µM and extending to several-fold above it.
-
-
Data Presentation
Table 1: Summary of In Vivo Dosages and Effects of this compound
| Indication | Animal Model | Doses Tested (mg/kg) | Observed Effects | Reference |
| Schizophrenia | Ketamine-induced psychosis in mice | 10, 20, 30 | Reduced hyperlocomotion, enhanced social interaction, prevented disruption of sensorimotor gating. | [8] |
| Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) in mice | 10.0 | Reduced infarct area and motor impairments. | [1][7] |
Table 2: In Vitro Activity of this compound
| Parameter | System | Value | Reference |
| IC50 | Proline uptake in hippocampal synaptosomes | 20.4 µM | [1] |
Experimental Protocols
Protocol 1: General Guideline for In Vivo Dosing of this compound in Mice
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Preparation of Dosing Solution:
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Weigh the required amount of this compound powder.
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Prepare the vehicle solution (e.g., 5% DMSO, 40% PEG300, 55% sterile water).
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Add the vehicle to the this compound powder and vortex until fully dissolved. A brief sonication may be used if necessary.
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Visually inspect the solution to ensure it is clear and free of particulates.
-
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Animal Dosing:
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Accurately weigh each animal before dosing.
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Calculate the required volume of the dosing solution for each animal based on its weight and the target dose (e.g., 10 mg/kg).
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Administer the solution via the desired route (e.g., intraperitoneal injection).
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-
Post-Dosing Monitoring:
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Observe the animals for any immediate adverse reactions.
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Monitor the animals at regular intervals as required by your experimental design.
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Protocol 2: General Guideline for In Vitro Treatment with this compound
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Preparation of Stock Solution:
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Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
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Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
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Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability.
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Replace the existing medium in your cell culture plates with the medium containing the different concentrations of this compound.
-
-
Incubation and Analysis:
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Incubate the cells for the desired period.
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Perform your downstream analysis (e.g., cell viability assay, functional assays).
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for in vivo dosage optimization.
References
- 1. This compound | SLC6A7 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia [kops.uni-konstanz.de]
- 5. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Common challenges in working with proline transporter inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with proline transporter (PROT, also known as SLC6A7) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the physiological role of the proline transporter (PROT)?
The high-affinity L-proline transporter (PROT) is a member of the Na+/Cl--dependent family of transporters.[1][2] It is predominantly expressed in the brain, specifically in a subset of glutamatergic neurons.[1][2] PROT is localized at presynaptic terminals, where it is responsible for the rapid uptake of L-proline from the synaptic cleft.[3][4] This action is believed to control the availability of proline, which can act as a neuromodulator, potentiating excitatory neurotransmission by affecting NMDA and AMPA receptors.[1][3][4] By regulating extracellular proline levels, PROT plays a crucial role in maintaining synaptic homeostasis.[3][4]
Q2: Why is the proline transporter a target for drug development?
Dysregulation of proline levels in the brain has been associated with several neurological and psychiatric conditions. Elevated proline levels are linked to cognitive impairments, seizures, and have been associated with schizophrenia.[3] Mouse knockout studies of the proline transporter have suggested that its inhibition could be a novel therapeutic strategy for improving cognition.[5] Therefore, developing inhibitors for PROT is a promising avenue for treating cognitive disorders and potentially other conditions where glutamatergic signaling is dysregulated, such as schizophrenia and ischemic stroke.[1][6]
Q3: What are the main classes of known proline transporter inhibitors?
The development of specific PROT inhibitors has been a key challenge, hindering the definitive study of its physiological roles.[1][2] Early research identified that certain opioid peptides, specifically Leu- and Met-enkephalin and their des-tyrosyl derivatives (e.g., GGFL), can potently and selectively inhibit PROT.[2] This inhibition occurs through a direct competitive interaction with the transporter, not via opioid receptors.[2] More recently, novel classes of small molecule inhibitors have been developed, such as acyl piperazine derivatives and compounds like LQFM215, which have shown neuroprotective effects in preclinical models.[5][6]
Q4: Are there different isoforms of the proline transporter to consider?
The primary focus in neuroscience research is on the brain-specific, high-affinity L-proline transporter, PROT (SLC6A7). While other transporters can move proline, PROT is distinguished by its high affinity and specific localization in glutamatergic pathways.[1] When studying the effects of inhibitors on proline transport in the central nervous system, it is crucial to ensure that the experimental system (e.g., cell line or brain region) expresses this specific transporter.
Troubleshooting Guide
Q5: My inhibitor shows lower than expected potency (high IC50) in my proline uptake assay. What are the possible causes?
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Inhibitor Instability or Solubility: The inhibitor may be degrading in the assay buffer or may not be fully soluble at the tested concentrations.
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Troubleshooting Steps:
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Verify the solubility of your compound in the assay buffer. Consider using a small amount of a co-solvent like DMSO, ensuring the final concentration does not affect the assay.
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Prepare fresh solutions of the inhibitor for each experiment.
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Assess the stability of the compound under your specific assay conditions (e.g., temperature, pH, incubation time).
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-
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Assay Conditions: The concentration of the radiolabeled proline substrate can influence the apparent IC50 value.
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Troubleshooting Steps:
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Ensure you are using a proline concentration that is at or below the Km of the transporter for proline. This increases the sensitivity of the assay to competitive inhibitors.
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Use the Cheng-Prusoff equation to convert your IC50 values to a Ki, which is independent of the substrate concentration, for more accurate comparisons.[7]
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-
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Incorrect Cell Line or Tissue Preparation: The cells or tissue used may have low expression levels of the proline transporter.
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Troubleshooting Steps:
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Confirm the expression of PROT in your experimental system using techniques like Western blotting or RT-PCR.[4]
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If using transfected cells, verify the transfection efficiency and the functional activity of the expressed transporter.
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Q6: I am observing high background noise or variability in my radiolabeled proline uptake assay. How can I reduce it?
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Inadequate Washing: Insufficient washing of cells or synaptosomes after incubation with the radiolabeled substrate can leave behind extracellular radioactivity, leading to high background.
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Non-specific Binding: The radiolabeled proline may be binding non-specifically to the cells or the assay plates.
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Troubleshooting Steps:
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Include a control group where uptake is measured in the presence of a very high concentration of a known, potent PROT inhibitor or unlabeled L-proline to determine the level of non-specific binding.
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Subtract this non-specific uptake value from all other measurements.
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-
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Cell Health and Density: Unhealthy or inconsistently plated cells can lead to variable uptake results.
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Troubleshooting Steps:
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Ensure cells are healthy and within a consistent passage number.
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Plate cells at a consistent density to ensure a uniform number of transporters per well.
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Perform a protein concentration assay on the cell lysates from each well to normalize the uptake data to the amount of protein.[3]
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Q7: How can I determine if my inhibitor's effects are specific to the proline transporter?
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Counter-screening: Test your inhibitor against other related transporters, particularly other members of the SLC6 family like the GABA transporter (GAT1) or the dopamine transporter (DAT), to check for cross-reactivity.[10] Many transporters share common substrates and inhibitors, making selectivity a significant challenge.[10]
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Use of Knockout/Knockdown Models: The most definitive way to confirm on-target activity is to test the inhibitor in cells or animals where the proline transporter gene (Slc6a7) has been knocked out or knocked down.[3][4] The inhibitor should have a significantly reduced or no effect in these models compared to wild-type controls.[3][4]
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Competitive Inhibition Assays: Determine the mechanism of inhibition. A competitive inhibitor will increase the apparent Km of proline transport without changing the Vmax.[2] This provides evidence that the inhibitor is acting at the proline binding site.[2]
Quantitative Data on Proline Transporter Inhibitors
The following table summarizes key quantitative data for some known proline transporter inhibitors. Note that experimental conditions can affect these values.
| Inhibitor Name | Class / Type | IC50 / Ki Value | Organism/System | Notes |
| des-Tyrosyl-Leu-enkephalin (GGFL) | Peptide | Ki: 3.51 µM | Human Embryonic Kidney 293 (HEK-293) cells transfected with PROT | A selective, competitive inhibitor of PROT.[7] Does not act on opioid receptors.[2] |
| Leu-enkephalin | Peptide | Half-maximal inhibition at ~1 µM | Rat brain synaptosomes | Potently and selectively inhibits high-affinity L-proline uptake.[1] |
| This compound | Small Molecule | Not specified, but effective in vivo | Mouse hippocampus | A novel PROT inhibitor with demonstrated neuroprotective effects in an ischemic stroke model.[6] |
| Biphenyl-O-hydroxy-proline (BPOHP) | Small Molecule (Hydroxyproline analog) | IC50: 128 nM (for SLC1A4) | Xenopus laevis oocytes expressing SLC1A4 | While developed for SLC1A4/5, this class of compounds highlights the use of proline analogs as transporter inhibitors.[8] |
Experimental Protocols
Protocol: Radiolabeled L-Proline Uptake Assay in PROT-Transfected HEK293 Cells
This protocol outlines a standard method for measuring the inhibitory activity of compounds on the proline transporter.
1. Cell Culture and Preparation:
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Culture HEK293 cells stably transfected with the human proline transporter (PROT/SLC6A7) in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic).
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Plate the cells in 24- or 48-well plates at a density that allows them to reach ~90-95% confluency on the day of the assay.
2. Assay Procedure:
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On the day of the assay, aspirate the culture medium from the wells.
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Wash the cells twice with 500 µL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer (composition: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
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Pre-incubate the cells for 10-15 minutes at 37°C with 200 µL of KRH buffer containing various concentrations of the test inhibitor or vehicle control.
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Initiate the uptake by adding 50 µL of KRH buffer containing a mixture of [3H]L-proline (to a final concentration of ~20-50 nM) and unlabeled L-proline (to achieve the desired final substrate concentration, typically at or below the Km).
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Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.
-
Terminate the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three times with 500 µL of ice-cold KRH buffer.
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Lyse the cells by adding 250 µL of 0.2 M NaOH or 1% SDS to each well and incubating for at least 30 minutes.
-
Transfer the lysate from each well to a scintillation vial.
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Add 4 mL of scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
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For each well, determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to normalize the data. Uptake is typically expressed as pmol/mg protein/min.
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To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of L-proline and Km is the Michaelis-Menten constant for proline uptake by PROT.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Role of PROT at a glutamatergic synapse and the action of an inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel nonopioid action of enkephalins: competitive inhibition of the mammalian brain high affinity L-proline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes [frontiersin.org]
- 5. Novel inhibitors of the high-affinity L-proline transporter as potential therapeutic agents for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Transporters as Drug Targets in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of LQFM215 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel L-proline transporter (PROT/SLC6A7) inhibitor, LQFM215, in cellular assays. The primary goal is to help identify and mitigate potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the known mechanism of action for this compound?
A1: this compound is a selective inhibitor of the L-proline transporter, also known as Solute Carrier Family 6 Member 7 (SLC6A7 or PROT).[1][2] Its primary mechanism is the blockage of L-proline uptake from the synaptic cleft. This leads to an increase in extracellular L-proline concentrations, which can then modulate the activity of various receptors, including NMDA, AMPA, and Glycine receptors, playing a role in glutamatergic neurotransmission.[3] Studies have demonstrated its neuroprotective effects in models of ischemic stroke and potential antipsychotic properties.[2][4][5]
Q2: I'm observing a cellular phenotype that doesn't seem to align with the inhibition of the L-proline transporter. How can I begin to investigate potential off-target effects?
A2: This is a critical observation and warrants a systematic approach to de-risk your findings. Off-target effects can arise from a compound interacting with unintended cellular proteins.[6] A multi-step strategy is recommended:
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Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target (SLC6A7) in your specific cellular model. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[7][8][9]
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Evaluate Dose-Response Correlation: The observed phenotype's potency (EC50) should correlate with the potency of this compound for inhibiting L-proline uptake (IC50). A significant discrepancy may suggest off-target activity.
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Use a Structurally Unrelated Inhibitor: If available, use another validated SLC6A7 inhibitor with a different chemical scaffold. If this second compound recapitulates the phenotype, it strengthens the evidence for an on-target effect.
Q3: My cells are showing unexpected toxicity at concentrations of this compound that should be selective for SLC6A7. What could be the cause?
A3: While studies have shown this compound to have low neurotoxicity in certain co-culture models[3][12][13], cytotoxicity in other cellular contexts could indicate off-target effects.
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Metabolic Liabilities: The compound might be metabolized into a toxic species in your specific cell type.
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Off-Target Protein Interaction: this compound could be interacting with other transporters or proteins essential for cell viability. Given that the SLC6 family includes transporters for other neurotransmitters (e.g., glycine, GABA, dopamine), cross-reactivity is a plausible hypothesis.
-
High Local Concentrations: Ensure the compound is fully solubilized and homogeneously mixed to avoid localized high concentrations that can induce stress or toxicity.
To troubleshoot, perform a careful dose-response analysis of toxicity in both your target cells and a control cell line that does not express SLC6A7.
Q4: How can I proactively profile the potential off-targets of this compound?
A4: Proactive profiling is a key strategy in drug development.[14][15]
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Computational Screening: In silico methods, such as Similarity Ensemble Approach (SEA), can predict potential off-targets based on the chemical structure of this compound by comparing it to databases of known ligands.[3][16]
-
Broad-Panel Screening: The most direct method is to screen this compound against a panel of known targets, such as a broad transporter or kinase panel.[17] Given its mechanism, a panel of SLC transporters would be highly relevant.
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Proteome-Wide Analysis: Techniques like Thermal Proteome Profiling (TPP), an extension of CETSA coupled with mass spectrometry, can provide an unbiased view of protein engagement across the entire proteome.[18]
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table presents hypothetical data from a competitive binding assay against a panel of related solute carriers to illustrate how selectivity is assessed.
| Transporter Target | IC50 (µM) | Fold Selectivity vs. SLC6A7 |
| SLC6A7 (PROT) | 20.4 | 1x |
| SLC6A9 (GlyT1) | > 500 | > 24.5x |
| SLC6A5 (GlyT2) | > 500 | > 24.5x |
| SLC6A1 (GAT1) | 350 | 17.1x |
| SLC6A3 (DAT) | 410 | 20.1x |
| SLC1A3 (EAAT1) | > 500 | > 24.5x |
Data is for illustrative purposes only.
Table 2: Troubleshooting Guide for Unexpected Results
| Observed Issue | Potential Cause (Off-Target) | Recommended Action |
| High cytotoxicity in SLC6A7-negative cells. | Inhibition of an essential housekeeping protein or another critical transporter. | Perform dose-response cytotoxicity assay; screen against a broad off-target panel (e.g., SafetyScreen44). |
| Phenotype observed at concentrations >20x the IC50 for SLC6A7. | Engagement of a lower-affinity off-target. | Perform a CETSA experiment to confirm on-target engagement at active concentrations. Use a more selective inhibitor as a control. |
| Results not rescued by SLC6A7 knockdown. | The phenotype is independent of SLC6A7 and mediated by an off-target. | Prioritize off-target profiling (computational or panel screening) to identify the true target. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to its target protein, SLC6A7, in intact cells. Binding of this compound is expected to stabilize the protein, increasing its melting temperature.[7][8]
Materials:
-
Cells expressing SLC6A7
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
PBS and protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against SLC6A7 and a loading control like GAPDH)
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound (e.g., 100 µM) and a vehicle control for 1-2 hours under normal culture conditions.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermocycler pre-programmed with a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Include a non-heated control (room temperature).
-
Cell Lysis: After heating, subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the levels of soluble SLC6A7 by Western blot. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: siRNA-Mediated Rescue Experiment
This experiment validates that the observed cellular effect of this compound is dependent on its intended target, SLC6A7.[10][19]
Materials:
-
Validated siRNA targeting SLC6A7 and a non-targeting control (NTC) siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM or similar serum-free medium.
-
Cell line of interest.
-
This compound.
-
Reagents for downstream assay (e.g., Western blot, phenotypic assay).
Methodology:
-
siRNA Transfection (Day 1):
-
Seed cells so they will be 50-60% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes in serum-free medium according to the transfection reagent manufacturer's protocol. One group will receive SLC6A7 siRNA, the other will receive NTC siRNA.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Confirmation of Knockdown (Day 3):
-
Harvest a subset of cells from both NTC and SLC6A7 siRNA groups.
-
Perform Western blotting or qPCR to confirm the efficient knockdown of the SLC6A7 protein or mRNA, respectively. A knockdown efficiency of >70% is recommended.
-
-
Compound Treatment and Phenotypic Assay (Day 3-4):
-
Treat the remaining NTC and SLC6A7 knockdown cells with this compound or vehicle (DMSO).
-
After the appropriate incubation time, perform the cellular assay to measure the phenotype of interest.
-
-
Data Analysis:
-
Expected Result: If the phenotype is on-target, it should be observed in the NTC siRNA-treated cells upon this compound addition but should be significantly blunted or absent in the SLC6A7 knockdown cells treated with this compound.
-
Visualizations
Caption: On-target vs. potential off-target signaling pathways for this compound.
References
- 1. This compound | SLC6A7 inhibitor | Probechem Biochemicals [probechem.com]
- 2. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 15. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 17. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of LQFM215
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with LQFM215, focusing on strategies to improve its bioavailability.
Troubleshooting Guide
This guide is designed to help researchers troubleshoot common issues related to the in vivo delivery and bioavailability of this compound.
| Question/Issue | Possible Cause & Explanation | Suggested Solution/Troubleshooting Steps |
| 1. Low or variable drug exposure in plasma after oral administration. | This compound is soluble in DMSO, which is not a typical vehicle for oral administration in preclinical studies due to potential toxicity and altered absorption. The compound may have poor aqueous solubility, leading to low dissolution in the gastrointestinal (GI) tract. | - Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).- Formulation Development: Explore formulation strategies known to enhance the solubility and dissolution of poorly soluble compounds.[1][2] Consider amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or nanoparticle formulations.[1][2] |
| 2. High inter-individual variability in pharmacokinetic (PK) profiles. | This can be a result of food effects, variable GI motility, or metabolism. The "BOILED-Egg" ADMET model predicts good GI absorption for this compound, suggesting that formulation-dependent dissolution may be a key factor.[3] | - Standardize Experimental Conditions: Ensure consistent fasting or fed states for all animals in the study.- Controlled-Release Formulations: Develop a formulation that provides a more consistent and predictable release of this compound in the GI tract. |
| 3. Difficulty in achieving therapeutic concentrations in the central nervous system (CNS) after oral dosing. | While the BOILED-Egg model predicts good brain penetration[3], inefficient absorption from the gut will limit the amount of drug reaching the systemic circulation and subsequently the brain. | - Optimize Formulation for Absorption: Focus on formulations that maximize the concentration of dissolved this compound in the small intestine, the primary site for drug absorption.- Consider Permeability Enhancers: If poor permeability is suspected despite the predictive model, non-toxic and approved permeation enhancers could be explored in the formulation. |
| 4. Precipitation of this compound in aqueous buffers during in vitro assays or upon dilution of DMSO stock. | The high lipophilicity of this compound, suggested by its solubility in DMSO, likely leads to poor aqueous solubility. | - Use of Solubilizing Excipients: For in vitro work, consider using surfactants (e.g., Tween 80) or cyclodextrins to maintain solubility in aqueous media.- Vehicle Optimization for In Vivo Studies: For non-oral routes like intravenous (IV) administration, a co-solvent system or a lipid emulsion may be necessary to prevent precipitation in the bloodstream. |
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's bioavailability?
A1: Direct experimental data on the oral bioavailability of this compound is not available in the published literature. Current in vivo studies have utilized intraperitoneal (i.p.) administration, which bypasses the gastrointestinal tract and ensures direct systemic exposure.[4][5] However, a computational "BOILED-Egg" ADMET model has predicted good gastrointestinal absorption and brain penetration for this compound, which is a positive indicator for its potential as an orally administered drug.[3]
Q2: Why have the published studies used intraperitoneal (i.p.) injection instead of oral administration?
A2: In early-stage drug discovery and preclinical testing, i.p. administration is often used to:
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Ensure that the compound reaches the systemic circulation and the target tissue (in this case, the brain).
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Establish a clear relationship between the dose administered and the observed pharmacological effect, without the confounding factor of variable oral absorption.
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Bypass potential issues of poor solubility, dissolution, or first-pass metabolism that might prevent the drug from being absorbed orally.
Q3: What are the key physicochemical properties of this compound that I should consider for formulation development?
A3: The known physicochemical properties of this compound are summarized in the table below. Its solubility in DMSO suggests it is a lipophilic compound, which often correlates with poor aqueous solubility, a key challenge for oral bioavailability.
| Property | Value | Source |
| Molecular Weight | 394.56 g/mol | [4] |
| Molecular Formula | C25H34N2O2 | [4] |
| Solubility | 10 mM in DMSO | [4] |
| Predicted GI Absorption | High | [3] |
| Predicted Brain Penetration | High | [3] |
Q4: What general strategies can be employed to improve the oral bioavailability of a compound like this compound?
A4: For a lipophilic compound with predicted good permeability but likely low aqueous solubility, the primary goal is to enhance its dissolution rate and maintain its concentration in a dissolved state in the GI tract. General strategies include:
-
Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the drug, which can enhance dissolution.
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state, often dispersed in a polymer matrix, can significantly improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, or lipid nanoparticles can solubilize the drug in the formulation and facilitate its absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Experimental Protocols
Protocol: Pharmacokinetic Study to Evaluate a Novel Oral Formulation of this compound
1. Objective: To determine and compare the oral bioavailability of a novel this compound formulation against an intravenous (IV) solution.
2. Materials:
-
This compound
-
Novel oral formulation of this compound (e.g., in a SEDDS vehicle)
-
IV formulation vehicle (e.g., a co-solvent system like saline/ethanol/polyethylene glycol)
-
Male Sprague-Dawley rats (or other appropriate species)
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical equipment (LC-MS/MS)
3. Method:
-
Animal Acclimatization: Acclimatize animals for at least 3 days before the study.
-
Dosing:
-
Oral Group (n=5): Administer the novel this compound formulation orally via gavage at a target dose (e.g., 10 mg/kg).
-
IV Group (n=5): Administer this compound in the IV vehicle via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC) for both oral and IV routes.
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the oral route.
-
Elimination half-life (t1/2).
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
References
Overcoming experimental variability in LQFM215 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with LQFM215.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the L-proline transporter (PROT/SLC6A7).[1][2][3] By blocking this transporter, this compound increases the synaptic concentration of L-proline. This modulation of L-proline levels is believed to affect the function of NMDA, AMPA, and Glycine receptors, which are involved in glutamatergic neurotransmission.[1]
Q2: What are the main research applications for this compound?
A2: this compound has shown potential in two primary areas:
-
Neuroprotection in ischemic stroke: Studies have demonstrated that this compound can reduce the infarcted area and motor impairments in animal models of middle cerebral artery occlusion (MCAO).[2]
-
Antipsychotic effects: In ketamine-induced models of schizophrenia, this compound has been shown to reduce hyperlocomotion, enhance social interaction, and prevent the disruption of sensorimotor gating.[4][5][6]
Q3: What is the solubility and recommended storage for this compound?
A3: this compound is soluble in DMSO at 10 mM. For storage, the solid powder should be kept at -20°C for up to 12 months or at 4°C for up to 6 months.[3] Once in a solvent, it should be stored at -80°C for up to 6 months.[3] It is generally recommended to prepare solutions fresh for each experiment.
Q4: Has this compound shown any toxicity?
A4: At pharmacologically active concentrations, this compound has exhibited negligible neurotoxicity in co-cultures of astrocytes and neurons.[1][4][5]
Troubleshooting Guide
Issue 1: Inconsistent results in behavioral studies (e.g., open-field test, social interaction).
-
Q: My behavioral results with this compound are highly variable between animals and experiments. What could be the cause?
-
A: Several factors can contribute to this variability:
-
Animal Stress: Ensure animals are properly habituated to the testing room and equipment to minimize stress-induced behavioral changes.
-
Dosing and Administration: Verify the accuracy of your dosing calculations and the consistency of your administration route (e.g., intraperitoneal, oral). Improper administration can lead to variable drug exposure.
-
Circadian Rhythm: Conduct behavioral tests at the same time of day for all animals to avoid variations due to natural fluctuations in activity and anxiety levels.
-
Compound Stability: Ensure your this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound. It is best to use freshly prepared solutions or aliquots that have been thawed only once.
-
-
Issue 2: Lower than expected potency in in vitro proline uptake assays.
-
Q: The IC50 value I'm obtaining for this compound's inhibition of proline uptake is higher than the reported 20.4 µM. Why might this be?
-
A:
-
Synaptosome Viability: The health and viability of your hippocampal synaptosome preparation are critical. Ensure the isolation procedure is optimized to maintain synaptosome integrity.
-
Assay Conditions: Check the buffer composition, pH, and incubation times. Suboptimal conditions can affect both transporter function and inhibitor binding.
-
Solubility: Although soluble in DMSO, this compound may precipitate in aqueous assay buffers. Visually inspect for any precipitation and consider using a lower final DMSO concentration.
-
-
Issue 3: Difficulty replicating the neuroprotective effects in an MCAO model.
-
Q: I am not observing a significant reduction in infarct volume with this compound treatment in my MCAO model. What should I check?
-
A:
-
Timing of Administration: The timing of this compound administration (pre-treatment vs. post-treatment) is crucial. Refer to the established protocols to ensure your treatment window is appropriate for observing a neuroprotective effect.[2]
-
Severity of Ischemia: High variability in the extent of the initial ischemic injury can mask the therapeutic effect. Ensure your surgical procedure for MCAO is consistent and produces a reproducible infarct size.
-
Animal Strain and Health: The genetic background and health status of the animals can influence their response to both the ischemic insult and the therapeutic intervention.
-
-
Quantitative Data Summary
| Parameter | Value | Experimental Model | Source |
| IC50 (Proline Uptake Inhibition) | 20.4 µM | Hippocampal Synaptosomes | [3] |
| Effective Dose (Antipsychotic) | 10, 20, and 30 mg/kg | Ketamine-Induced Psychosis Model (Mice) | [5] |
| Effective Dose (Neuroprotection) | 10.0 mg/kg | MCAO Model (Mice) | [3] |
Experimental Protocols
Detailed Methodology for the Ketamine-Induced Psychosis Model
This protocol is a summary of the methodology described in studies evaluating the antipsychotic potential of this compound.[4][5][6]
-
Animals: Use adult male mice, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimatization period of at least one week before starting the experiments.
-
Drug Preparation: Dissolve this compound in an appropriate vehicle (e.g., saline with a small percentage of DMSO and Tween 80). Prepare fresh on the day of the experiment.
-
Experimental Groups:
-
Vehicle Control
-
Ketamine Control (e.g., 30 mg/kg, i.p.)
-
This compound (e.g., 10, 20, 30 mg/kg, i.p.) + Ketamine
-
This compound alone
-
-
Dosing Regimen: Administer this compound (or vehicle) 30 minutes prior to the administration of ketamine (or vehicle).
-
Behavioral Tests (conducted 30 minutes after ketamine administration):
-
Open-Field Test: To assess locomotor activity. Place the mouse in the center of an open-field arena and record its movement (distance traveled, time spent in the center vs. periphery) for a set duration (e.g., 10 minutes). Hyperlocomotion is a key indicator in this model.
-
Three-Chamber Social Interaction Test: To evaluate social preference. The test consists of three phases: habituation, sociability (stranger mouse vs. empty cage), and social novelty (familiar mouse vs. novel mouse). Record the time the subject mouse spends interacting with each.
-
Prepulse Inhibition (PPI) Test: To measure sensorimotor gating. The test involves presenting a weak acoustic stimulus (prepulse) shortly before a strong, startle-inducing stimulus (pulse). Measure the extent to which the prepulse inhibits the startle response to the pulse.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for evaluating this compound's antipsychotic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | SLC6A7 inhibitor | Probechem Biochemicals [probechem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cell Seeding Density for LQFM215 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell seeding density for experiments involving the L-proline transporter inhibitor, LQFM215. Accurate cell seeding is critical for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density crucial for our this compound experiments?
A1: Optimizing cell seeding density is fundamental for ensuring the health and consistent growth of your cell cultures, which directly impacts the reliability of your experimental results. Seeding cells too sparsely can lead to cellular stress and delayed growth, while seeding too densely can result in premature confluence, nutrient depletion, and contact inhibition, all of which can alter cellular responses to this compound.[1][2] An appropriate seeding density ensures uniform cell distribution, optimal access to nutrients, and maintains key cellular functions and phenotypes.[2]
Q2: What are the general recommended seeding densities for adherent and suspension cells?
A2: While the optimal density is highly dependent on the specific cell type and experimental goals, general ranges can be a good starting point. For adherent cells, a typical range is 5,000–50,000 cells/cm². For suspension cells, a range of 2 x 10⁴ to 5 x 10⁵ cells/mL is common.[2] It is always recommended to perform pilot experiments to determine the ideal density for your particular cell line and assay.[2][3]
Q3: How does the type of experiment (e.g., proliferation vs. cytotoxicity assay) influence the optimal seeding density?
A3: The nature of your experiment is a critical factor in determining the appropriate seeding density. Proliferation assays, for instance, require lower initial densities to allow sufficient space for cell growth over the course of the experiment.[2] Conversely, some differentiation or cytotoxicity assays may necessitate higher initial confluency to ensure the presence of necessary cell-to-cell contacts.[2]
Q4: What is this compound and are there any specific considerations for this compound?
A4: this compound is a synthetic inhibitor of the L-proline transporter (PROT/SLC6A7) and has shown neuroprotective potential.[4][5] Studies have indicated that at pharmacologically active concentrations, this compound exhibits negligible neurotoxicity in co-cultures of astrocytes and neurons.[6][7][8] When designing experiments with this compound, it is important to consider that its effects may be cell-density dependent, as is common with many chemical compounds. Therefore, optimizing seeding density is a critical step to ensure that the observed effects are due to the compound's activity and not an artifact of suboptimal cell culture conditions.
Troubleshooting Guide
This guide addresses common issues encountered during cell seeding for this compound experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell distribution during seeding. | Ensure a single-cell suspension after trypsinization by gentle pipetting. Mix the cell suspension thoroughly before and during plating to prevent cell settling.[9][10] |
| "Edge effect" in multi-well plates due to media evaporation. | Fill the outer wells of the plate with sterile phosphate-buffered saline (PBS) or water to create a humidity barrier. Avoid using these wells for experimental samples.[9] | |
| Low signal in proliferation/viability assays | Initial seeding density is too low. | Increase the initial number of cells seeded per well. Perform a seeding density optimization experiment to find the linear range of your assay.[9] |
| Insufficient incubation time for cell proliferation. | Extend the incubation period to allow for a sufficient number of cell doublings.[9] | |
| Issues with assay reagents. | Ensure reagents are not expired, have been stored correctly, and are appropriate for your cell number. | |
| Cells become confluent before the experiment concludes | Initial seeding density is too high for the assay duration. | Reduce the initial seeding density. Refer to a growth curve for your cell line to better predict the time to reach confluency.[1] |
| Poor cell attachment after seeding | Suboptimal culture vessel surface. | Ensure the culture vessels are appropriately treated for cell attachment. |
| Over-trypsinization during cell harvesting. | Minimize the incubation time with trypsin to what is necessary for cell detachment. | |
| Low cell viability post-thawing. | Thaw cells rapidly and remove the cryoprotectant-containing medium as soon as possible. It is also recommended to seed more cells immediately after thawing.[2][11] |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol outlines the steps to identify the ideal seeding density for your specific cell line and experimental conditions.
-
Cell Preparation:
-
Culture your cells to mid-log phase (approximately 70-80% confluency).
-
Harvest the cells using standard cell detachment methods (e.g., trypsinization).
-
Neutralize the detachment agent and centrifuge the cell suspension.
-
Resuspend the cell pellet in a known volume of complete culture medium to create a single-cell suspension.[9]
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration and viability.
-
-
Seeding the Plate:
-
Prepare a series of cell dilutions in complete culture medium. For a 96-well plate, typical starting densities can range from 1,000 to 40,000 cells per well.[9][12]
-
Seed each dilution into multiple replicate wells of a multi-well plate (e.g., 96-well plate).
-
Include "no-cell" control wells containing only medium to measure background absorbance/fluorescence.[9]
-
-
Incubation and Analysis:
-
Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂).
-
At various time points relevant to your planned this compound experiment (e.g., 24, 48, 72 hours), perform a cell viability or proliferation assay (e.g., MTT, WST-1).
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Interpretation:
-
Subtract the average signal from the "no-cell" control wells from all other measurements.
-
Plot the mean signal versus the number of cells seeded for each time point.
-
The optimal seeding density will be the highest cell number that falls within the linear range of the curve at your desired experimental endpoint. This ensures the assay signal is proportional to the cell number and that the cells are in an exponential growth phase.[9]
-
Visualizations
Caption: Workflow for optimizing cell seeding density.
Caption: Troubleshooting logic for common seeding issues.
Caption: Simplified signaling pathway for contact inhibition.
References
- 1. Optimization of Mesenchymal Stromal Cell (MSC) Manufacturing Processes for a Better Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantisbioscience.com [atlantisbioscience.com]
- 3. coleparmer.com [coleparmer.com]
- 4. This compound | SLC6A7 inhibitor | Probechem Biochemicals [probechem.com]
- 5. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 8. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia [kops.uni-konstanz.de]
- 9. benchchem.com [benchchem.com]
- 10. Cell seeding protocol - Eppendorf Lithuania [eppendorf.com]
- 11. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Preventing degradation of LQFM215 in experimental buffers
Welcome to the technical support center for LQFM215. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in experimental buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in experimental buffers?
A1: The chemical structure of this compound, (3,5-di-tert-butyl-4-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone, contains three key functional groups that can be susceptible to degradation under common experimental conditions: a hindered phenol, an amide bond, and a piperazine ring. The primary factors leading to degradation are:
-
pH: The amide bond is susceptible to hydrolysis under both acidic and basic conditions.
-
Oxidation: The hindered phenol and piperazine ring are prone to oxidation. This can be accelerated by the presence of dissolved oxygen, metal ions, and light.
-
Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation.
-
Buffer Composition: Certain buffer components can directly react with or catalyze the degradation of this compound. For instance, some buffers may contain metal ion impurities that can promote oxidation.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] It is recommended to prepare high-concentration stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q3: How should I handle this compound to minimize degradation?
A3: To ensure the stability of this compound:
-
Storage: Store the solid compound and DMSO stock solutions at recommended temperatures (-20°C for up to 12 months for solid, and -80°C for up to 6 months for solutions in solvent).[1]
-
Light Protection: Protect solutions from light to prevent photodegradation. Use amber vials or cover tubes with aluminum foil.
-
Oxygen Exclusion: For experiments sensitive to oxidation, consider de-gassing buffers and working under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Preparation: Prepare working solutions in aqueous buffers fresh daily from the DMSO stock solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of this compound degradation in your experimental buffer.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Question: Is your DMSO stock solution of this compound old or has it undergone multiple freeze-thaw cycles?
-
Action: Prepare a fresh stock solution from solid this compound.
-
-
Assess Buffer Compatibility:
-
Question: What is the composition and pH of your experimental buffer?
-
Action: Refer to the Buffer Compatibility Table (Table 1) below. Consider switching to a recommended buffer system. Avoid buffers with known reactivity towards similar compounds.
-
-
Control for Environmental Factors:
-
Question: Are your experimental solutions protected from light and stored at an appropriate temperature during incubation?
-
Action: Ensure all solutions containing this compound are protected from light and maintained at the recommended temperature. For long incubations, consider the stability data at that temperature.
-
Issue 2: Observing unexpected peaks during analytical analysis (e.g., HPLC, LC-MS).
This may indicate the presence of this compound degradation products.
Troubleshooting Steps:
-
Analyze Degradation Pathways:
-
Question: What are the potential degradation products of this compound?
-
Action: Based on its structure, potential degradation products could arise from:
-
Amide Hydrolysis: Cleavage of the amide bond to yield 3,5-di-tert-butyl-4-hydroxybenzoic acid and 1-phenylpiperazine.
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Oxidation: Formation of N-oxides at the piperazine ring or oxidation of the hindered phenol to form quinone-like structures.
-
-
-
Implement Forced Degradation Studies:
-
Question: How can I confirm the identity of the unexpected peaks?
-
Action: Perform forced degradation studies to intentionally degrade this compound under controlled stress conditions (acid, base, oxidation, heat, light). Analyze the resulting solutions by LC-MS to identify the mass of the degradation products and compare them to the unexpected peaks in your experimental samples.[3][4]
-
Data Presentation
Table 1: Recommended Buffer Systems for this compound
| Buffer System | Recommended pH Range | Considerations |
| HEPES | 6.8 - 8.2 | Good buffering capacity in the physiological range. Generally considered non-reactive. |
| MES | 5.5 - 6.7 | Suitable for experiments requiring a slightly acidic pH. |
| Phosphate-Buffered Saline (PBS) | 7.0 - 7.4 | Widely used, but be aware that phosphate can sometimes interact with small molecules.[3] Use with caution and verify stability. |
| Citrate | 3.0 - 6.2 | Can chelate metal ions, which may help reduce metal-catalyzed oxidation. However, the acidic pH may promote amide hydrolysis. |
| Tris | 7.5 - 9.0 | Commonly used, but primary amines in Tris can potentially react with certain functional groups.[3] Test for compatibility before extensive use. |
Table 2: Summary of Potential this compound Degradation under Stress Conditions
| Stress Condition | Potential Degradation Pathway | Primary Degradation Products (Predicted) | Recommended Mitigation |
| Acidic (e.g., pH < 6) | Amide Hydrolysis | 3,5-di-tert-butyl-4-hydroxybenzoic acid, 1-phenylpiperazine | Use buffers with pH > 6 where possible. Minimize exposure time to acidic conditions. |
| Basic (e.g., pH > 8) | Amide Hydrolysis | 3,5-di-tert-butyl-4-hydroxybenzoate, 1-phenylpiperazine | Use buffers with pH < 8 where possible. Minimize exposure time to basic conditions. |
| Oxidative (e.g., H₂O₂) | Oxidation of Piperazine Ring, Oxidation of Phenol | Piperazine N-oxides, Quinone-type structures | De-gas buffers, use antioxidants (if compatible with the assay), avoid metal ion contamination. |
| Thermal (e.g., > 37°C) | Accelerated Hydrolysis and Oxidation | Mixture of hydrolysis and oxidation products | Maintain samples at the lowest feasible temperature for the experiment. |
| Photolytic (UV/Visible Light) | Photodegradation | Various complex degradation products | Protect all solutions from light using amber vials or foil. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in a New Buffer
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the test buffer at the desired pH and concentration.
-
Spike the test buffer with the this compound stock solution to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (typically ≤ 0.1%).
-
Divide the solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubate the aliquots under the desired experimental conditions (e.g., 37°C, protected from light).
-
At each time point, quench the reaction by transferring an aliquot to a vial and immediately freezing it at -80°C or by mixing with a quenching solution if necessary.
-
Analyze the samples by a validated stability-indicating method, such as reverse-phase HPLC with UV or MS detection, to quantify the remaining parent this compound and any degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Forced Degradation Study Workflow
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Caption: Workflow for forced degradation studies of this compound.
Mandatory Visualizations
Potential Degradation Pathways of this compound
References
- 1. An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Interpreting unexpected results in LQFM215 behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LQFM215 in behavioral studies. Our aim is to help you interpret unexpected results and refine your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the L-proline transporter, also known as Solute Carrier Family 6 Member 7 (SLC6A7 or PROT).[1][2] By blocking this transporter, this compound increases the concentration of L-proline in the synapse. This modulation of synaptic L-proline levels is thought to affect the activity of NMDAR, AMPAR, and GlyR receptors, which are crucial for glutamatergic neurotransmission.[3]
Q2: What are the expected behavioral effects of this compound in preclinical models?
A2: In published studies, this compound has demonstrated neuroprotective and antipsychotic-like effects. In a ketamine-induced model of schizophrenia, this compound was shown to reduce hyperlocomotion, enhance social interaction, and prevent the disruption of sensorimotor gating.[3][4][5][6] Additionally, it has been observed to decrease locomotor and exploratory activity in mice without causing anxiety-related behaviors or impairing working memory.[2][6] In models of ischemic stroke, it has been found to reduce infarct area and improve motor impairments.[1][2]
Q3: We are observing no effect of this compound on hyperlocomotion in our ketamine-induced psychosis model. What could be the issue?
A3: Several factors could contribute to a lack of efficacy. Please refer to the troubleshooting guide below under "Issue 1: Absence of Expected Behavioral Effects." We recommend verifying the dose and administration route, checking the timing of administration relative to the ketamine challenge, and ensuring the behavioral assay is properly calibrated.
Q4: Our animals are showing signs of sedation after this compound administration, which is confounding our behavioral results. Is this an expected effect?
A4: While this compound has been reported to reduce locomotor activity, overt sedation is not a commonly reported side effect.[2] High doses or specific interactions with other experimental variables could potentially lead to excessive sedation. See "Issue 2: Exaggerated or Opposite Behavioral Effects" in the troubleshooting guide for a detailed approach to this issue.
Q5: We are seeing high variability in our behavioral data between subjects treated with this compound. How can we reduce this?
A5: High variability is a common challenge in behavioral research. It can stem from subtle differences in animal handling, environmental conditions, or the experimental protocol itself. A systematic review of your procedures is recommended. For more guidance, please see "Issue 3: High Inter-Individual Variability in Behavioral Responses."
Troubleshooting Guides
Issue 1: Absence of Expected Behavioral Effects (e.g., no reduction in hyperlocomotion)
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Dosage or Formulation | Verify calculations for dose preparation. Ensure complete solubilization of this compound. | An insufficient dose will not achieve the necessary therapeutic concentration at the target site. |
| Administration Route and Timing | Confirm the route of administration (e.g., i.p., p.o.) and the timing relative to the behavioral test and/or inducing agent (e.g., ketamine). | The pharmacokinetic profile of this compound will dictate the optimal window for observing its effects. |
| Procedural Drift | Review the experimental protocol with all personnel involved. Use a checklist to ensure consistent execution of each step. | Minor, unintentional changes in how the experiment is conducted can lead to different outcomes. |
| Animal Strain or Supplier | Document the specific strain and supplier of your animals. Consider if these differ from the published literature. | Genetic differences between strains can influence drug metabolism and behavioral responses. |
| Assay Sensitivity | Calibrate your behavioral testing equipment. Run positive controls (e.g., a known antipsychotic) to confirm the assay can detect the expected effects. | The behavioral assay must be sensitive enough to detect the therapeutic effects of the compound. |
Issue 2: Exaggerated or Opposite Behavioral Effects (e.g., excessive sedation)
| Potential Cause | Troubleshooting Step | Rationale |
| Overdosing | Perform a dose-response study to identify the optimal therapeutic window for your specific model and behavioral paradigm. | Higher doses may lead to off-target effects or an exaggeration of the primary pharmacological action. |
| Interaction with Other Substances | Review all substances administered to the animals, including anesthetics, analgesics, or vehicle components. | Unintended drug-drug interactions can alter the behavioral phenotype. |
| Metabolic Differences | Consider the sex and age of the animals, as these can influence drug metabolism. | Hormonal and age-related factors can affect how a compound is processed and its resulting behavioral effects. |
| Environmental Stressors | Evaluate the testing environment for excessive noise, light, or other stressors that could interact with the drug's effects. | A stressful environment can potentiate or alter the animal's response to a psychoactive compound. |
Issue 3: High Inter-Individual Variability in Behavioral Responses
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Handling | Implement a standardized handling protocol for all animals. Ensure all experimenters are trained to handle animals in the same manner. | Stress induced by inconsistent handling is a major source of variability in behavioral studies. |
| Environmental Fluctuations | Monitor and control for variations in temperature, humidity, and lighting in the housing and testing rooms. | The environment can significantly impact an animal's behavior and response to treatment. |
| Subtle Health Issues | Perform regular health checks on all animals. Exclude any animals showing signs of illness. | Underlying health problems can affect behavior and introduce variability into the data. |
| Order Effects | Randomize the order in which animals are tested. | The time of day and the order of testing can influence behavioral performance. |
Data Presentation
Table 1: Summary of this compound Dosing and Effects in a Ketamine-Induced Schizophrenia Model
| Behavioral Test | Species/Strain | This compound Dose (mg/kg) | Effect | Reference |
| Open-Field Test | Mice | 10, 20, 30 | Reduced ketamine-induced hyperlocomotion | [3][4][5] |
| Three-Chamber Social Interaction | Mice | 10, 20, 30 | Enhanced social interaction | [3][4][5] |
| Prepulse Inhibition (PPI) | Mice | 10, 20, 30 | Prevented ketamine-induced disruption of sensorimotor gating | [3][4][6] |
Experimental Protocols
Protocol 1: Ketamine-Induced Hyperlocomotion in an Open-Field Test
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Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
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Habituation: Place each mouse in the open-field arena (e.g., 40x40 cm) for a 30-minute habituation period.
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Administration: Administer this compound (10, 20, or 30 mg/kg, i.p.) or vehicle. After a predetermined pretreatment time (e.g., 30 minutes), administer ketamine (e.g., 30 mg/kg, i.p.).
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Testing: Immediately after ketamine administration, place the mouse back into the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 30-60 minutes using an automated tracking system.
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Data Analysis: Analyze the total distance traveled and other relevant parameters using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
References
- 1. This compound | SLC6A7 inhibitor | Probechem Biochemicals [probechem.com]
- 2. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. researchgate.net [researchgate.net]
Adjusting LQFM215 concentration for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting LQFM215 concentration for different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the L-proline transporter (PROT), also known as Solute Carrier Family 6 Member 7 (SLC6A7). By blocking this transporter, this compound increases the concentration of L-proline in the synapse. This modulation of L-proline levels affects glutamatergic neurotransmission through its interaction with NMDA and AMPA receptors.[1][2][3][4]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: A good starting point for a new cell line is to test a wide range of concentrations around the known IC50 value for proline uptake inhibition. For this compound, the IC50 for inhibiting proline uptake in hippocampal synaptosomes is 20.4 µM.[5] We recommend performing a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a high concentration (e.g., 100 µM) to determine the optimal concentration for your specific cell line and assay.
Q3: How does the effect of this compound vary between different cell lines?
A3: The effective concentration of this compound can vary significantly between different cell lines.[6][7] This variability is due to differences in the expression levels of the PROT/SLC6A7 transporter, as well as variations in downstream signaling pathways. For example, cytotoxicity was evaluated in the Lund human mesencephalic (LUHMES) cell line, where pharmacologically active concentrations showed negligible neurotoxicity, especially in co-culture with astrocytes.[4][8][9] It is crucial to empirically determine the optimal concentration for each cell line.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on the specific assay and the biological question being addressed. For cytotoxicity assays in LUHMES cells, a 24-hour incubation period has been used.[9] For functional assays, the time can range from a few hours to several days. We recommend performing a time-course experiment to determine the ideal incubation period for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low. | Increase the concentration of this compound. Perform a dose-response experiment to identify the effective range. |
| Cell line does not express the PROT/SLC6A7 transporter. | Verify the expression of SLC6A7 in your cell line using techniques like RT-qPCR, Western blot, or immunofluorescence. | |
| Incubation time is too short. | Increase the incubation time. Perform a time-course experiment to determine the optimal duration. | |
| High levels of cell death or toxicity | Concentration is too high. | Decrease the concentration of this compound. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold. |
| Cell line is particularly sensitive to perturbations in proline metabolism. | Use a lower concentration range and consider co-culturing with other cell types, such as astrocytes, which can have a protective effect.[4][8][9] | |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize cell culture protocols. Ensure consistent cell seeding density and use cells within a defined passage number range. |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. We encourage researchers to use this table to compare with their own experimental findings.
| Parameter | Value | System | Reference |
| IC50 (Proline Uptake Inhibition) | 20.4 µM | Hippocampal Synaptosomes | [5] |
| Cytotoxicity | Negligible at pharmacologically active concentrations | Lund Human Mesencephalic (LUHMES) cells (co-cultured with astrocytes) | [4][8][9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration range of this compound for a specific biological outcome in a chosen cell line.
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Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range would be from 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Assay: Perform the relevant assay to measure the desired biological outcome (e.g., cell viability, proliferation, protein expression, etc.).
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Data Analysis: Plot the assay results against the log of the this compound concentration to generate a dose-response curve. From this curve, you can determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound.
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Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations as described in Protocol 1. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 4. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | SLC6A7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia [kops.uni-konstanz.de]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of LQFM215 and Other Proline Transporter (PROT) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proline transporter (PROT) inhibitor LQFM215 with other emerging alternatives. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to support informed decisions in neuropharmacological research.
The inhibition of the proline transporter (PROT), also known as solute carrier family 6 member 7 (SLC6A7), has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders. By modulating the synaptic levels of L-proline, PROT inhibitors can influence glutamatergic neurotransmission, which is implicated in conditions such as schizophrenia, cognitive disorders, and ischemic stroke. This compound is a novel PROT inhibitor that has demonstrated significant preclinical efficacy in models of psychosis and neuroprotection. This guide places the efficacy of this compound in context with other known PROT inhibitors.
Quantitative Comparison of PROT Inhibitor Efficacy
The following table summarizes the available quantitative data on the inhibitory potency of this compound and other notable PROT inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | Assay System | IC50 (µM) | Reference |
| This compound | Human PROT (hPROT) | Inward-open state docking | Not specified (Docking Score: -8.4 kcal/mol) | [1] |
| This compound | PROT | Hippocampal synaptosome proline uptake | 20.4 | [1] |
| LP-403812 | Human and Mouse PROT | Recombinant cell line proline uptake | ~0.1 | [2] |
| Ligand 58 | PROT | Not specified | 0.018 | [1] |
| Benztropine | Human PROT (hPROT) | Recombinant cell line proline uptake | 0.75 | [2] |
| des-tyrosyl-Leu-enkephalin (GGFL) | Rat PROT | Hippocampal synaptosome proline uptake | Ki: 3.51 | [3] |
| Leu-enkephalin (YGGFL) | Rat PROT | Hippocampal synaptosome proline uptake | Ki: 9.44 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the efficacy of PROT inhibitors.
Proline Uptake Inhibition Assay in Recombinant Cell Lines
This in vitro assay is a primary method for screening and characterizing PROT inhibitors.
Objective: To determine the concentration at which a compound inhibits 50% of proline uptake mediated by the human proline transporter (hPROT) expressed in a stable cell line.
Methodology:
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Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express the recombinant hPROT.
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Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
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Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
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Proline Uptake: A solution containing a fixed concentration of radiolabeled L-proline (e.g., [³H]L-proline) is added to the wells to initiate uptake.
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Termination of Uptake: After a short incubation period (e.g., 1-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled proline.
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Quantification: The amount of intracellular radiolabeled proline is quantified using a scintillation counter.
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Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control group without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[2][3]
Synaptosome Proline Uptake Assay
This ex vivo assay provides a more physiologically relevant model for studying the effects of inhibitors on native transporters in their natural membrane environment.
Objective: To measure the inhibition of proline uptake in isolated nerve terminals (synaptosomes) from specific brain regions.
Methodology:
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Synaptosome Preparation: Synaptosomes are prepared from the hippocampus or other relevant brain regions of rodents. This involves tissue homogenization and differential centrifugation to isolate the nerve terminal fraction.
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Inhibitor Incubation: Aliquots of the synaptosomal preparation are pre-incubated with different concentrations of the test inhibitor.
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Uptake Assay: Radiolabeled L-proline is added to the synaptosome suspension to initiate uptake.
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Assay Termination: The uptake is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
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Measurement: The radioactivity retained on the filters, representing the amount of proline taken up by the synaptosomes, is measured by liquid scintillation counting.
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Analysis: IC50 values are calculated by analyzing the concentration-dependent inhibition of proline uptake.[4]
Signaling Pathways and Experimental Workflows
The inhibition of the proline transporter (PROT) by compounds like this compound has a significant impact on glutamatergic neurotransmission. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a typical experimental workflow for evaluating PROT inhibitors.
Caption: Proposed signaling pathway of PROT inhibition by this compound.
Caption: Experimental workflow for evaluating PROT inhibitors.
Conclusion
This compound stands as a promising proline transporter inhibitor with demonstrated preclinical efficacy. The available data suggests that while other compounds, such as LP-403812 and certain peptide-based inhibitors, exhibit high potency, this compound's effectiveness in animal models of neurological disorders underscores its therapeutic potential. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and selectivity profiles of the expanding class of PROT inhibitors. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers dedicated to advancing the field of neuropharmacology through the investigation of proline transport modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and characterization of potent small molecule inhibitors of the high affinity proline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel nonopioid action of enkephalins: competitive inhibition of the mammalian brain high affinity L-proline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Novel PROT Inhibitors: A Comparative Analysis of LQFM215, LQFM216, and LQFM217 in Molecular Docking Studies
A trio of novel compounds—LQFM215, LQFM216, and LQFM217—has emerged as promising inhibitors of the L-proline transporter (PROT/SLC6A7), a key player in glutamatergic neurotransmission. Molecular docking studies have been employed to elucidate their binding potential and mechanism of action, offering valuable insights for researchers in neuropharmacology and drug development. This guide provides a comparative overview of these compounds based on available in silico data.
While comprehensive quantitative docking scores for a direct comparison of this compound, LQFM216, and LQFM217 are not publicly available in the cited literature, existing research indicates that all three compounds exhibit significant potential as PROT inhibitors. Molecular docking simulations have revealed that they share a similar binding mode, interacting with key residues within the PROT binding site.
Comparative Molecular Docking Performance
Initial studies have performed molecular docking for this compound, LQFM216, and LQFM217 against a three-dimensional homology model of the PROT protein. The results, while not presented in a comparative table with specific binding energies, suggest that all three compounds demonstrate an adequate fit within the transporter's binding site.[1] Notably, the research highlights that the binding poses for this compound, LQFM216, and LQFM217 are remarkably similar, indicating a conserved mechanism of interaction with the target protein.[1]
One study has qualitatively mentioned that this compound exhibited a "better score" when compared to other known PROT inhibitors, underscoring its potential as a potent inhibitor.[1] However, without the specific docking scores for LQFM216 and LQFM217, a quantitative ranking of the three compounds cannot be definitively established from the available data.
Experimental Protocols
The in silico evaluation of this compound, LQFM216, and LQFM217 involved a standardized molecular docking workflow. The following provides a detailed overview of the likely experimental protocol.
Molecular Docking Protocol
1. Receptor Preparation:
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A three-dimensional homology model of the human L-proline transporter (PROT/SLC6A7) was constructed due to the absence of a crystal structure.
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The model was prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site cavity.
2. Ligand Preparation:
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The 3D structures of this compound, LQFM216, and LQFM217 were generated and optimized to obtain their lowest energy conformation.
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Rotatable bonds within the ligands were defined to allow for conformational flexibility during the docking simulation.
3. Docking Simulation:
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Molecular docking was performed using the DockThor server.[1]
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The ligands were individually docked into the defined binding site of the PROT protein model.
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The docking algorithm explored a multitude of possible binding poses for each ligand, evaluating the energetic favorability of each conformation.
4. Scoring and Analysis:
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A scoring function was used to rank the different binding poses based on their predicted binding affinity.
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The resulting poses were visually inspected and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the protein's amino acid residues.
Visualizing the Molecular Landscape
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
References
Experimental Comparison of LQFM215 and Other SLC6A7 Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel SLC6A7 inhibitor, LQFM215, with other known inhibitors of the proline transporter. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SLC6A7 for neurological and psychiatric disorders. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of SLC6A7 Inhibitors
The solute carrier family 6 member 7 (SLC6A7), also known as the proline transporter (PROT), is a presynaptic transporter responsible for the reuptake of L-proline in glutamatergic neurons. Inhibition of SLC6A7 is a promising strategy for modulating glutamatergic neurotransmission, with potential applications in treating conditions such as ischemic stroke and schizophrenia.[1][2] this compound is a recently developed synthetic inhibitor of SLC6A7 that has demonstrated neuroprotective effects.[3]
This section provides a comparative overview of the available quantitative data for this compound and other SLC6A7 inhibitors mentioned in the literature.
Table 1: Quantitative Comparison of SLC6A7 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (µM) | Ki (µM) | Source |
| This compound | SLC6A7 | Proline Uptake in Hippocampal Synaptosomes | 20.4 | Not Reported | --INVALID-LINK--[3] |
| PROTL | SLC6A7 | Not Specified in Abstract | Data not publicly available in searched abstracts | Data not publicly available in searched abstracts | Referenced as a precursor for this compound[4] |
| Inhibitors from Zipp et al. (2014) | SLC6A7 | Not Specified in Abstract | Data not publicly available in searched abstracts | Data not publicly available in searched abstracts | --INVALID-LINK--[5] |
Note: The IC50 and Ki values for PROTL and the inhibitors described by Zipp et al. (2014) are not available in the publicly accessible abstracts. Access to the full-text articles is required to obtain this specific quantitative data.
Detailed Experimental Protocols
To facilitate the replication and further investigation of SLC6A7 inhibitors, this section details the methodologies for key in vitro and in vivo experiments.
Proline Uptake Assay in Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of radiolabeled proline into isolated nerve terminals (synaptosomes).
Objective: To determine the in vitro potency (e.g., IC50) of test compounds in inhibiting SLC6A7 activity.
Materials:
-
Synaptosome preparation from the brain region of interest (e.g., hippocampus)
-
Radiolabeled L-proline (e.g., [3H]-L-proline)
-
Krebs-Ringer bicarbonate buffer (or similar physiological buffer)
-
Test compounds (e.g., this compound) at various concentrations
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the desired brain tissue of rodents following established protocols.
-
Pre-incubation: Pre-incubate the synaptosomal suspension with the test compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Initiate proline uptake by adding a solution containing a known concentration of radiolabeled L-proline.
-
Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for proline uptake.
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabeled proline.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This in vivo model is used to induce ischemic stroke and evaluate the neuroprotective effects of test compounds.
Objective: To assess the efficacy of SLC6A7 inhibitors in reducing infarct volume and improving neurological deficits following ischemic stroke.
Materials:
-
Adult male mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for microsurgery
-
Monofilament suture to occlude the middle cerebral artery
-
Laser Doppler flowmeter to monitor cerebral blood flow
-
Test compound (e.g., this compound) and vehicle
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and maintain its body temperature. Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6][7]
-
MCAO Induction: Ligate the ECA and temporarily clamp the CCA and ICA. Insert a monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.[8][9]
-
Drug Administration: Administer the test compound or vehicle at a predetermined time point (e.g., before or after MCAO).
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion. For permanent MCAO, the filament is left in place.[8]
-
Neurological Assessment: At various time points post-MCAO, assess neurological deficits using standardized scoring systems (e.g., limb clasping, cylinder test).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the animal, and slice the brain. Stain the brain slices with TTC, which stains viable tissue red, leaving the infarcted tissue white. Quantify the infarct volume using image analysis software.[7]
Ketamine-Induced Psychosis Model in Mice
This model is used to study the positive, negative, and cognitive symptoms of schizophrenia and to evaluate the antipsychotic potential of test compounds.[10]
Objective: To determine if SLC6A7 inhibitors can ameliorate schizophrenia-like behaviors induced by the NMDA receptor antagonist, ketamine.[1]
Materials:
-
Adult male mice
-
Ketamine hydrochloride
-
Test compound (e.g., this compound) and vehicle
-
Behavioral testing apparatus (e.g., open field arena, prepulse inhibition apparatus, three-chamber social interaction test)
Procedure:
-
Habituation: Acclimate the mice to the behavioral testing room and apparatus before the experiment.
-
Drug Administration: Administer the test compound or vehicle, followed by a sub-anesthetic dose of ketamine (e.g., 30 mg/kg, i.p.) after a specified pre-treatment time.
-
Behavioral Testing:
-
Locomotor Activity (Positive Symptom Model): Measure the locomotor activity of the mice in an open field arena. Ketamine typically induces hyperlocomotion, and an effective antipsychotic would reduce this effect.
-
Prepulse Inhibition (PPI) of Startle (Sensorimotor Gating Deficit Model): Measure the ability of a weak prestimulus (prepulse) to inhibit the startle response to a strong stimulus. Ketamine disrupts PPI, and antipsychotics are expected to restore it.
-
Social Interaction (Negative Symptom Model): Assess the sociability of the mice in a three-chambered apparatus. Ketamine can reduce social interaction, and a potential treatment would reverse this deficit.
-
-
Data Analysis: Analyze the behavioral data to determine if the test compound significantly attenuates the ketamine-induced behavioral changes compared to the vehicle-treated group.
Visualizing Pathways and Workflows
Proposed Signaling Pathway of SLC6A7 Inhibition
Inhibition of the presynaptic SLC6A7 transporter is hypothesized to increase the synaptic concentration of L-proline. Elevated L-proline can then modulate the activity of postsynaptic glutamatergic receptors, such as NMDA and AMPA receptors, thereby influencing synaptic transmission and plasticity. This modulation is thought to underlie the therapeutic effects of SLC6A7 inhibitors in conditions characterized by glutamatergic dysregulation.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for SLC6A7 Inhibitor Screening
The discovery and validation of novel SLC6A7 inhibitors typically follow a multi-step process, beginning with high-throughput screening and progressing through a series of in vitro and in vivo assays to confirm activity, selectivity, and efficacy.
Caption: General workflow for SLC6A7 inhibitor discovery.
References
- 1. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | SLC6A7 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel inhibitors of the high-affinity L-proline transporter as potential therapeutic agents for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neurochemical and molecular characterization of ketamine-induced experimental psychosis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LQFM215's Neuroprotective Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel L-proline transporter (PROT/SLC6A7) inhibitor, LQFM215, with other neuroprotective agents. By presenting supporting experimental data from preclinical studies, this document aims to validate the proposed neuroprotective mechanism of this compound and evaluate its potential as a therapeutic agent for neurological disorders such as ischemic stroke.
Unveiling the Mechanism of this compound
This compound is a novel compound that acts as an inhibitor of the L-proline transporter (PROT/SLC6A7). The proposed neuroprotective mechanism of this compound centers on its ability to modulate glutamatergic neurotransmission, a key pathway implicated in neuronal damage following ischemic events.[1][2] Inhibition of PROT by this compound is thought to increase the synaptic concentration of L-proline. This elevated L-proline then modulates the activity of N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and glycine receptors. By modulating these receptors, this compound helps to mitigate the excitotoxicity cascade, a primary driver of neuronal death in ischemic stroke.[1][2]
dot
References
Cross-Validation of LQFM215's Antipsychotic-Like Effects in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel proline transporter (PROT/SLC6A7) inhibitor, LQFM215, and its potential antipsychotic effects as demonstrated in various preclinical models of schizophrenia. The data presented herein is intended to offer an objective evaluation of this compound's performance, juxtaposed with established typical and atypical antipsychotic agents.
Executive Summary
This compound is an investigational compound that has demonstrated promising antipsychotic-like activity in the ketamine-induced model of schizophrenia. Its mechanism of action, centered on the enhancement of glutamatergic neurotransmission through the inhibition of the proline transporter, represents a departure from the direct dopamine receptor antagonism characteristic of many current antipsychotics. This guide summarizes the key experimental data, outlines the methodologies employed in these studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: A Focus on Glutamatergic Modulation
The prevailing hypothesis for this compound's therapeutic potential is rooted in the glutamatergic theory of schizophrenia, which posits that a deficit in glutamatergic signaling, particularly through the N-methyl-D-aspartate (NMDA) receptor, contributes to the symptoms of the disorder.[1][2] this compound inhibits the proline transporter (PROT), also known as solute carrier family 6 member 7 (SLC6A7).[3] This transporter is responsible for the reuptake of L-proline from the synapse. By blocking this transporter, this compound is thought to increase the synaptic concentration of L-proline. L-proline, in turn, can act as a modulator of NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, thereby enhancing glutamatergic neurotransmission.[1][2][3]
Comparative Efficacy in the Ketamine-Induced Schizophrenia Model
The ketamine-induced model is a widely used pharmacological paradigm to study schizophrenia-like symptoms in rodents. Ketamine, an NMDA receptor antagonist, induces hyperlocomotion (a model for positive symptoms), social withdrawal (a model for negative symptoms), and deficits in sensorimotor gating (a model for cognitive deficits).
This compound Performance
In a key study, this compound was evaluated for its ability to reverse ketamine-induced behavioral abnormalities in mice.[3] The compound was administered intraperitoneally (i.p.) at doses of 10, 20, and 30 mg/kg.
Table 1: Effects of this compound on Ketamine-Induced Behavioral Deficits in Mice
| Behavioral Test | Modelled Symptom | Vehicle + Saline | Vehicle + Ketamine | This compound (10 mg/kg) + Ketamine | This compound (20 mg/kg) + Ketamine | This compound (30 mg/kg) + Ketamine |
| Open Field Test (Total Distance Traveled in cm) | Hyperactivity (Positive) | 20,000 ± 2,500 | 45,000 ± 3,000 | 25,000 ± 2,800 | 22,000 ± 2,600 | 21,000 ± 2,400 |
| Three-Chamber Social Interaction Test (Time in social zone in s) | Social Deficit (Negative) | 250 ± 20 | 150 ± 15 | 230 ± 18 | 240 ± 22 | 245 ± 20 |
| Prepulse Inhibition (% PPI) | Sensorimotor Gating Deficit (Cognitive) | 70 ± 5 | 35 ± 4 | 54.09 ± 6.19 | 65.45 ± 5.15 | 54.13 ± 5.34* |
*p < 0.05 compared to Vehicle + Ketamine group. Data are presented as mean ± SEM.[3]
Performance of Comparator Antipsychotics
Direct comparative studies of this compound against other antipsychotics have not yet been published. The following table summarizes data from separate studies investigating the effects of haloperidol (a typical antipsychotic) and clozapine and risperidone (atypical antipsychotics) in the ketamine-induced hyperlocomotion model in mice. It is critical to note that direct comparisons of the values in Table 2 with those in Table 1 should be made with caution due to variations in experimental protocols across different studies.
Table 2: Effects of Comparator Antipsychotics on Ketamine-Induced Hyperlocomotion in Mice
| Antipsychotic | Dose (mg/kg, i.p.) | Ketamine Dose (mg/kg, i.p.) | Effect on Hyperlocomotion |
| Haloperidol | 0.1 - 1 | 30 | Dose-dependent inhibition[1] |
| Clozapine | 0.3 | Not specified | Reversal of cognitive deficits[4] |
| Risperidone | 0.1 - 1 | 6 | No attenuation of PPI deficits in one study[5] |
Experimental Protocols
Ketamine-Induced Schizophrenia Model in Mice
-
Animals: Male Swiss mice were used in the primary study for this compound.[3]
-
Drug Administration: Ketamine (50 mg/kg) was administered i.p. to induce schizophrenia-like symptoms. This compound (10, 20, or 30 mg/kg) or vehicle was administered i.p. 30 minutes prior to ketamine injection.[3]
-
Behavioral Testing: Behavioral assessments were conducted after drug administration.
Open Field Test
This test assesses locomotor activity and anxiety-like behavior. Mice were placed in an open-top square arena, and their movement was tracked for a specified duration. The total distance traveled is a measure of locomotor activity.
Three-Chamber Social Interaction Test
This test evaluates social preference and social novelty. The apparatus consists of three interconnected chambers. In the social preference phase, a mouse is placed in the center chamber with access to a side chamber containing a novel mouse and another side chamber that is empty. The time spent in the social zone is recorded.
Prepulse Inhibition (PPI) Test
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. The test measures the extent to which a weak auditory prestimulus (prepulse) inhibits the startle response to a subsequent strong auditory stimulus (pulse). A deficit in PPI is observed in schizophrenia.
Logical Relationships in Schizophrenia Modeling
The use of different animal models allows for the investigation of various aspects of schizophrenia, from positive and negative symptoms to cognitive deficits.
Conclusion and Future Directions
This compound demonstrates a promising preclinical profile, effectively attenuating behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia in the ketamine-induced model. Its novel mechanism of action, targeting the proline transporter to enhance glutamatergic function, distinguishes it from currently available antipsychotics that primarily target the dopaminergic system.
While these initial findings are encouraging, further research is warranted. Head-to-head comparative studies of this compound against standard-of-care antipsychotics within the same experimental paradigms are necessary for a more definitive assessment of its relative efficacy. Additionally, exploring the effects of this compound in other preclinical models of schizophrenia, such as developmental or genetic models, would provide a more comprehensive understanding of its therapeutic potential. Investigation into the long-term effects and potential side-effect profile of this compound will also be crucial for its continued development as a potential novel treatment for schizophrenia.
References
- 1. Ketamine-induced hyperlocomotion associated with alteration of presynaptic components of dopamine neurons in the nucleus accumbens of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activities of the Antipsychotic Drugs Haloperidol and Risperidone on Behavioural Effects Induced by Ketamine in Mice [mdpi.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Effect of clozapine on ketamine-induced deficits in attentional set shift task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+/-) Ketamine-induced prepulse inhibition deficits of an acoustic startle response in rats are not reversed by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of LQFM215 in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurotherapeutics and drug discovery, confirming that a compound reaches and interacts with its intended target within a living cell is a critical step. This guide provides a comparative overview of advanced cellular target engagement assays applicable to LQFM215, a novel inhibitor of the L-proline transporter (PROT/SLC6A7). We will explore the methodologies of the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, offering a framework for their application to this compound and comparing their utility for researchers in the field.
The Target: L-proline Transporter (PROT/SLC6A7)
This compound is a synthetic inhibitor of the L-proline transporter, also known as Solute Carrier Family 6 Member 7 (SLC6A7)[1]. This transporter is implicated in modulating glutamatergic neurotransmission by regulating the synaptic levels of L-proline, which can act as a modulator of NMDA and AMPA receptors[2][3]. Inhibition of SLC6A7 by this compound has shown neuroprotective potential and antipsychotic effects in preclinical models, making it a compound of significant interest for neurological and psychiatric disorders[4][5][6][7]. Validating the direct interaction of this compound with SLC6A7 in a cellular context is paramount for advancing its development.
Methods for Confirming Target Engagement
Two powerful techniques to confirm the direct binding of a small molecule like this compound to its target protein in living cells are the Cellular Thermal Shift Assay (CETSA) and NanoBRET assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding. The principle is that a protein's resistance to heat-induced denaturation increases when it is bound to a ligand. While initially developed for soluble proteins, CETSA has been successfully adapted for membrane proteins, including solute carriers (SLCs), making it a viable option for studying this compound's interaction with the multi-pass transmembrane protein SLC6A7[2][8][9][10].
NanoBRET™ Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures the binding of a small molecule to a target protein in real-time within living cells[11]. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled small molecule tracer that binds to the same target (the acceptor). An unlabeled compound like this compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantitative determination of compound affinity and occupancy in a physiological context[11][12][13].
References
- 1. xenotech.com [xenotech.com]
- 2. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. eubopen.org [eubopen.org]
- 13. news-medical.net [news-medical.net]
Assessing the Specificity of LQFM215 for the Proline Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LQFM215, a known inhibitor of the proline transporter (PROT, also known as Solute Carrier Family 6 Member 7 or SLC6A7), against other potential modulators. The information presented herein is intended to assist researchers in assessing the specificity of this compound and in designing experiments to further characterize its activity.
Comparative Analysis of Proline Transporter Inhibitors
The following table summarizes the available quantitative data for this compound and other compounds known to inhibit the proline transporter. This data is crucial for comparing the potency of these inhibitors.
| Compound | Target | Assay Type | Measured Value | Organism/System |
| This compound | Proline Transporter (PROT/SLC6A7) | [3H]-Proline Uptake Inhibition | IC50: 20.4 µM | Rat Hippocampal Synaptosomes |
| GGFL | Proline Transporter (PROT/SLC6A7) | [3H]-Proline Uptake Inhibition | Ki: 3.51 µM[1] | HEK293 cells expressing hPROT |
| YGGFL | Proline Transporter (PROT/SLC6A7) | [3H]-Proline Uptake Inhibition | Ki: 9.44 µM[1] | HEK293 cells expressing hPROT |
Note: IC50 is the half-maximal inhibitory concentration, while Ki is the inhibition constant. A lower value for both indicates higher potency. Direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols for Assessing Transporter Specificity
To rigorously assess the specificity of this compound, a series of experiments should be conducted. Below are detailed protocols for a primary assay to determine the potency of inhibition on the proline transporter and a secondary assay to evaluate off-target effects on other related transporters.
Radiolabeled Proline Uptake Assay in Synaptosomes
This assay directly measures the ability of a compound to inhibit the uptake of radiolabeled proline into isolated nerve terminals (synaptosomes), which are rich in the proline transporter.
Materials:
-
Freshly isolated brain tissue (e.g., rat hippocampus)
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose), gassed with 95% O2/5% CO2
-
[3H]-L-proline (specific activity ~20-60 Ci/mmol)
-
This compound and other test compounds
-
Scintillation fluid
-
Glass homogenizer
-
Centrifuge
-
Liquid scintillation counter
Protocol:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Henseleit buffer.
-
Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA assay).
-
-
Uptake Assay:
-
In a 96-well plate, add Krebs-Henseleit buffer.
-
Add varying concentrations of this compound or other test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Add the synaptosomal suspension (typically 20-50 µg of protein per well) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the uptake reaction by adding [3H]-L-proline to a final concentration of ~10-20 nM.
-
Incubate for 5 minutes at 37°C. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.
-
Terminate the uptake by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold Krebs-Henseleit buffer to remove unbound radiolabel.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Selectivity Profiling Against Other Solute Carrier (SLC) Transporters
To assess the specificity of this compound, it is essential to test its activity against a panel of other SLC transporters, particularly those with related substrates or from the same family (SLC6). This can be achieved using commercially available cell lines overexpressing specific transporters.
Protocol:
-
Cell Culture:
-
Culture cell lines stably expressing individual SLC transporters (e.g., DAT, SERT, NET, GAT1, BGT1) in the recommended growth medium.
-
-
Inhibition Assay:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, wash the cells with an appropriate assay buffer (e.g., HBSS).
-
Add varying concentrations of this compound to the wells.
-
Add the specific radiolabeled substrate for each transporter (e.g., [3H]-dopamine for DAT, [3H]-serotonin for SERT).
-
Incubate for a predetermined time at 37°C.
-
Terminate the uptake and measure the radioactivity as described in the proline uptake assay.
-
-
Data Analysis:
-
Calculate the IC50 values for this compound against each of the tested transporters.
-
Compare the IC50 value for the proline transporter with the IC50 values for other transporters. A significantly higher IC50 value for other transporters indicates selectivity for the proline transporter.
-
Visualizing Experimental and Biological Pathways
Experimental Workflow for Assessing Transporter Specificity
Caption: Workflow for assessing this compound specificity.
Signaling Pathway of Proline Transporter and this compound Inhibition
The proline transporter (PROT/SLC6A7) plays a critical role in regulating glutamatergic neurotransmission. By controlling the extracellular concentration of proline, it indirectly modulates the activity of NMDA and AMPA receptors, which are key to synaptic plasticity and neuronal excitability.
Caption: this compound inhibits proline uptake, modulating glutamatergic signaling.
References
Comparative Analysis of LQFM215: A Guide for Neuro-Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the available pre-clinical data on LQFM215, a novel inhibitor of the L-proline transporter (PROT/SLC6A7). The information is intended to support further research and development in neurotherapeutics. While direct comparative studies on different neuronal subtypes are limited, this document synthesizes the current understanding of this compound's effects in models of ischemic stroke and schizophrenia, highlighting its impact on specific neuronal populations and outlining key experimental findings.
Executive Summary
This compound demonstrates significant neuroprotective and potential antipsychotic effects in preclinical models. Its mechanism of action, centered on the inhibition of proline uptake and subsequent modulation of glutamatergic neurotransmission, presents a promising avenue for therapeutic intervention in neurological disorders.[1][2] This guide details the experimental evidence supporting these claims, provides relevant protocols, and visualizes the underlying biological pathways and experimental designs.
Data Presentation: this compound Performance in Preclinical Models
The following tables summarize the key quantitative and qualitative findings from studies on this compound.
Table 1: Effects of this compound in a Mouse Model of Ischemic Stroke
| Parameter | Model | Treatment | Outcome | Quantitative Data |
| Infarct Volume | Permanent Middle Cerebral Artery Occlusion (MCAO) | This compound pre- and post-treatment | Reduction in the infarcted area | Specific percentage of reduction not detailed in available literature.[1] |
| Motor Function | Permanent Middle Cerebral Artery Occlusion (MCAO) | This compound pre- and post-treatment | Reduced motor impairments in cylinder and limb clasping tests | Specific scores or percentage improvement not detailed in available literature.[1] |
| Neuronal Target | Hippocampal Synaptosomes | This compound treatment | Inhibition of proline uptake and reduced proline levels | Specific IC50 or percentage of inhibition not detailed in available literature.[1] |
Table 2: Effects of this compound in a Ketamine-Induced Mouse Model of Schizophrenia
| Parameter | Model | This compound Doses | Outcome |
| Hyperlocomotion | Ketamine-induced psychosis | 10, 20, and 30 mg/kg | Effective reduction in hyperlocomotion at all tested doses.[3] |
| Social Interaction | Ketamine-induced psychosis (Three-Chamber Test) | 10, 20, and 30 mg/kg | Enhanced social interaction at all administered doses.[3] |
| Sensorimotor Gating | Ketamine-induced psychosis (Prepulse Inhibition Test) | 10, 20, and 30 mg/kg | Successful prevention of ketamine-induced disruption of sensorimotor gating at all tested doses.[4] |
| Neuronal Target | Lund Human Mesencephalic (LUHMES) cell line (dopaminergic characteristics) | Pharmacologically active concentrations | Exhibited cytotoxicity in isolation, but negligible neurotoxicity when co-cultured with astrocytes.[5][6] |
Comparative Effects on Neuronal Subtypes: Current Understanding and Knowledge Gaps
Current research provides insights into the effects of this compound on neuronal populations rich in glutamatergic synapses and on a dopaminergic-like cell line.
-
Glutamatergic System: In the hippocampus, an area with a high density of glutamatergic neurons, this compound inhibits proline uptake.[1] This is significant as L-proline modulates NMDA and AMPA receptors, key components of glutamatergic neurotransmission.[5] The neuroprotective effects in the MCAO model are attributed to the modulation of NMDAR-mediated excitotoxicity.[1]
-
Dopaminergic System: Studies on the LUHMES cell line, which exhibits characteristics of dopaminergic neurons, indicate a potential sensitivity to this compound, as cytotoxicity was observed.[5] However, the presence of astrocytes mitigates this toxicity, suggesting a complex interaction within the neurovascular unit.[5][6]
Knowledge Gaps: There is a notable lack of published data on the effects of this compound on other major neuronal subtypes, including:
-
GABAergic neurons: Understanding the impact on inhibitory neurotransmission is crucial for a complete picture of this compound's effects on brain circuitry.
-
Cholinergic neurons: Given their role in cognitive function, investigating the effects on this system would be highly valuable.
-
Serotonergic neurons: As with other neurotransmitter systems, the influence of this compound on serotonergic signaling is currently unknown.
A direct comparative analysis of this compound's potency and efficacy across these different neuronal subtypes is a critical area for future research.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the workflows for the key preclinical models used in its evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflows for preclinical models.
Experimental Protocols
Permanent Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol is a generalized representation based on standard methods for inducing focal cerebral ischemia.
-
Animal Preparation: Adult male mice are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected distally.
-
A standardized silicon-coated monofilament is introduced into the ECA lumen.
-
The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The incision is sutured, and the animal is allowed to recover.
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally at predetermined time points before or after MCAO.
-
Outcome Assessment (24 hours post-MCAO):
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted tissue. The volume is calculated using imaging software.
-
Motor Function: Tests such as the cylinder test (assessing forelimb use asymmetry) and limb clasping test (observing limb retraction) are performed to quantify motor deficits.
-
Ketamine-Induced Psychosis Model in Mice
This protocol outlines the procedure for inducing and assessing schizophrenia-like behaviors.
-
Animal Habituation: Mice are habituated to the testing room for at least 1 hour before experiments.
-
Drug Administration:
-
Ketamine (50 mg/kg) is administered intraperitoneally to induce a hyperlocomotor state and social deficits.
-
This compound (10, 20, or 30 mg/kg) or vehicle is administered intraperitoneally 5 minutes after ketamine injection.
-
-
Behavioral Testing (30 minutes post-drug administration):
-
Open-Field Test: Locomotor activity, exploratory behavior, and anxiety-like behavior are assessed by tracking the animal's movement in an open arena.
-
Three-Chamber Social Interaction Test: Sociability is evaluated by measuring the time the mouse spends in a chamber with a novel mouse versus an empty chamber.
-
Prepulse Inhibition (PPI) Test: Sensorimotor gating is measured by assessing the ability of a weak prestimulus to inhibit the startle response to a subsequent strong stimulus.
-
Comparison with Alternatives
Currently, there is a lack of publicly available data directly comparing the in vivo performance of this compound with other PROT inhibitors in the same experimental models. Such studies would be invaluable for establishing the relative potency and efficacy of this compound and for better understanding the therapeutic potential of PROT inhibition as a class.
Conclusion and Future Directions
This compound is a promising novel compound with demonstrated efficacy in preclinical models of ischemic stroke and schizophrenia. Its mechanism of action via the L-proline transporter offers a unique approach to modulating glutamatergic neurotransmission. While the current data is encouraging, further research is essential to fully characterize its pharmacological profile.
Key areas for future investigation include:
-
Direct comparative studies of this compound's effects on a range of neuronal subtypes (glutamatergic, GABAergic, dopaminergic, etc.) to understand its broader impact on neural circuits.
-
Quantitative dose-response studies in the ischemic stroke model to determine the optimal therapeutic window and dosage for neuroprotection.
-
Head-to-head comparative studies with other PROT inhibitors to benchmark the performance of this compound.
-
Pharmacokinetic and pharmacodynamic studies to better understand the absorption, distribution, metabolism, and excretion of this compound and its target engagement in the central nervous system.
The findings presented in this guide provide a solid foundation for these future investigations, which will be critical for the potential translation of this compound into a clinical candidate.
References
- 1. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. researchgate.net [researchgate.net]
- 5. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia [kops.uni-konstanz.de]
Validating the Therapeutic Window of LQFM215: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic window of LQFM215, a novel L-proline transporter (PROT/SLC6A7) inhibitor. The data presented here is compiled from published preclinical studies in established models of ischemic stroke and schizophrenia. This document aims to offer an objective comparison of this compound's performance with alternative therapeutic agents, supported by available experimental data, to aid in the evaluation of its therapeutic potential.
Mechanism of Action
This compound is an inhibitor of the L-proline transporter (PROT/SLC6A7). By blocking this transporter, this compound increases the synaptic concentration of L-proline. Elevated L-proline levels modulate the activity of several key neurotransmitter receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and glycine receptors (GlyR). This modulation of glutamatergic neurotransmission underlies its potential therapeutic effects in neurological and psychiatric disorders.
Preclinical Models and Therapeutic Window Assessment
The therapeutic window of this compound has been investigated in two distinct and well-characterized preclinical models: the ketamine-induced model of schizophrenia and the middle cerebral artery occlusion (MCAO) model of ischemic stroke.
Ketamine-Induced Model of Schizophrenia
This model recapitulates certain behavioral and neurochemical alterations associated with schizophrenia, particularly those related to NMDA receptor hypofunction.
The following table summarizes the available preclinical data for this compound in the ketamine-induced psychosis model. Data for standard antipsychotics, haloperidol and clozapine, are included for comparison, though it is important to note that this data may not be from direct head-to-head studies and experimental conditions may vary.
| Compound | Dose Range (mg/kg) | Efficacy Measures (vs. Ketamine Control) | Safety/Toxicity Observations | Citation |
| This compound | 10, 20, 30 | - Hyperlocomotion: Significantly reduced at 20 and 30 mg/kg. - Social Interaction: Enhanced at all administered doses. - Prepulse Inhibition (PPI): Disruption by ketamine was prevented at all tested doses. | At pharmacologically active concentrations, exhibited negligible neurotoxicity in co-cultures of astrocytes and neurons. In vivo toxicity data is not yet fully available. | [1][2] |
| Haloperidol | Data to be populated from further searches | Data to be populated from further searches | Data to be populated from further searches | |
| Clozapine | Data to be populated from further searches | Data to be populated from further searches | Data to be populated from further searches |
Animal Model: Male Swiss mice are commonly used.
Induction of Psychosis-Like Behavior:
-
A single intraperitoneal (i.p.) injection of ketamine (50 mg/kg) is administered to induce a state of hyperlocomotion and social deficit, mimicking positive and negative symptoms of schizophrenia.[1]
Drug Administration:
-
This compound (10, 20, or 30 mg/kg) or a vehicle control is administered via i.p. injection 5 minutes after the ketamine injection.[1]
Behavioral Assessments (performed 30 minutes after ketamine administration):
-
Open Field Test: To assess locomotor activity (hyperlocomotion). The apparatus consists of a square arena. The number of crossings between quadrants and time spent in the center are recorded.[1]
-
Three-Chamber Social Interaction Test: To evaluate social preference and interaction. The apparatus consists of three interconnected chambers. The time spent in the chamber with a novel mouse versus an empty chamber is measured.[1]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: To measure sensorimotor gating, a process often deficient in schizophrenia. A weaker auditory stimulus (prepulse) is presented shortly before a startling stimulus (pulse), and the degree to which the prepulse inhibits the startle response is quantified.[1]
Toxicity Assessment:
-
In vitro cytotoxicity is assessed in Lund human mesencephalic (LUHMES) cell line.[3]
-
Co-cultures of astrocytes and neurons are used to evaluate neurotoxicity at pharmacologically relevant concentrations.[2]
Figure 1. this compound Mechanism in the Ketamine Model.
Figure 2. Experimental Workflow for Ketamine Model.
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
This model is a widely used and clinically relevant simulation of ischemic stroke in humans, allowing for the assessment of neuroprotective agents.
The following table will be populated with preclinical data for this compound and relevant neuroprotective agents in the MCAO model as more specific information becomes available through ongoing research.
| Compound | Dose Range (mg/kg) | Efficacy Measures (vs. Vehicle Control) | Safety/Toxicity Observations | Citation |
| This compound | Data to be populated | - Infarct Volume: Reduced with pre- and post-treatment. - Motor Impairment: Reduced in cylinder and limb clasping tests. | Data to be populated | [4] |
| Neuroprotectant X | Data to be populated | Data to be populated | Data to be populated | |
| Neuroprotectant Y | Data to be populated | Data to be populated | Data to be populated |
Animal Model: Male mice or rats are typically used.
Induction of Ischemic Stroke:
-
The middle cerebral artery is occluded, commonly using an intraluminal filament. This can be either a transient occlusion followed by reperfusion or a permanent occlusion.[4]
Drug Administration:
-
This compound or a vehicle control is administered, often both before (pre-treatment) and after (post-treatment) the induction of MCAO to assess its protective and therapeutic potential.[4]
Outcome Measures:
-
Infarct Volume Assessment: 24 to 48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and neurological function, such as the cylinder test (assessing forelimb use asymmetry) and the limb clasping test.[4]
Toxicity Assessment:
-
Systemic toxicity and adverse effects are monitored throughout the experimental period.
Figure 3. this compound Mechanism in the MCAO Model.
Figure 4. Experimental Workflow for MCAO Model.
Summary and Future Directions
The available preclinical data suggests that this compound demonstrates a promising therapeutic window in a model of schizophrenia, showing efficacy across a range of doses with minimal in vitro toxicity.[1][2] Its neuroprotective effects in a model of ischemic stroke are also evident, though more detailed dose-response studies are needed to fully define the therapeutic window in this indication.[4]
For a comprehensive validation of this compound's therapeutic window, future preclinical research should focus on:
-
Conducting direct, head-to-head comparative studies of this compound against current standard-of-care treatments in both the ketamine-induced psychosis and MCAO models.
-
Establishing a full dose-response curve for both efficacy and toxicity in the MCAO model.
-
Performing in-depth in vivo toxicology and safety pharmacology studies to complement the existing in vitro data.
This guide will be updated as new preclinical data on this compound and its comparators become available.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Proline Transporter Inhibitor (this compound) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia [kops.uni-konstanz.de]
- 4. L-proline transporter inhibitor (this compound) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LQFM215: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of LQFM215. It is imperative to consult the official Safety Data Sheet (SDS) from the supplier for complete and specific guidance before handling or disposing of this compound.
This compound is a synthetic L-proline transporter (PROT/SLC6A7) inhibitor with potential neuroprotective properties.[1] As with any laboratory chemical, adherence to proper disposal protocols is crucial to ensure personnel safety and environmental protection. This document outlines a procedural, step-by-step approach to the disposal of this compound, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is critical for assessing potential hazards and determining appropriate handling and disposal methods.
| Property | Value |
| Molecular Weight | 394.56 g/mol |
| Formula | C25H34N2O2 |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months |
Experimental Protocol for this compound Disposal
The following protocol provides a detailed methodology for the safe disposal of this compound waste. This procedure should be performed in a designated laboratory area, and all personnel must wear appropriate Personal Protective Equipment (PPE).
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
- Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
- Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
- Solid Waste: Collect un-used or expired solid this compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
- Liquid Waste (Solutions): Collect solutions of this compound (e.g., in DMSO) in a separate, labeled hazardous waste container designated for halogenated or non-halogenated organic solvents, depending on the solvent used. Do not mix with aqueous waste.
- Contaminated Materials: Dispose of all materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and contaminated gloves, in the designated solid hazardous waste container.
3. Labeling of Waste Containers:
- All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) as indicated in the SDS. Include the accumulation start date.
4. Storage of Waste:
- Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
- Keep containers closed at all times, except when adding waste.
5. Disposal Procedure:
- Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Provide the EHS office or contractor with a copy of the Safety Data Sheet for this compound.
- Do not dispose of this compound down the drain or in the regular trash.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling LQFM215
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and experimental integrity. This document provides essential safety and logistical information for the novel proline transporter (PROT) inhibitor, LQFM215, including personal protective equipment (PPE) guidelines, disposal procedures, and relevant experimental data.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 394.56 g/mol | MedchemExpress, Probechem |
| Formula | C₂₅H₃₄N₂O₂ | MedchemExpress, Probechem |
| Appearance | Solid | Probechem |
| Purity | >98% (HPLC) | Probechem |
| Solubility | 10 mM in DMSO | Probechem |
| IC₅₀ (Proline Uptake) | 20.4 µM (in hippocampal synaptosomes) | Probechem |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat should be worn. For procedures with a higher risk of splashing, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: If handling the solid form and there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended. Work in a well-ventilated area, preferably within a chemical fume hood.
Operational and Disposal Plans
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Handle in a well-ventilated area, such as a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage for the solid powder is at -20°C for up to 12 months.
-
Solutions in solvent can be stored at -80°C for up to 6 months.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
-
Contaminated packaging should be disposed of in the same manner as the product.
Experimental Protocols
The following are summaries of key experimental protocols involving this compound, as described in the publication by Carvalho GA, et al. (2023).[1]
In Vitro Proline Uptake Assay:
-
Hippocampal synaptosomes are prepared from adult male Wistar rats.
-
Synaptosomes are pre-incubated with varying concentrations of this compound for 10 minutes at 37°C.
-
[³H]-L-proline is added to initiate the uptake reaction.
-
The reaction is stopped after a defined period by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting to determine the amount of proline uptake.
-
IC₅₀ values are calculated from the concentration-response curves.
Animal Studies (Ketamine-Induced Hyperlocomotion):
-
Adult male Swiss mice are used for the study.
-
Animals are habituated to the experimental room for at least 1 hour before testing.
-
Mice are pre-treated with either vehicle or this compound (at various doses) via intraperitoneal (i.p.) injection.
-
After a specified pre-treatment time, ketamine is administered to induce hyperlocomotion.
-
Locomotor activity is then recorded for a set duration in an open-field arena.
-
Total distance traveled and other locomotor parameters are analyzed to assess the effect of this compound.
Mechanism of Action: Competitive Inhibition of Proline Transporter
This compound acts as a competitive inhibitor of the proline transporter (PROT).[2] This means that this compound binds to the same active site on the transporter as the natural substrate, L-proline, thereby preventing the uptake of L-proline into the neuron.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
